molecular formula C17H16O5 B1233953 2',6'-Dihydroxy-4,4'-dimethoxychalcone CAS No. 94441-99-3

2',6'-Dihydroxy-4,4'-dimethoxychalcone

Cat. No.: B1233953
CAS No.: 94441-99-3
M. Wt: 300.30 g/mol
InChI Key: NXHNEWMDVUHUCV-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',6'-Dihydroxy-4,4'-dimethoxychalcone has been reported in Vitex quinata, Pityrogramma calomelanos, and other organisms with data available.
RN given refers to (E)-isomer;  RN for cpd without isomeric designation not available 3/91;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-21-12-6-3-11(4-7-12)5-8-14(18)17-15(19)9-13(22-2)10-16(17)20/h3-10,19-20H,1-2H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHNEWMDVUHUCV-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601146849
Record name (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94441-99-3
Record name (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94441-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',6'-Dihydroxy-4,4'-dimethoxychalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094441993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2',6'-dihydroxy-4,4'-dimethoxychalcone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.095.707
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unveiling the Bioactive Potential: A Technical Guide to 2',6'-Dihydroxy-4,4'-dimethoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of 2',6'-Dihydroxy-4,4'-dimethoxychalcone. While research on this specific chalcone (B49325) is emerging, this document consolidates the available data and supplements it with findings on structurally similar analogs to offer a broader perspective on its potential therapeutic applications.

Overview of this compound

This compound is a natural product belonging to the chalcone class of flavonoids. These compounds, characterized by an open-chain α,β-unsaturated ketone core, are widely recognized for their diverse pharmacological properties. The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the aromatic rings of this compound is anticipated to confer a unique profile of biological activities. This guide delves into its known antileishmanial effects and explores potential anti-inflammatory, anticancer, and antioxidant properties based on direct evidence and comparative analysis with closely related chalcone derivatives.

Antileishmanial Activity

The most well-documented biological activity of this compound is its potent antileishmanial efficacy. Studies have demonstrated its ability to inhibit the growth of Leishmania amazonensis, the protozoan parasite responsible for cutaneous leishmaniasis.

Quantitative Data: Antileishmanial Efficacy
CompoundTarget OrganismFormED50 (µg/mL)Reference
This compoundLeishmania amazonensisPromastigotes0.5[1][2]
This compoundLeishmania amazonensisIntracellular Amastigotes24[1][2]
Mechanism of Action and Experimental Protocols

In vitro studies have shown that this compound exerts a direct toxic effect on Leishmania parasites.[1] The mechanism does not appear to involve the activation of the host macrophage's nitric oxide metabolism, a common pathway for parasite clearance.[1] Ultrastructural analysis of promastigotes treated with the compound revealed enlarged and disorganized mitochondria, suggesting that mitochondrial dysfunction is a key aspect of its antileishmanial action.[1]

A significant finding is that the encapsulation of this compound in poly(d,l-lactide) nanoparticles enhances its efficacy against intracellular amastigotes and improves its therapeutic outcome in animal models of leishmaniasis.[3][4]

Experimental Protocol: In Vitro Antileishmanial Assay

A typical experimental workflow to determine the antileishmanial activity is as follows:

G cluster_promastigote Promastigote Assay cluster_amastigote Intracellular Amastigote Assay P1 Culture L. amazonensis promastigotes P2 Incubate with varying concentrations of the chalcone P1->P2 P3 Assess viability (e.g., MTT assay or direct counting) P2->P3 A1 Infect macrophages with L. amazonensis promastigotes A2 Treat infected macrophages with varying concentrations of the chalcone A1->A2 A3 Stain and count intracellular amastigotes A2->A3

Workflow for in vitro antileishmanial activity assessment.

Anti-inflammatory Activity (Comparative Analysis)

Direct experimental data on the anti-inflammatory properties of this compound is limited. However, extensive research on its close structural analog, 2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMDC) , provides strong indications of its potential in this area.

Quantitative Data: Anti-inflammatory Effects of DHMDC
CompoundModelKey FindingsReference
DHMDCLPS-stimulated RAW 264.7 macrophagesSignificantly reduced IL-1β, TNF-α, and nitrite (B80452) levels.[5][6]
DHMDCCarrageenan-induced inflammation in miceReduced neutrophil migration at 3 mg/kg (p.o.).[5][6]
Potential Signaling Pathways

Chalcones commonly exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators. While not yet demonstrated for this compound, it is plausible that it shares these mechanisms with other chalcones.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) Nucleus->Genes activates Chalcone 2',6'-Dihydroxy-4,4'- dimethoxychalcone (Potential Inhibition) Chalcone->IKK inhibits

Potential inhibition of the NF-κB signaling pathway.

Anticancer Activity (Comparative Analysis)

Quantitative Data: Anticancer Effects of a Structural Isomer
CompoundCell LineIC50 (µM)Reference
2',4-dihydroxy-4',6'-dimethoxychalconeMCF-7 (Breast Cancer)52.5[7]
2',4-dihydroxy-4',6'-dimethoxychalconeMDA-MB-231 (Breast Cancer)66.4[7]
Potential Mechanisms of Action

Chalcones have been reported to induce cancer cell death through various mechanisms, including the induction of apoptosis and autophagy, and cell cycle arrest. The anticancer activity of chalcones is often linked to their ability to modulate signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.

G Chalcone Dihydroxy-dimethoxy Chalcone Isomers PI3K PI3K/Akt/mTOR Pathway Chalcone->PI3K inhibit Apoptosis Induction of Apoptosis PI3K->Apoptosis leads to Autophagy Induction of Autophagy PI3K->Autophagy leads to CellCycleArrest Cell Cycle Arrest PI3K->CellCycleArrest leads to

Potential anticancer mechanisms of dihydroxy-dimethoxy chalcones.

Antioxidant and Other Bioactivities (Comparative and Inferred)

The phenolic hydroxyl groups in the structure of this compound suggest a potential for antioxidant activity through free radical scavenging. While direct quantitative data from assays like DPPH or ABTS is not currently available for this specific compound, chalcones, in general, are known for their antioxidant properties.

Furthermore, the dihydro-derivative, 2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMDC) , has been investigated for its potential in ameliorating cognitive impairment in a model of Alzheimer's disease, where it demonstrated acetylcholinesterase (AChE) inhibitory activity and reduced oxidative stress.[8][9][10]

Conclusion and Future Directions

This compound has demonstrated significant potential as an antileishmanial agent, with a clear mechanism of action involving mitochondrial disruption in the parasite. While direct evidence for its anti-inflammatory, anticancer, and antioxidant activities is currently limited, the extensive research on its structural analogs strongly suggests that these are promising areas for future investigation.

For researchers and drug development professionals, this compound represents a valuable lead compound. Future studies should focus on:

  • Comprehensive screening of its activity against a broader range of cancer cell lines and inflammatory models.

  • Quantitative assessment of its antioxidant capacity using standardized assays.

  • Elucidation of the specific signaling pathways it modulates to understand its mechanisms of action.

  • Pharmacokinetic and toxicological studies to evaluate its drug-like properties and safety profile.

The exploration of this and other related chalcones holds considerable promise for the discovery of novel therapeutic agents for a variety of diseases.

References

A Technical Guide to the Natural Sources, Isolation, and Characterization of 2',6'-Dihydroxy-4,4'-dimethoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the natural origins and methodologies for the isolation and purification of 2',6'-Dihydroxy-4,4'-dimethoxychalcone (B600353) (CAS No: 94441-99-3), a polyphenolic compound belonging to the chalcone (B49325) subclass of flavonoids. This guide synthesizes available data on its sources and outlines a generalized experimental protocol for its extraction and characterization, tailored for a scientific audience engaged in natural product chemistry and drug discovery.

Natural Sources

This compound has been identified in a select number of plant species. The primary reported natural sources are detailed below. The limited number of known sources suggests that further phytochemical screening of related plant genera may yield new sources of this compound.

Plant SpeciesFamilyReference(s)
Cephalotaxus sinensisCephalotaxaceae[1][2][3]
Vitex quinataLamiaceae[4]
Pityrogramma calomelanosPteridaceae[4]

Generalized Isolation and Purification Methodology

While specific, detailed isolation protocols for this compound from its natural sources are not extensively published, a robust, generalized methodology can be constructed based on established phytochemical techniques used for isolating structurally similar chalcones from plant matrices. The following protocol is a representative workflow.

Experimental Protocol

2.1. Plant Material Preparation

  • Collection and Identification: Collect the relevant plant parts (e.g., leaves, stems, or inflorescences). Ensure proper botanical identification by a qualified taxonomist.

  • Drying and Pulverization: Air-dry the plant material in a shaded, well-ventilated area to a constant weight. Once fully dried, pulverize the material into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

2.2. Solvent Extraction

  • Objective: To create a crude extract containing the target chalcone and other secondary metabolites.

  • Procedure:

    • Perform successive extractions on the powdered plant material (e.g., 500 g) with solvents of increasing polarity. A typical sequence is Hexane -> Dichloromethane (B109758) (DCM) -> Methanol (B129727) (MeOH).[5]

    • Macerate the plant powder in each solvent (e.g., 3 x 2 L for each solvent) at room temperature for a period of 24-48 hours per solvent wash.

    • After each maceration, filter the solvent. Combine the filtrates for each respective solvent.

    • Concentrate the filtrates under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude hexane, DCM, and methanol extracts. Chalcones are typically found in medium-polarity extracts like dichloromethane or ethyl acetate (B1210297).[5]

2.3. Chromatographic Purification

  • Objective: To isolate the target chalcone from the complex crude extract. This is often guided by bioassay or preliminary TLC analysis.

  • Silica (B1680970) Gel Column Chromatography:

    • Pre-adsorb the most promising crude extract (e.g., the dichloromethane extract) onto a small amount of silica gel (60-120 mesh).

    • Prepare a silica gel column packed with the same stationary phase in a non-polar solvent (e.g., n-hexane).

    • Load the pre-adsorbed sample onto the top of the column.

    • Elute the column using a gradient solvent system, gradually increasing polarity. Common mobile phases include n-hexane/ethyl acetate or n-hexane/acetone mixtures, starting with 100% n-hexane and progressively increasing the proportion of the more polar solvent.[5]

    • Collect fractions of a fixed volume (e.g., 25-50 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable visualizing agent (e.g., UV light at 254/366 nm and/or an anisaldehyde-sulfuric acid spray reagent).

  • Further Purification (if necessary):

    • Combine fractions containing the compound of interest (as indicated by TLC).

    • If purity is insufficient, subject these combined fractions to further chromatographic steps, such as preparative TLC or Sephadex LH-20 column chromatography, to remove closely related impurities.

2.4. Structure Elucidation and Characterization

  • Objective: To confirm the identity and purity of the isolated compound.

  • Methodologies:

    • Mass Spectrometry (MS): Determine the molecular weight and molecular formula. Electrospray ionization (ESI-MS) is commonly used.

    • Nuclear Magnetic Resonance (NMR): Perform ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) experiments to elucidate the complete chemical structure and assign all proton and carbon signals.

    • X-Ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous structural confirmation and stereochemistry.[6]

    • Spectroscopy: Measure UV-Vis and Infrared (IR) spectra to identify chromophores and functional groups characteristic of the chalcone scaffold.

Physicochemical and Spectroscopic Data

The definitive identification of this compound relies on a combination of physical and spectroscopic data.

PropertyDataReference(s)
Molecular Formula C₁₇H₁₆O₅[4]
Molecular Weight 300.30 g/mol [4]
Monoisotopic Mass 300.09977 Da[4]
Appearance Crystalline Solid[6]
Required Spectroscopic Analysis ¹H NMR, ¹³C NMR, ESI-MS, UV-Vis, IR

Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of the processes involved in the isolation and characterization of this compound.

G cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_purify 3. Purification cluster_char 4. Characterization plant Plant Material (e.g., Vitex quinata) powder Dried, Pulverized Plant Powder plant->powder solvent Solvent Maceration (e.g., Dichloromethane) powder->solvent crude Crude DCM Extract solvent->crude cc Silica Gel Column Chromatography crude->cc fractions Collected Fractions (Monitored by TLC) cc->fractions pure Pure Compound fractions->pure analysis Spectroscopic Analysis (NMR, MS, etc.) pure->analysis

Caption: Generalized workflow for the isolation of this compound.

G cluster_methods Structure Elucidation Techniques compound Isolated Chalcone ms Mass Spectrometry (MS) [Molecular Formula & Weight] compound->ms nmr NMR Spectroscopy (1H, 13C, 2D) [Structural Connectivity] compound->nmr xray X-Ray Crystallography [3D Structure] compound->xray uv_ir UV-Vis & IR [Chromophores & Functional Groups] compound->uv_ir

Caption: Key analytical methods for the structural characterization of the isolated compound.

References

Chemical properties and molecular structure of 2',6'-Dihydroxy-4,4'-dimethoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2',6'-Dihydroxy-4,4'-dimethoxychalcone (B600353), a flavonoid compound belonging to the chalcone (B49325) subclass. It details the molecule's chemical and structural properties, summarizes its known biological activities, and provides established experimental protocols for its synthesis and bioactivity assessment. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development exploring the therapeutic potential of this and related chalcone structures. All quantitative data is presented in structured tables, and key experimental and signaling pathways are visualized using DOT language scripts.

Molecular Structure and Chemical Properties

This compound, with the IUPAC name (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one, is an open-chain flavonoid characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1] This core structure is a precursor for the biosynthesis of a wide array of flavonoids and isoflavonoids. The molecule has been identified in various plant species, including Vitex quinata and Pityrogramma calomelanos.[1]

Physicochemical and Crystallographic Data

The fundamental chemical and structural properties of this compound are summarized below. The crystal structure reveals a non-planar molecule where the two phenyl rings are angled at 13.1 degrees relative to each other.[2] The structure is stabilized by two intramolecular hydrogen bonds.[2]

PropertyValueReference
IUPAC Name (2E)-1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one[1]
Synonyms Gymnogrammene, this compound[1]
Molecular Formula C₁₇H₁₆O₅[1]
Molecular Weight 300.30 g/mol [1]
Crystal System Orthorhombic[2]
Space Group Pbca[2]
Unit Cell Dimensions a = 27.903 Å, b = 13.958 Å, c = 7.662 Å[2]
Calculated Density 1.337 Mg/m³[2]
Spectroscopic Data
Spectroscopy Characteristic Peaks / Shifts
¹H NMR Expected signals for aromatic protons, vinylic protons (α,β-unsaturated system), methoxy (B1213986) group protons, and hydroxyl protons. The two vinylic protons (H-α and H-β) would appear as doublets with a large coupling constant (J ≈ 15 Hz), characteristic of an (E)-alkene.
¹³C NMR Expected signals include those for the carbonyl carbon (C=O) around 190 ppm, carbons of the two aromatic rings, vinylic carbons, and methoxy group carbons.
FTIR (cm⁻¹) Expected characteristic absorption bands include: a broad peak for O-H stretching (hydroxyl groups) around 3400-3200 cm⁻¹, C-H stretching (aromatic) just above 3000 cm⁻¹, C-H stretching (aliphatic/methoxy) just below 3000 cm⁻¹, a strong C=O stretching (conjugated ketone) around 1650-1630 cm⁻¹, C=C stretching (aromatic and vinylic) in the 1600-1450 cm⁻¹ region, and C-O stretching (ethers) around 1250-1050 cm⁻¹.

Biological Activities and Mechanisms of Action

Chalcones are a well-documented class of bioactive compounds with a broad range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. The activity of this compound and its analogs is an active area of investigation.

Anti-inflammatory Activity

Chalcone derivatives are known to exhibit significant anti-inflammatory properties. Studies on related compounds demonstrate that their mechanism often involves the modulation of key inflammatory signaling pathways. For instance, certain chalcones can suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-activated macrophages. This suppression is frequently linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

dot

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPK_path MAPK Pathway (p38, JNK, ERK) TRAF6->MAPK_path IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS) Nucleus->Gene MAPK_path->Nucleus activates transcription factors Chalcone 2',6'-Dihydroxy- 4,4'-dimethoxychalcone Chalcone->IKK Inhibits Chalcone->MAPK_path Inhibits

Caption: Proposed anti-inflammatory signaling pathway.
Anticancer Activity

The anticancer potential of various chalcone derivatives has been demonstrated against multiple human cancer cell lines. The mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. For example, related chalcones have been shown to induce apoptosis in liver cancer cells, characterized by chromatin condensation and the appearance of a hypodiploid peak in flow cytometry analysis. The pro-apoptotic mechanism can involve the regulation of Bcl-2 family proteins and the activation of caspases, which are key executioners of the apoptotic process.

dot

Apoptosis_Pathway cluster_mito Mitochondrial (Intrinsic) Pathway cluster_casp Caspase Cascade Chalcone 2',6'-Dihydroxy- 4,4'-dimethoxychalcone Bcl2 Anti-apoptotic (e.g., Bcl-2, Bcl-xL) Chalcone->Bcl2 Inhibits BaxBak Pro-apoptotic (e.g., Bax, Bak) Chalcone->BaxBak Promotes Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC releases Bcl2->BaxBak BaxBak->Mitochondrion permeabilizes membrane Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Casp9 Pro-Caspase-9 Apaf1->Casp9 Casp3 Pro-Caspase-3 Apoptosome->Casp3 cleaves ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis executes

Caption: Intrinsic apoptosis pathway modulated by chalcones.
Antioxidant Activity

The chalcone structure, particularly the presence of hydroxyl groups on the aromatic rings, is strongly associated with antioxidant activity. These compounds can act as radical scavengers, donating a hydrogen atom to neutralize free radicals and terminate damaging chain reactions. The antioxidant capacity of chalcone derivatives is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability of a compound to scavenge this stable free radical.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and for performing key biological assays to evaluate its activity.

Synthesis via Claisen-Schmidt Condensation

This protocol describes a base-catalyzed Claisen-Schmidt condensation, a standard method for synthesizing chalcones. A solvent-free "grinding" technique is often cited as an efficient, environmentally friendly alternative.

Materials:

  • 2,6-Dihydroxy-4-methoxyacetophenone

  • 4-Methoxybenzaldehyde

  • Sodium Hydroxide (NaOH), solid pellets or 10% aqueous solution

  • Ethanol (for conventional method) or Mortar and Pestle (for grinding method)

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Deionized Water

  • Ice

Protocol (Grinding Method):

  • Place equimolar amounts of 2,6-Dihydroxy-4-methoxyacetophenone and 4-Methoxybenzaldehyde into a porcelain mortar.

  • Add one pellet of solid NaOH (approximately one equivalent).

  • Grind the mixture vigorously with a pestle for 10-15 minutes at room temperature. The reaction mixture will typically become a thick, colored paste.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, scrape the solid product from the mortar.

  • Wash the solid with cold deionized water to remove the NaOH catalyst.

  • Isolate the crude chalcone product by suction filtration using a Büchner funnel.

  • For higher purity, the product can be recrystallized from a suitable solvent, such as 95% ethanol.

dot

Synthesis_Workflow Start Start Reactants Combine Reactants: - Substituted Acetophenone - Substituted Benzaldehyde - NaOH (catalyst) Start->Reactants Grind Grind in Mortar (10-15 min) Reactants->Grind TLC Monitor by TLC Grind->TLC TLC->Grind Incomplete Wash Wash with H₂O Neutralize with HCl TLC->Wash Reaction Complete Filter Suction Filtration Wash->Filter Recrystallize Recrystallize (e.g., from Ethanol) Filter->Recrystallize Characterize Characterize Product (NMR, IR, MS, MP) Recrystallize->Characterize End End Characterize->End

Caption: General workflow for chalcone synthesis via grinding.
Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well flat-bottom microplates

  • Cultured cells (e.g., a cancer cell line)

  • Complete cell culture medium

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chalcone in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (spectrophotometric grade)

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or plate reader

Protocol:

  • DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution has a deep purple color and should be protected from light.

  • Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in methanol.

  • Reaction Setup: In a 96-well plate, add a defined volume of each sample dilution (e.g., 100 µL) to separate wells.

  • Initiate Reaction: Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well. Include a control well containing only methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: The radical scavenging activity is calculated using the following formula:

    • % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: Plot the % scavenging activity against the sample concentration to determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its chemical structure is amenable to straightforward synthesis and modification, allowing for extensive structure-activity relationship studies. The documented anti-inflammatory, anticancer, and antioxidant activities of related chalcones provide a strong rationale for further investigation into the specific mechanisms and potential applications of this compound. The protocols and data presented in this guide offer a solid foundation for researchers to build upon in their exploration of this versatile molecule.

References

Preliminary Technical Data Sheet: 2',6'-Dihydroxy-4,4'-dimethoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Chemical Identification

This document provides a technical overview of 2',6'-Dihydroxy-4,4'-dimethoxychalcone, a naturally occurring chalcone (B49325). Due to a lack of extensive research on this specific molecule, this guide also incorporates data from closely related chalcone derivatives to provide a broader context for its potential biological activities.

Identifier Value
CAS Number 20621-49-2
IUPAC Name (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one
Molecular Formula C₁₇H₁₆O₅
Molecular Weight 300.31 g/mol
Known Synonyms
  • (E)-1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

  • 1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one

  • (E)-2',6'-Dihydroxy-4,4'-dimethoxychalcone

  • Gymnogrammene

Synthesis

The synthesis of this compound can be achieved via a Claisen-Schmidt condensation reaction. This method involves the base-catalyzed reaction of a substituted acetophenone (B1666503) with a substituted benzaldehyde.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol is adapted from the synthesis of structurally similar chalcones and may require optimization for this specific compound.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2,6-Dihydroxy-4-methoxyacetophenone (1 equivalent) and 4-Methoxybenzaldehyde (1 equivalent) in ethanol.

  • To this stirred solution, add an aqueous solution of sodium hydroxide (e.g., 50% w/v).

  • Continue stirring the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.

  • The precipitated crude product is then collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by column chromatography on silica gel, using a solvent system such as n-hexane:acetone to elute the desired compound.

  • The structure of the purified product should be confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).

Biological Activity and Potential Applications

Potential Anti-Inflammatory Activity

A related dihydrochalcone, 2′,6′-dihydroxy-4′-methoxydihydrochalcone (DHMDC), has been shown to possess anti-inflammatory properties.

Compound Assay Cell Line/Model Observed Effect
2′,6′-dihydroxy-4′-methoxydihydrochalconeLPS-induced inflammationMacrophages (RAW 264.7) and neutrophilsSignificant reduction in IL-1β, TNF, and nitrite (B80452) levels.
2′,6′-dihydroxy-4′-methoxydihydrochalconeCarrageenan-induced inflammationMale Swiss miceSignificant reduction in neutrophil migration.
Potential Anticancer and Cytotoxic Activity

Various methoxylated chalcones have demonstrated cytotoxic effects against cancer cell lines. For instance, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone has been shown to inhibit breast cancer cell growth.

Compound Cell Line Activity
2′,4-dihydroxy-4′,6′-dimethoxy-chalconeLuminal A and triple-negative breast cancer cellsSelective inhibition of proliferation, induction of autophagy and intrinsic apoptosis.
Asymmetric Catalysis

This compound has been utilized as a substrate in asymmetric catalysis. It can be cyclized to the naturally occurring flavanone, naringenin-4',7-dimethyl ether, with up to 64% enantiomeric excess using cinchona alkaloids as chiral Brønsted base mediators.

Putative Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, based on the activities of related chalcones, it can be hypothesized that it may interact with key inflammatory and cell survival pathways.

Hypothetical Anti-Inflammatory Signaling Pathway

Many chalcones exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. A potential mechanism is the inhibition of IκBα phosphorylation, which prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Chalcone This compound (Hypothesized) Chalcone->IKK Inhibition (Putative) IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylation IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB Degradation of IκBα Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-1β) Nucleus->ProInflammatory_Genes Transcription

An In-depth Technical Guide to the Spectroscopic Interpretation of 2',6'-Dihydroxy-4,4'-dimethoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 2',6'-Dihydroxy-4,4'-dimethoxychalcone, a chalcone (B49325) derivative with potential applications in drug development. This document outlines the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and visual diagrams of key structural features and analytical workflows are also presented to facilitate a deeper understanding of this compound's molecular characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
Data not available
Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
300.31Data not available[M]⁺ (Molecular Ion)
Further fragmentation data not available

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound

A general method for the synthesis of chalcones is the Claisen-Schmidt condensation.

  • Reaction Setup: 2',6'-dihydroxy-4'-methoxyacetophenone (B1346105) (1 equivalent) and 4-methoxybenzaldehyde (B44291) (1 equivalent) are dissolved in ethanol.

  • Catalyst Addition: An aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, is added dropwise to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into ice-cold water and acidified with a dilute acid (e.g., HCl) to precipitate the crude product.

  • Purification: The precipitate is filtered, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard pulse programs are used to acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC, HMBC) spectra to aid in structural elucidation.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) can be used as the ionization technique.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used for accurate mass measurements.

  • Data Acquisition: The mass spectrum is acquired over a suitable m/z range to observe the molecular ion and its fragmentation pattern.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.

Caption: Molecular structure of this compound.

spectroscopic_workflow substance This compound Sample nmr NMR Spectroscopy (¹H, ¹³C) substance->nmr ir IR Spectroscopy substance->ir ms Mass Spectrometry substance->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis report Technical Report data_analysis->report

Caption: General workflow for spectroscopic data acquisition and interpretation.

Potential Therapeutic Targets of 2',6'-Dihydroxy-4,4'-dimethoxychalcone and Its Analogs in Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chalcones, a class of polyphenolic compounds characterized by a 1,3-diaryl-2-propen-1-one backbone, are precursors to flavonoids and represent a privileged scaffold in medicinal chemistry. They exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-melanogenic effects. This technical guide focuses on the potential therapeutic targets of a specific natural chalcone (B49325), 2',6'-Dihydroxy-4,4'-dimethoxychalcone. While direct research on this compound is nascent, this document synthesizes the available data and extrapolates its potential mechanisms of action by examining closely related structural analogs. Key therapeutic targets identified through these analogs include critical nodes in the NF-κB and MAPK signaling pathways for inflammation, the intrinsic apoptosis and autophagy pathways in cancer, and the PKA/CREB/MITF pathway in melanogenesis. This guide presents quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a comprehensive resource for researchers investigating the therapeutic utility of this chalcone family.

Introduction to this compound

This compound is a naturally occurring chalcone that has been isolated from plants such as Vitex quinata and Pityrogramma calomelanos[1]. Structurally, it belongs to the chalcone family, which are aromatic ketones known for their diverse biological activities. While comprehensive mechanistic studies on this specific molecule are limited, research on its structural isomers and related derivatives provides a strong foundation for predicting its potential therapeutic targets. This guide will focus on three primary areas of therapeutic interest: anti-inflammatory, anti-cancer, and anti-melanogenic activities, drawing evidence from the most relevant and well-researched analogs.

The primary analogs discussed in this guide include:

  • 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC): A potent anti-inflammatory and anti-melanogenic isomer.

  • 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC): An isomer with demonstrated anti-cancer properties.

  • 4,4'-dimethoxychalcone (B191108) (DMC, parent compound): The non-hydroxylated backbone, studied for its effects on apoptosis and endoplasmic reticulum (ER) stress.

  • 2',6'-dihydroxy-4,4'-dimethoxydihydrochalcone (calomelanone): The saturated (dihydro) form of the title compound, studied for its pro-apoptotic effects in breast cancer[2].

Potential Therapeutic Area: Anti-Inflammatory Activity

Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. Chalcones are well-documented modulators of inflammatory signaling. The primary targets in this context are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as TNF-α and IL-6.

Key Signaling Pathways

2.1.1 NF-κB Signaling Pathway In unstimulated cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by the inhibitor of κB alpha (IκBα)[3]. Upon stimulation by agents like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes[3][4].

Several chalcone analogs potently inhibit this pathway. For example, 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC) has been shown to prevent the degradation of IκBα, thereby blocking the nuclear translocation of p65 and reducing the expression of downstream targets like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[5].

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylates (P) NFkB NF-κB (p65/p50) IkBa->NFkB Sequesters Proteasome Proteasome IkBa->Proteasome Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription Chalcone This compound (and analogs) Chalcone->IKK Inhibits

Caption: NF-κB signaling pathway and point of inhibition by chalcones.

2.1.2 MAPK Signaling Pathway The MAPK family, including ERK, p38, and JNK, is another critical regulator of inflammation. These kinases are activated by upstream signals and phosphorylate transcription factors that control inflammatory gene expression. Studies on 2'-hydroxy-4',6'-dimethoxychalcone show it can suppress the phosphorylation of p38 and JNK, which are positive regulators of inflammation[5]. Interestingly, it was also found to increase the phosphorylation of ERK, which can have anti-inflammatory roles in some contexts[6].

Quantitative Data: Anti-Inflammatory Effects

The inhibitory effects of this compound and its analogs on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells are summarized below.

Compound NameConcentration (µM)% Inhibition of NO Production (relative to LPS control)Reference
This compound (4,4'-DMC) 20~ 23.1%[6]
2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC)20~ 83.95%[6]
2'-hydroxy-3',4'-dimethoxychalcone (3',4'-DMC)20~ 79.75%[6]
2'-hydroxy-3,6'-dimethoxychalcone (3,6'-DMC)10~ 72.58%[7]

Potential Therapeutic Area: Anti-Cancer Activity

Chalcones are widely investigated for their cytotoxic effects against various cancer cell lines. The potential mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of autophagy.

Key Signaling Pathways

3.1.1 Intrinsic (Mitochondrial) Apoptosis The intrinsic apoptosis pathway is controlled by the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP). Pro-apoptotic proteins (e.g., Bax, Bak) promote MOMP, leading to the release of cytochrome c, while anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) prevent it. Released cytochrome c triggers the activation of a caspase cascade (caspase-9, caspase-3) that executes cell death[8].

The analog 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) induces apoptosis in breast cancer cells by altering the mitochondrial membrane potential and activating caspases 3 and 7[8][9]. Similarly, the parent compound 4,4'-dimethoxychalcone upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2 and Mcl-1[10].

Apoptosis_Pathway Chalcone This compound (and analogs) Bcl2 Anti-apoptotic (Bcl-2, Mcl-1) Chalcone->Bcl2 Downregulates Bax Pro-apoptotic (Bax, Bak) Chalcone->Bax Upregulates Bcl2->Bax Mito Mitochondrion Bax->Mito Promotes Permeabilization CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway and modulation by chalcones.

3.1.2 Autophagy and ER Stress Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death. DDC has been shown to trigger autophagy in breast cancer cells[8]. The parent compound, 4,4'-dimethoxychalcone, impairs autophagic flux by causing lysosomal dysfunction and simultaneously induces terminal ER stress, evidenced by the upregulation of markers like GRP78, ATF4, and CHOP[10]. This dual action suggests a complex mechanism where the chalcone pushes the cell towards apoptosis.

Quantitative Data: Anti-Cancer Effects

IC50 values indicate the concentration of a compound required to inhibit a biological process by 50%.

Compound NameCell LineEffectIC50 Value (µM)Reference
2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC)PANC-1Cytotoxicity10.5 ± 0.8[11]
2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC)MIA PACA2Cytotoxicity12.2 ± 0.9[11]
2',4'-Dihydroxy-3',6'-dimethoxychalconeCCRF-CEMGrowth Inhibition10.67[12]
2',4'-Dihydroxy-3',6'-dimethoxychalconeCEM/ADR5000Growth Inhibition18.60[12]

Potential Therapeutic Area: Anti-Melanogenic Activity

The regulation of melanin (B1238610) synthesis (melanogenesis) is a key target for dermatological and cosmetic applications. The core pathway involves the transcription factor MITF, which controls the expression of melanogenic enzymes like tyrosinase.

Key Signaling Pathway

Activation of the melanocortin 1 receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH) increases intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor. Phosphorylated CREB enters the nucleus and promotes the transcription of the MITF gene, leading to increased melanin production[6][7].

The highly active isomer, 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC), effectively inhibits this pathway by downregulating the phosphorylation of PKA and CREB, leading to reduced MITF expression and decreased tyrosinase activity[6]. In contrast, the title compound, this compound, was found to be ineffective and even slightly stimulatory for melanogenesis at the tested concentration, highlighting how subtle structural changes can dramatically alter biological activity[6][13].

Quantitative Data: Anti-Melanogenic Effects

The effects of chalcone derivatives on melanin content in α-MSH-stimulated B16F10 melanoma cells are presented below.

Compound NameConcentration (µM)Effect on Melanin Content (relative to α-MSH control)Reference
This compound (4,4'-DMC) 5Increase by ~7.7%[6]
2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC)5Decrease by ~32.6%[6]
2'-hydroxy-3,4'-dimethoxychalcone (3,4'-DMC)5Decrease by ~18.3%[6]

Detailed Experimental Protocols

This section provides standardized protocols for key in vitro assays used to evaluate the therapeutic potential of chalcones.

Cell Viability Assessment: MTT Assay

This protocol measures the metabolic activity of cells, which is proportional to the number of viable cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is quantified by measuring its absorbance[14][15].

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the chalcone compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound or vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL)[15].

  • Incubation: Incubate the plate for 3-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% SDS solution) to each well to dissolve the formazan crystals[9][16].

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader[14][16].

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Nitric Oxide Production Measurement: Griess Assay

This protocol quantifies nitrite (B80452) (NO₂⁻), a stable breakdown product of nitric oxide (NO), in cell culture supernatants.

Principle: The Griess reaction is a two-step diazotization process. In an acidic medium, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo compound that absorbs light at 540 nm[17][18].

Procedure:

  • Sample Collection: After treating cells (e.g., RAW 264.7 macrophages) with LPS and the test compound for a specified time, collect 50 µL of the culture supernatant from each well.

  • Standard Curve: Prepare a standard curve using sodium nitrite (NaNO₂) at concentrations ranging from 0 to 100 µM in the same culture medium.

  • Griess Reagent Addition: Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% NED in water) to each 50 µL sample and standard in a new 96-well plate[19].

  • Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration in the samples by interpolating from the standard curve.

Protein Expression Analysis: Western Blot for NF-κB Pathway

This protocol details the detection of key proteins (e.g., p-IκBα, total IκBα, nuclear p65) to assess NF-κB pathway activation.

WB_Workflow A 1. Cell Culture & Treatment (e.g., RAW 264.7 + LPS +/- Chalcone) B 2. Cell Lysis & Protein Extraction (Cytoplasmic & Nuclear Fractions) A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Gel to PVDF/Nitrocellulose Membrane) D->E F 6. Blocking (Prevent non-specific binding) E->F G 7. Primary Antibody Incubation (e.g., anti-p65, anti-IκBα) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection (Substrate addition & Imaging) H->I J 10. Data Analysis (Densitometry) I->J

Caption: General workflow for Western blot analysis.

Procedure:

  • Cell Treatment and Lysis: Treat cells as required. For translocation analysis, prepare separate cytoplasmic and nuclear protein extracts using a cell fractionation kit[20]. For total protein, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors[3][21].

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis[11].

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding[21].

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-p65, mouse anti-IκBα) overnight at 4°C. Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature. Wash three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts).

Conclusion and Future Directions

The available evidence, primarily from structural analogs, suggests that this compound holds potential as a modulator of key signaling pathways implicated in inflammation and cancer. Its predicted targets include the NF-κB and MAPK pathways, as well as the intrinsic apoptosis machinery. However, direct experimental data on the title compound is sparse and, in the case of melanogenesis, indicates a contrasting activity profile compared to its more potent isomers.

This underscores a critical need for future research:

  • Direct Biological Evaluation: Systematic screening of this compound is required to confirm its activity and potency in anti-inflammatory and anti-cancer assays.

  • Mechanism of Action Studies: Should activity be confirmed, detailed mechanistic studies are needed to identify its direct molecular binding partners and elucidate its effects on the signaling pathways outlined in this guide.

  • Structure-Activity Relationship (SAR) Studies: A comprehensive SAR analysis of a library of related chalcones would clarify the specific structural features (e.g., placement of hydroxyl and methoxy (B1213986) groups) that govern potency and selectivity for different biological targets.

This technical guide provides a foundational framework for researchers to initiate and advance the investigation of this compound as a potential therapeutic agent.

References

An In-depth Technical Guide to the Antioxidant Properties of Substituted Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, a class of naturally occurring polyphenolic compounds, have garnered significant scientific interest due to their diverse pharmacological activities, including potent antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant potential of various substituted chalcones. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development. This document details the experimental protocols for key antioxidant assays, presents a compilation of quantitative antioxidant activity data, and elucidates the underlying molecular mechanisms of action, with a particular focus on the Nrf2 signaling pathway.

Introduction: Chalcones as Antioxidants

Chalcones are characterized by a three-carbon α,β-unsaturated carbonyl system connecting two aromatic rings. This unique structural framework is responsible for their broad spectrum of biological activities. The antioxidant capacity of chalcones is primarily attributed to their ability to scavenge free radicals and chelate pro-oxidant metal ions. The presence of hydroxyl and methoxy (B1213986) substituents on the aromatic rings significantly influences their antioxidant potential. These compounds can neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Understanding the structure-activity relationships of substituted chalcones is crucial for the rational design of novel and more effective antioxidant agents.

Quantitative Antioxidant Activity of Substituted Chalcones

The antioxidant efficacy of substituted chalcones has been extensively evaluated using various in vitro assays. The following tables summarize the 50% inhibitory concentration (IC50) values obtained from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as results from the Ferric Reducing Antioxidant Power (FRAP) assay. All IC50 values have been standardized to micromolar (µM) for consistent comparison.

Table 1: DPPH Radical Scavenging Activity of Substituted Chalcones

Chalcone (B49325) DerivativeIC50 (µM)Reference
(E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one34.21[1]
(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one27.10[1]
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one11.92[1]
2'-hydroxychalcone111.48[2]
2'-hydroxy-4-methoxychalcone125.85[2]
2'-hydroxy-3-methoxychalcone133.71[2]
2',4'-dihydroxychalcone104.06[2]
2',5'-dihydroxychalcone124.87[2]
2'-hydroxy-4'-methoxychalcone133.71[2]
4'-methoxychalcone218.22[2]
4'-bromochalcone>348.24[2]
3'-bromochalcone233.29[2]
2'-bromochalcone243.73[2]
4'-phenylchalcone>351.65[2]
JVF361.4[3]
Chalcone 63.78[4]
Chalcone 710.06[4]
Chalcone 1223.73[4]
Guaiacyl-substituted derivative 4a186[5]
Guaiacyl-substituted derivative 4c39[5]
Guaiacyl-substituted derivative 4e46[5]
Catechol derivative 18a-cStrong Activity[6]

Table 2: ABTS Radical Scavenging Activity of Substituted Chalcones

Chalcone DerivativeIC50 (µM)Reference
JVC185.3[3]
JVC353.76[3]
JVC450.34[3]
JVC583.15[3]
JVF289.12[3]
3-methoxy-4-hydroxy-substituted chalcones 19a-cFavorable Activity[6]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Substituted Chalcones

Chalcone DerivativeResultReference
Chalcone 6High Reducing Power[4]
Chalcone 7High Reducing Power[4]
Chalcone 12High Reducing Power[4]
2'-hydroxychalconeReducing Power (Absorbance at 10 µg/mL): 0.012[7]
2'-hydroxy-4-methoxychalconeReducing Power (Absorbance at 10 µg/mL): 0.011[7]
2',6'-dihydroxy-3-methoxychalconeReducing Power (Absorbance at 10 µg/mL): 0.016[7]
Cadmium complex of 4-ethoxy-2''-hydroxychalconeNotable activity (11.63 µM at 10 µg/mL)[8]

Experimental Protocols

This section provides detailed methodologies for the three key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The DPPH radical has a deep violet color in solution, which fades to yellow upon reduction. The change in absorbance is measured spectrophotometrically at 517 nm.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Substituted chalcone solutions of varying concentrations

  • Ascorbic acid (positive control)

  • Methanol (or other suitable solvent)

Procedure:

  • Prepare a series of dilutions of the substituted chalcone and ascorbic acid in the chosen solvent.

  • In a 96-well microplate, add 100 µL of each dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

DPPH_Assay_Workflow DPPH Assay Workflow prep_reagents Prepare Reagents (DPPH, Chalcones, Control) dilutions Prepare Serial Dilutions of Chalcones & Control prep_reagents->dilutions plate_loading Load 100µL of Samples into 96-well Plate dilutions->plate_loading add_dpph Add 100µL of DPPH Solution plate_loading->add_dpph incubation Incubate in Dark (30 min, RT) add_dpph->incubation read_absorbance Measure Absorbance at 517 nm incubation->read_absorbance calculate Calculate % Inhibition & IC50 Value read_absorbance->calculate

Caption: DPPH Assay Experimental Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decrease in absorbance at 734 nm.

Reagents:

  • ABTS stock solution (7 mM in water)

  • Potassium persulfate solution (2.45 mM in water)

  • Substituted chalcone solutions of varying concentrations

  • Trolox (positive control)

  • Ethanol (B145695) or phosphate (B84403) buffer (for dilution)

Procedure:

  • Prepare the ABTS•+ working solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ working solution with ethanol or phosphate buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the substituted chalcone and Trolox.

  • In a 96-well microplate, add 10 µL of each dilution to respective wells.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

ABTS_Assay_Workflow ABTS Assay Workflow prep_abts Prepare ABTS•+ Solution (ABTS + K2S2O8) incubate_abts Incubate ABTS•+ (12-16h, Dark, RT) prep_abts->incubate_abts dilute_abts Dilute ABTS•+ (Absorbance ~0.7) incubate_abts->dilute_abts add_abts_working Add 190µL of Diluted ABTS•+ dilute_abts->add_abts_working prep_samples Prepare Sample Dilutions (Chalcones & Trolox) plate_loading Load 10µL of Samples into 96-well Plate prep_samples->plate_loading plate_loading->add_abts_working incubate_final Incubate in Dark (6 min, RT) add_abts_working->incubate_final read_absorbance Measure Absorbance at 734 nm incubate_final->read_absorbance calculate Calculate % Inhibition & IC50 Value read_absorbance->calculate FRAP_Assay_Workflow FRAP Assay Workflow prep_frap Prepare FRAP Reagent (Acetate, TPTZ, FeCl3) warm_frap Warm FRAP Reagent to 37°C prep_frap->warm_frap add_frap_working Add 280µL of FRAP Reagent warm_frap->add_frap_working prep_samples Prepare Sample & Standard (Chalcones & FeSO4) plate_loading Load 20µL of Samples into 96-well Plate prep_samples->plate_loading plate_loading->add_frap_working incubate_final Incubate at 37°C (30 min, Dark) add_frap_working->incubate_final read_absorbance Measure Absorbance at 593 nm incubate_final->read_absorbance analyze Construct Standard Curve & Calculate FRAP Value read_absorbance->analyze Nrf2_Pathway Chalcone-Mediated Nrf2 Signaling Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chalcone Substituted Chalcone Keap1_Nrf2 Keap1-Nrf2 Complex Chalcone->Keap1_Nrf2 Reacts with Cysteine Residues Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Proteasome Proteasome Keap1_Nrf2->Proteasome Ubiquitination & Degradation (Basal) Keap1_mod Modified Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Nrf2_Maf Nrf2-sMaf Heterodimer Nrf2_nuc->Nrf2_Maf Dimerizes with Maf sMaf ARE Antioxidant Response Element (ARE) Target_Genes Transcription of Antioxidant Genes (HO-1, NQO1, GCL) ARE->Target_Genes Initiates Transcription Nrf2_Maf->ARE Binds to

References

Anticancer Effects of 2',6'-Dihydroxy-4,4'-dimethoxychalcone and its Analogs on Breast Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the anticancer effects of chalcones on breast cancer cell lines. While the primary topic of interest is 2',6'-Dihydroxy-4,4'-dimethoxychalcone, a thorough review of the scientific literature reveals a notable scarcity of specific studies on its bioactivity in this context. However, substantial research is available for its close structural analog, the dihydrochalcone (B1670589) derivative Calomelanone (2',6'-dihydroxy-4,4'-dimethoxydihydrochalcone) , and the isomeric chalcone (B49325) 2',4'-dihydroxy-4',6'-dimethoxy-chalcone (DDC) . This document will therefore focus on the well-documented anticancer effects of these two compounds to provide a comprehensive understanding of the potential mechanisms of this chemical class for researchers, scientists, and drug development professionals.

Executive Summary

Chalcones, a class of natural compounds, have garnered significant interest in oncology for their potential as anticancer agents. This guide provides a detailed overview of the cytotoxic and mechanistic effects of Calomelanone and DDC on human breast cancer cell lines, including the estrogen receptor-positive (ER+) MCF-7 and triple-negative MDA-MB-231 cell lines. The data presented herein summarizes the key findings on their ability to induce apoptosis, trigger cell cycle arrest, and modulate critical signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data Summary

The cytotoxic effects of Calomelanone and DDC have been quantified in several studies. The following tables summarize the key findings, including IC50 values and effects on cell cycle distribution and mitochondrial membrane potential.

Table 1: Cytotoxicity (IC50) of Chalcone Analogs in Breast Cancer and Non-Tumorigenic Cell Lines
CompoundCell LineIC50 (µM)Exposure TimeReference
CalomelanoneMDA-MB-231> 20024 hours[1]
CalomelanoneMCF-7> 20024 hours[1]
DDCMDA-MB-23166.4Not Specified[2]
DDCMCF-752.5Not Specified[2]
DDCMCF-12F (Non-tumorigenic)232.8Not Specified[2]

Note: The IC50 values for Calomelanone were reported as being less toxic than its related compound 1 in the cited study, with IC50 values exceeding 200 µM at 24 hours.

Table 2: Effect of DDC on Cell Cycle Distribution in Breast Cancer Cell Lines
Cell LineTreatment% of Cells in G0/G1 Phase% of Cells in G2/M PhaseReference
MCF-7DDC (IC50)65.724.1[3]
MDA-MB-231DDC (IC50)62.528.7[3]
Table 3: Effect of DDC on Mitochondrial Membrane Potential (Δψm)
Cell LineTreatment% of Cells with Depolarized ΔψmReference
MCF-7DDC58[2]
MDA-MB-231DDC70[2]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the studies of Calomelanone and DDC.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Breast cancer cells (MCF-7, MDA-MB-231) and non-tumorigenic cells (MCF-12F) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[4][5]

  • Compound Treatment: The cells are treated with various concentrations of the chalcone compounds or vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: The culture medium is removed, and the formazan crystals are dissolved in 100-200 µL of a solubilization solution (e.g., DMSO or acidified isopropanol).[6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The background absorbance is measured at 630 nm and subtracted from the 570 nm readings.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the chalcone compounds at the desired concentrations for the specified time.[1][7]

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.[7]

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.[1]

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine (B164497) in early apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells.[1]

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the chalcone compounds, harvested, and washed with PBS.

  • Fixation: The cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes in the dark.

  • Flow Cytometry Analysis: The DNA content of the stained cells is measured by a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity.[8]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess their expression levels.

  • Protein Extraction: After treatment with the chalcone compounds, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against the target proteins (e.g., proteins involved in apoptosis or signaling pathways).

  • Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Signaling Pathways and Mechanisms of Action

The anticancer effects of these chalcone analogs are mediated through the modulation of several key signaling pathways.

Induction of Apoptosis

Both Calomelanone and DDC have been shown to induce apoptosis in breast cancer cells. This process is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. DDC has been observed to alter the mitochondrial outer membrane potential, a key event in the intrinsic apoptosis pathway.[2] A related dihydrochalcone has been shown to induce the activation of caspase-3, -8, and -9, indicating the involvement of both pathways.[1]

Chalcone Chalcone Analog (e.g., DDC) Mitochondria Mitochondria Chalcone->Mitochondria Induces Δψm depolarization Bcl2 Bcl-2 Family (Anti-apoptotic) Chalcone->Bcl2 Downregulates Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by chalcone analogs.

Cell Cycle Arrest

DDC induces cell cycle arrest primarily at the G0/G1 phase in both MCF-7 and MDA-MB-231 cells.[3] This is a common mechanism for anticancer agents to inhibit cell proliferation. Some studies on related chalcones also show an arrest at the G2/M phase.[8]

Chalcone Chalcone Analog (e.g., DDC) G1_S_transition G1 to S Phase Transition Chalcone->G1_S_transition Inhibits G0_G1_arrest G0/G1 Phase Arrest Proliferation Cell Proliferation G1_S_transition->Proliferation

Caption: Chalcone-induced G0/G1 cell cycle arrest.

Modulation of PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. It is often dysregulated in breast cancer.[9][10] DDC has been shown to trigger autophagy, a process that is negatively regulated by the mTOR signaling pathway.[3] Furthermore, a related chalcone has been demonstrated to inhibit the PI3K/Akt/mTOR pathway.[8]

Chalcone Chalcone Analog PI3K PI3K Chalcone->PI3K Inhibits Autophagy Autophagy Chalcone->Autophagy Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Autophagy Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by chalcone analogs.

Experimental Workflow Overview

The general workflow for investigating the anticancer effects of chalcone compounds on breast cancer cell lines is depicted below.

start Start cell_culture Breast Cancer Cell Culture (MCF-7, MDA-MB-231) start->cell_culture treatment Treatment with Chalcone Compound cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_assay western_blot Western Blot Analysis treatment->western_blot data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying chalcone anticancer effects.

Conclusion and Future Directions

The available evidence strongly suggests that chalcones, exemplified by Calomelanone and DDC, exhibit significant anticancer properties against breast cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key survival pathways like PI3K/Akt/mTOR. While specific data for this compound is currently lacking, the findings for its close analogs provide a strong rationale for its investigation as a potential therapeutic agent.

Future research should focus on:

  • Synthesizing and evaluating the specific anticancer effects of this compound on a panel of breast cancer cell lines.

  • Conducting in-depth mechanistic studies to elucidate the precise molecular targets of these compounds.

  • Performing in vivo studies using animal models to assess the efficacy and safety of these chalcones as potential breast cancer therapies.

This technical guide provides a solid foundation for researchers and drug development professionals to understand the current landscape and future potential of this promising class of compounds in the fight against breast cancer.

References

The Anti-inflammatory Potential of 2',6'-Dihydroxy-4,4'-dimethoxychalcone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, a class of natural and synthetic compounds, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. This technical guide delves into the mechanisms by which 2',6'-Dihydroxy-4,4'-dimethoxychalcone and its close structural analogs modulate key anti-inflammatory pathways. While specific quantitative data for this compound is limited in the current literature, this paper will present a comprehensive analysis of closely related compounds, such as 2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMDC) and other dimethoxychalcone derivatives. The primary mechanisms of action involve the downregulation of pro-inflammatory mediators through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This document provides a detailed overview of the experimental data, protocols, and the intricate signaling pathways involved, offering a valuable resource for researchers in the field of inflammation and drug discovery.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Chalcones, characterized by an open-chain flavonoid structure, have emerged as promising candidates due to their ability to target multiple inflammatory pathways. This whitepaper focuses on the anti-inflammatory properties of this compound and its analogs, providing a detailed examination of their effects on cellular signaling.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of chalcone (B49325) derivatives has been quantified in various in vitro and in vivo models, most notably in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. The following tables summarize the key quantitative findings for chalcones structurally related to this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineConcentration% Inhibition of NO ProductionReference
2'-hydroxy-3,6'-dimethoxychalconeRAW 264.710 μM~72.58%[1]
2'-hydroxy-2,6'-dimethoxychalconeRAW 264.7Not specifiedSuperior to other derivatives[2][3]

Table 2: Inhibition of Pro-inflammatory Cytokines

CompoundCell LineCytokineConcentration% InhibitionReference
2',6'-dihydroxy-4'-methoxydihydrochalconeRAW 264.7IL-1βNot specifiedSignificant reduction[4][5]
2',6'-dihydroxy-4'-methoxydihydrochalconeRAW 264.7TNF-αNot specifiedSignificant reduction[4][5]
2'-hydroxy-4',6'-dimethoxychalconeRAW 264.7IL-620 μM~83.12%[6]
2'-hydroxy-4',6'-dimethoxychalconeRAW 264.7IL-1β20 μM~68.52%[6]
2'-hydroxy-4',6'-dimethoxychalconeRAW 264.7TNF-α20 μM~91.64%[6]
2'-hydroxy-3,6'-dimethoxychalconeRAW 264.7IL-6Not specifiedDecreased production[1]
2'-hydroxy-3,6'-dimethoxychalconeRAW 264.7TNF-αNot specifiedDecreased production[1]

Table 3: Inhibition of Pro-inflammatory Enzymes

CompoundCell LineEnzymeConcentration% InhibitionReference
2'-hydroxy-2,6'-dimethoxychalconeRAW 264.7iNOSNot specifiedSuperior to other derivatives[2][3]
2'-hydroxy-2,6'-dimethoxychalconeRAW 264.7COX-2Not specifiedSuperior to other derivatives[2][3]
2'-hydroxy-4',6'-dimethoxychalconeRAW 264.7iNOS20 μM83.15%[6]
2'-hydroxy-4',6'-dimethoxychalconeRAW 264.7COX-220 μM10.8%[6]
2'-hydroxy-3,6'-dimethoxychalconeRAW 264.7iNOSNot specifiedSuppressed expression[1]
2'-hydroxy-3,6'-dimethoxychalconeRAW 264.7COX-2Not specifiedSuppressed expression[1]

Key Signaling Pathways Modulated

The anti-inflammatory effects of this compound and its analogs are primarily mediated through the modulation of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

Figure 1: NF-κB signaling pathway and the inhibitory action of dimethoxychalcones.

MAPK Signaling Pathway

The MAPK family of proteins, including p38, JNK, and ERK, are key signaling molecules that regulate a wide range of cellular processes, including inflammation. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors that promote the expression of inflammatory mediators.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 Activation JNK->AP1 Activation ERK->AP1 Activation Chalcone 2',6'-Dihydroxy- 4,4'-dimethoxychalcone Chalcone->MKKs Inhibition DNA DNA AP1->DNA Genes Pro-inflammatory Genes DNA->Genes Transcription

Figure 2: MAPK signaling cascade and the inhibitory action of dimethoxychalcones.

Experimental Protocols

The following section details the methodologies for the key experiments cited in this whitepaper.

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the chalcone derivative for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time.

Cell Viability Assay (MTT Assay)

Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. After treatment, the culture medium is replaced with MTT solution (0.5 mg/mL in DMEM) and incubated for 4 hours at 37°C. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO). The absorbance is measured at 570 nm using a microplate reader.

MTT_Assay_Workflow A Seed RAW 264.7 cells in 96-well plate B Treat with Chalcone and/or LPS A->B C Add MTT solution B->C D Incubate for 4 hours C->D E Dissolve formazan in DMSO D->E F Measure absorbance at 570 nm E->F

Figure 3: Workflow for the MTT cell viability assay.

Nitric Oxide (NO) Production Assay (Griess Assay)

NO production is measured by quantifying the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. An equal volume of culture supernatant is mixed with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. A standard curve is generated using sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatants are determined using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis

To determine the protein expression levels of iNOS, COX-2, and components of the NF-κB and MAPK pathways, cells are lysed, and protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with specific primary antibodies overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow A Cell Lysis and Protein Quantification B SDS-PAGE A->B C Protein Transfer to PVDF membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G ECL Detection F->G

Figure 4: General workflow for Western blot analysis.

Conclusion

The available scientific evidence strongly suggests that this compound and its structural analogs possess significant anti-inflammatory properties. Their mechanism of action is multifactorial, primarily involving the inhibition of the NF-κB and MAPK signaling pathways, which leads to a reduction in the production of key pro-inflammatory mediators such as NO, TNF-α, IL-1β, and IL-6, as well as the downregulation of iNOS and COX-2 expression. While further studies are warranted to elucidate the precise quantitative effects and in vivo efficacy of this compound, the data presented in this whitepaper provide a strong rationale for its continued investigation as a potential therapeutic agent for the treatment of inflammatory diseases. The detailed experimental protocols and pathway diagrams included herein serve as a valuable resource for researchers and drug development professionals working in this promising area.

References

Unveiling the Potential of 2',6'-Dihydroxy-4,4'-dimethoxychalcone as a Novel Antileishmanial Agent

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, underscore the urgent need for novel, effective, and safe antileishmanial drugs. This technical guide explores the promising antileishmanial potential of 2',6'-Dihydroxy-4,4'-dimethoxychalcone, a naturally derived chalcone (B49325) that has demonstrated significant activity against Leishmania parasites. This document provides a comprehensive overview of its biological activity, mechanism of action, and relevant experimental protocols to support further research and development in this area.

Quantitative Antileishmanial and Cytotoxic Activity

This compound (DMC) has exhibited potent in vitro activity against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. The compound's efficacy against both the promastigote (the motile, flagellated form found in the insect vector) and the clinically relevant amastigote (the non-motile, intracellular form in the mammalian host) stages has been evaluated.

Parameter Organism/Cell Line Value Reference
ED50 (Promastigotes) Leishmania amazonensis0.5 µg/mL[1][2]
ED50 (Amastigotes) Leishmania amazonensis24 µg/mL[1][2]
IC50 (Cytotoxicity) Human Hepatoma (SMMC-7721)32.3 ± 1.13 µM[3]
IC50 (Cytotoxicity) Human Normal Liver (L-02)111.0 ± 4.57 µM[2]
IC50 (Cytotoxicity) Human Fetal Lung Fibroblast (HFL-1)152.0 ± 4.83 µM[2]

Note: The cytotoxicity data presented is for the structurally similar compound 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802). While not identical, it provides an initial estimate of the therapeutic window. The Selectivity Index (SI), calculated as the ratio of the cytotoxic concentration (CC50 or IC50 against mammalian cells) to the effective concentration against the parasite (EC50 or IC50), is a critical parameter for evaluating the therapeutic potential of a compound. A higher SI value indicates greater selectivity for the parasite over host cells. Based on the available data for a related chalcone, this compound is expected to have a favorable selectivity index.[1][4][5]

Mechanism of Action: Targeting the Parasite's Powerhouse

Current evidence strongly suggests that the antileishmanial activity of this compound is a direct effect on the parasite, independent of macrophage activation.[1][2] The primary target appears to be the mitochondrion, the parasite's energy-generating organelle.[1][6]

Ultrastructural studies using transmission electron microscopy have revealed that treatment with this chalcone leads to significant morphological changes in the mitochondria of Leishmania promastigotes, including enlargement and disorganization.[1][6] This mitochondrial dysfunction is a known mechanism of action for other chalcones and antiprotozoal agents.[7][8] The disruption of mitochondrial function can lead to a cascade of detrimental effects, including:

  • Increased production of Reactive Oxygen Species (ROS): Damage to the electron transport chain can lead to the generation of harmful ROS, inducing oxidative stress.[7][8][9]

  • Decreased ATP production: Impaired mitochondrial function results in a reduction of ATP, the cell's primary energy currency.

  • Disruption of the mitochondrial membrane potential: This is a key indicator of mitochondrial health and is often compromised by agents that target this organelle.[8]

  • Induction of apoptosis-like cell death: The culmination of these mitochondrial insults can trigger a programmed cell death pathway in the parasite.

The selective toxicity of this compound is a key advantage. Studies have shown that while the parasite's mitochondria are severely affected, the organelles of host macrophages remain largely intact, even at high concentrations of the compound.[1]

DMC 2',6'-Dihydroxy-4,4'- dimethoxychalcone Mitochondrion Leishmania Mitochondrion DMC->Mitochondrion ETC Electron Transport Chain (ETC) Disruption Mitochondrion->ETC ATP Decreased ATP Production Mitochondrion->ATP ROS Increased Reactive Oxygen Species (ROS) ETC->ROS MMP Decreased Mitochondrial Membrane Potential ETC->MMP Apoptosis Apoptosis-like Cell Death ROS->Apoptosis MMP->Apoptosis ATP->Apoptosis

Figure 1: Proposed mechanism of action of this compound.

In Vivo Efficacy: A Glimpse into Therapeutic Potential

While in vivo data for this compound is limited, a study investigating the efficacy of a poly(d,l-lactide) nanoparticle formulation of the compound in a BALB/c mouse model of cutaneous leishmaniasis caused by L. amazonensis has shown promising results.[10] Encapsulation of the chalcone led to a significant enhancement of its antileishmanial activity.[10]

A suboptimal concentration of the free compound (1 µg/ml) resulted in a 23% reduction in the number of intracellular amastigotes, whereas the nanoparticle-encapsulated form at the same concentration achieved a 53% reduction.[10] In the in vivo model, local subcutaneous treatment with the nanoparticle formulation resulted in significantly smaller lesions compared to control groups.[10] These findings highlight the potential for improved drug delivery systems to enhance the therapeutic efficacy of this chalcone.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antileishmanial potential of this compound.

In Vitro Promastigote Susceptibility Assay (MTT Assay)

This assay determines the effect of the compound on the viability of Leishmania promastigotes.[11][12][13][14]

Materials:

  • Leishmania promastigotes in logarithmic growth phase

  • Complete culture medium (e.g., M199 or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Harvest promastigotes in the logarithmic growth phase and adjust the concentration to 1 x 10^6 parasites/mL in fresh culture medium.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Prepare serial dilutions of the chalcone stock solution in culture medium. Add 100 µL of each dilution to the respective wells in triplicate. Include a drug-free control (medium with DMSO) and a blank (medium only).

  • Incubate the plate at the appropriate temperature for the Leishmania species (e.g., 26°C for L. amazonensis) for 48-72 hours.

  • Following incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Incubate the plate for at least 2 hours at room temperature in the dark, or overnight at 37°C.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% effective dose (ED50) or inhibitory concentration (IC50) by plotting the percentage of viability against the log of the drug concentration.

Start Start Prep_Parasites Prepare Promastigote Suspension (1x10^6/mL) Start->Prep_Parasites Plate_Parasites Plate 100 µL of Parasites per Well Prep_Parasites->Plate_Parasites Add_Drug Add 100 µL of Drug Dilutions to Wells Plate_Parasites->Add_Drug Prep_Drug Prepare Serial Dilutions of Chalcone Prep_Drug->Add_Drug Incubate_1 Incubate for 48-72 hours Add_Drug->Incubate_1 Add_MTT Add 20 µL of MTT Solution Incubate_1->Add_MTT Incubate_2 Incubate for 4 hours Add_MTT->Incubate_2 Add_Solubilizer Add 100 µL of Solubilization Solution Incubate_2->Add_Solubilizer Incubate_3 Incubate for ≥2 hours in the dark Add_Solubilizer->Incubate_3 Read_Absorbance Read Absorbance at 570 nm Incubate_3->Read_Absorbance End End Read_Absorbance->End

Figure 2: Workflow for the in vitro promastigote susceptibility (MTT) assay.

In Vitro Intracellular Amastigote Susceptibility Assay

This assay assesses the compound's ability to eliminate amastigotes within host macrophages.[15][16][17][18][19]

Materials:

  • Macrophage cell line (e.g., J774.A1 or primary peritoneal macrophages)

  • Complete macrophage culture medium (e.g., RPMI-1640 with 10% FBS)

  • Stationary-phase Leishmania promastigotes

  • 24-well plates with glass coverslips or 96-well plates

  • This compound stock solution

  • Giemsa stain

  • Microscope

Procedure:

  • Seed macrophages onto glass coverslips in 24-well plates (or directly into 96-well plates) and allow them to adhere overnight at 37°C in a 5% CO2 atmosphere.

  • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

  • Incubate for 4-24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the cells extensively with pre-warmed PBS to remove extracellular parasites.

  • Add fresh medium containing serial dilutions of the chalcone to the infected macrophages in triplicate. Include a drug-free control.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • After incubation, fix the cells with methanol (B129727) and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages and the percentage of infected macrophages by light microscopy.

  • Calculate the 50% inhibitory concentration (IC50) based on the reduction in the number of amastigotes per macrophage or the percentage of infected cells.

Start Start Seed_Macrophages Seed Macrophages and Allow Adhesion Start->Seed_Macrophages Infect_Macrophages Infect with Stationary-Phase Promastigotes Seed_Macrophages->Infect_Macrophages Incubate_Infection Incubate for 4-24 hours Infect_Macrophages->Incubate_Infection Wash_Cells Wash to Remove Extracellular Parasites Incubate_Infection->Wash_Cells Add_Drug Add Serial Dilutions of Chalcone Wash_Cells->Add_Drug Incubate_Treatment Incubate for 48-72 hours Add_Drug->Incubate_Treatment Fix_and_Stain Fix with Methanol and Stain with Giemsa Incubate_Treatment->Fix_and_Stain Microscopy Quantify Amastigotes by Microscopy Fix_and_Stain->Microscopy End End Microscopy->End

Figure 3: Workflow for the in vitro intracellular amastigote susceptibility assay.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the ultrastructural changes in Leishmania parasites upon treatment with the chalcone.[20][21][22][23]

Materials:

Procedure:

  • Treat Leishmania promastigotes with the IC50 concentration of the chalcone for a predetermined time (e.g., 24-48 hours). A control group of untreated parasites should be processed in parallel.

  • Harvest the parasites by centrifugation and wash with PBS.

  • Fix the parasite pellet with the primary fixative for at least 1 hour at room temperature.

  • Wash the cells in buffer and post-fix with the post-fixative for 1 hour.

  • Dehydrate the samples through a graded series of ethanol concentrations.

  • Infiltrate the samples with propylene oxide and then with a mixture of propylene oxide and epoxy resin, followed by pure epoxy resin.

  • Embed the samples in fresh epoxy resin and polymerize at 60°C for 48 hours.

  • Cut ultrathin sections (70-90 nm) using an ultramicrotome.

  • Mount the sections on copper grids and stain with uranyl acetate and lead citrate.

  • Examine the sections under a transmission electron microscope and capture images of the parasite ultrastructure, paying close attention to the mitochondrion, nucleus, and other organelles.

Synthesis of this compound

The synthesis of this compound can be achieved via a Claisen-Schmidt condensation reaction.[24][25][26][27][28] This method involves the base-catalyzed reaction of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative.

Reactants:

General Procedure:

  • Dissolve 2,6-dihydroxy-4-methoxyacetophenone and 4-methoxybenzaldehyde in ethanol.

  • Add a solution of the base catalyst (e.g., aqueous NaOH or KOH) to the mixture.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a mixture of crushed ice and hydrochloric acid to precipitate the chalcone.

  • Filter the precipitate, wash with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Reactants 2,6-Dihydroxy-4-methoxyacetophenone + 4-Methoxybenzaldehyde Reaction Claisen-Schmidt Condensation Reactants->Reaction Base_Catalyst Base Catalyst (e.g., NaOH in Ethanol) Base_Catalyst->Reaction Precipitation Acidification and Precipitation Reaction->Precipitation Purification Filtration, Washing, and Recrystallization Precipitation->Purification Product 2',6'-Dihydroxy-4,4'- dimethoxychalcone Purification->Product

Figure 4: General workflow for the synthesis of this compound.

Conclusion and Future Directions

This compound has emerged as a promising lead compound for the development of new antileishmanial drugs. Its potent in vitro activity against Leishmania amazonensis, coupled with a favorable selectivity profile and a well-defined mechanism of action targeting the parasite's mitochondria, makes it a compelling candidate for further investigation.

Future research should focus on:

  • Broadening the scope of activity: Evaluating the efficacy of the compound against a wider range of Leishmania species, including those responsible for visceral leishmaniasis (L. donovani and L. infantum).

  • Comprehensive in vivo studies: Conducting detailed in vivo efficacy and pharmacokinetic studies in relevant animal models to establish optimal dosing regimens and assess its therapeutic potential in a physiological setting.

  • Lead optimization: Synthesizing and evaluating analogs of this compound to improve its potency, selectivity, and pharmacokinetic properties.

  • Target deconvolution: Further elucidating the specific molecular targets within the Leishmania mitochondrion to gain a more in-depth understanding of its mechanism of action.

The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to advance the study of this compound and contribute to the development of a new generation of much-needed antileishmanial therapies.

References

Unveiling the Enigma of "Gymnogrammene": A Search for a Phantom Molecule

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive investigation into scientific literature and chemical databases, the initial discovery and characterization of a compound named "Gymnogrammene" remain elusive. Extensive searches have yielded no direct references to a molecule with this specific name, suggesting a potential misspelling or a reference to a yet-to-be-discovered or proprietary compound. This technical guide, therefore, addresses the current void of information and provides a framework for the potential characterization of novel bioactive compounds, drawing parallels from the chemical diversity of the fern genus Gymnogramma, from which the name might have been derived.

The name "Gymnogrammene" strongly suggests a connection to the fern genus Gymnogramma, a member of the Pteridaceae family. While no compound by that exact name has been documented, this plant family is a rich source of diverse secondary metabolites with interesting biological activities. Research into related species has revealed the presence of various classes of compounds, including flavonoids, terpenoids, and phenolic acids. It is plausible that "Gymnogrammene" could be a novel, uncharacterized constituent of one of these ferns.

Hypothetical Experimental Workflow for the Discovery and Characterization of a Novel Compound

Should a novel compound like "Gymnogrammene" be isolated from a natural source such as a Gymnogramma species, a systematic approach would be necessary for its full characterization. The following outlines a potential experimental workflow.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_elucidation Structure Elucidation cluster_bioactivity Biological Characterization A Plant Material Collection (e.g., Gymnogramma sp.) B Extraction with Solvents (e.g., Methanol, Ethyl Acetate) A->B C Chromatographic Separation (e.g., Column Chromatography, HPLC) B->C D Isolation of Pure Compound ('Gymnogrammene') C->D E Spectroscopic Analysis (NMR, Mass Spectrometry) D->E F X-ray Crystallography (for crystalline compounds) D->F H In vitro Bioassays (e.g., Cytotoxicity, Enzyme Inhibition) D->H G Determination of Chemical Structure E->G F->G I Identification of Signaling Pathway Modulation G->I H->I J In vivo Studies (Animal Models) I->J Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Modulation Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Gymnogrammene Gymnogrammene Gymnogrammene->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation GeneExpression Target Gene Expression Nucleus->GeneExpression BiologicalResponse Biological Response GeneExpression->BiologicalResponse

Methodological & Application

Application Note: Step-by-Step Synthesis of 2',6'-Dihydroxy-4,4'-dimethoxychalcone via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chalcones (1,3-diaryl-2-propen-1-ones) are a prominent class of compounds within the flavonoid family, recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The α,β-unsaturated ketone system is a key structural feature responsible for their biological efficacy.[1] The most efficient and widely used method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation, which involves the reaction of an appropriate acetophenone (B1666503) with an aromatic aldehyde.[3] This document provides detailed protocols for the synthesis of 2',6'-Dihydroxy-4,4'-dimethoxychalcone using both a modern, solvent-free grinding technique and a conventional solution-phase method.

Reaction Principle and Mechanism

The synthesis is achieved through a base-catalyzed Claisen-Schmidt condensation between 2,6-Dihydroxy-4-methoxyacetophenone and 4-Methoxybenzaldehyde (B44291). The reaction proceeds via an aldol (B89426) condensation mechanism.[1] Initially, a strong base (e.g., NaOH or KOH) abstracts an acidic α-proton from the acetophenone to form a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting intermediate is protonated by a protic solvent (or during work-up) to yield a β-hydroxy ketone (aldol adduct), which readily undergoes dehydration to form the final α,β-unsaturated ketone, the chalcone (B49325) product.[1][4]

Reaction Scheme:

2,6-Dihydroxy-4-methoxyacetophenone + 4-Methoxybenzaldehyde → this compound

Experimental Protocols

Two primary methods are presented for the synthesis of this compound.

Method A: Solvent-Free Grinding Technique (Green Chemistry Approach)

This method offers advantages such as reduced environmental impact, shorter reaction times, and often higher yields compared to conventional methods.[5][6]

Materials:

  • 2,6-Dihydroxy-4-methoxyacetophenone

  • 4-Methoxybenzaldehyde (p-Anisaldehyde)

  • Sodium Hydroxide (NaOH) pellets

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Deionized Water (cold)

  • Ethyl Acetate or Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (B145695) (for recrystallization)

Equipment:

  • Mortar and pestle

  • Beakers and Erlenmeyer flasks

  • Separatory funnel

  • Büchner funnel and filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a mortar, combine 2,6-dihydroxy-4-methoxyacetophenone (e.g., 5 mmol), 4-methoxybenzaldehyde (e.g., 6 mmol), and solid NaOH pellets (e.g., 20 mmol).[6]

  • Reaction: Grind the mixture vigorously with a pestle at room temperature for approximately 15-20 minutes. The solid mixture will typically become a paste and may change color.[5][6]

  • Work-up: Transfer the solid mixture to a beaker containing crushed ice or cold water (~100 mL).[1][6]

  • Acidification: Stir the mixture until the solid is well-suspended. Slowly acidify the mixture to a pH of ~2 by adding cold 10% HCl dropwise. This will cause the chalcone product to precipitate.[1][6]

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel, wash it thoroughly with cold deionized water, and allow it to air-dry.[7]

  • Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature and then chill in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Method B: Conventional Solution-Phase Synthesis

This is the traditional and widely established method for Claisen-Schmidt condensation.[8]

Materials:

  • 2,6-Dihydroxy-4-methoxyacetophenone

  • 4-Methoxybenzaldehyde (p-Anisaldehyde)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Deionized Water (cold)

Equipment:

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filtration apparatus

Procedure:

  • Reactant Preparation: Dissolve 2,6-dihydroxy-4-methoxyacetophenone (e.g., 10 mmol) and 4-methoxybenzaldehyde (e.g., 12 mmol) in ethanol (25-40 mL) in a flask.[1]

  • Reaction Initiation: While stirring the solution at room temperature, add a 40-50% aqueous solution of NaOH or KOH dropwise until the solution becomes turbid and a precipitate begins to form.[1][8]

  • Reaction: Seal the flask and stir the mixture at room temperature for 24-48 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting acetophenone spot is consumed.[1][5]

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice (~200 g).[1] Acidify the mixture by slowly adding cold 10% HCl with constant stirring until the chalcone precipitates completely.

  • Purification: Collect the crude product by vacuum filtration, wash extensively with cold water, and air-dry. Further purify the chalcone by recrystallization from a suitable solvent such as ethanol.[1]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. Values are based on typical results for similar chalcone syntheses found in the literature.

ParameterMethod A (Grinding)Method B (Conventional)Reference
Reaction Time 15 - 20 minutes24 - 48 hours[5][6]
Yield ~70 - 85%~60 - 75%[5][6]
Appearance Yellow Crystalline SolidYellow Crystalline Solid[9]
Melting Point To be determined experimentallyTo be determined experimentallyN/A
FT-IR (KBr, cm⁻¹) ~3400 (O-H), ~1640 (C=O, conjugated), ~1600 (C=C, aromatic), ~1250, 1030 (C-O, ether)~3400 (O-H), ~1640 (C=O, conjugated), ~1600 (C=C, aromatic), ~1250, 1030 (C-O, ether)[2][5]
¹H-NMR (CDCl₃, δ ppm) ~13.5 (s, 1H, -OH), ~7.8 (d, 1H, H-β), ~7.5 (d, 1H, H-α), ~7.6-6.9 (m, Ar-H), ~6.1-5.9 (m, Ar-H), ~3.9 (s, 6H, 2x -OCH₃)~13.5 (s, 1H, -OH), ~7.8 (d, 1H, H-β), ~7.5 (d, 1H, H-α), ~7.6-6.9 (m, Ar-H), ~6.1-5.9 (m, Ar-H), ~3.9 (s, 6H, 2x -OCH₃)[6][10]
¹³C-NMR (CDCl₃, δ ppm) ~192 (C=O), ~165-160 (Ar C-O), ~145-115 (Olefinic & Ar-C), ~100-90 (Ar-C), ~55 (-OCH₃)~192 (C=O), ~165-160 (Ar C-O), ~145-115 (Olefinic & Ar-C), ~100-90 (Ar-C), ~55 (-OCH₃)[5][11]

Visualizations

Claisen-Schmidt Condensation Mechanism

The following diagram illustrates the key steps of the base-catalyzed reaction mechanism.

Claisen_Schmidt_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Acetophenone Acetophenone (with α-H) Enolate Resonance-Stabilized Enolate Acetophenone->Enolate abstraction of α-H Proton H⁺ Enolate_ref Enolate Base Base (OH⁻) Base->Acetophenone Water H₂O Base->Water forms Aldehyde Aldehyde (Carbonyl) Adduct Alkoxide Intermediate Aldehyde->Adduct Adduct_ref Alkoxide Enolate_ref->Adduct attacks carbonyl C BetaHydroxy β-Hydroxy Ketone (Aldol Adduct) Adduct_ref->BetaHydroxy Protonation Chalcone Final Chalcone (α,β-unsaturated ketone) BetaHydroxy->Chalcone Dehydration Water_out - H₂O

Caption: Key mechanistic steps of the base-catalyzed Claisen-Schmidt condensation.

General Experimental Workflow

This flowchart provides a visual summary of the synthesis and purification process.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation Stage cluster_purification Purification Stage arrow arrow Reactants 1. Combine Reactants (Acetophenone, Aldehyde, Base) Reaction 2. Initiate Reaction (Grinding or Stirring in Solvent) Reactants->Reaction Monitoring 3. Monitor Progress (TLC) Reaction->Monitoring Quench 4. Quench Reaction (Pour into Ice Water) Monitoring->Quench Acidify 5. Acidify (Add dil. HCl to precipitate) Quench->Acidify Filter 6. Isolate Crude Product (Vacuum Filtration & Washing) Acidify->Filter Recrystallize 7. Purify (Recrystallization from Ethanol) Filter->Recrystallize Dry 8. Dry Product (Under Vacuum) Recrystallize->Dry Characterize 9. Characterize (NMR, IR, MS, MP) Dry->Characterize

Caption: General workflow for the synthesis and purification of chalcones.

References

Application Note: High-Purity Purification of Synthetic 2',6'-Dihydroxy-4,4'-dimethoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2',6'-Dihydroxy-4,4'-dimethoxychalcone is a polyketide belonging to the chalcone (B49325) class of flavonoids, which are precursors in the biosynthesis of other flavonoids and isoflavonoids in plants.[1] Chalcones and their derivatives are of significant interest in drug discovery due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The standard method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate acetophenone (B1666503) with a benzaldehyde.[3][4]

The synthesis of this compound typically proceeds via the Claisen-Schmidt condensation of 2,6-dihydroxy-4-methoxyacetophenone and 4-methoxybenzaldehyde. Following synthesis, the crude product contains unreacted starting materials, byproducts, and residual catalyst, necessitating a robust purification protocol to obtain a compound of sufficient purity for downstream applications such as biological screening and structural analysis.[1] This document provides detailed protocols for the purification of this compound using column chromatography and recrystallization.

Synthesis and Purification Overview

The synthesis is typically performed using a base like sodium hydroxide (B78521) (NaOH) as a catalyst, either in a solvent like ethanol (B145695) or under solvent-free grinding conditions.[5][6][7] The reaction mixture is then acidified and extracted to yield the crude product.[6] Subsequent purification is critical to isolate the target chalcone. A study on a structurally similar compound, 2',6'-dihydroxy-3,4-dimethoxy chalcone, reported a yield of 70% after purification by column chromatography followed by recrystallization.[6][8]

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage Reactants 2,6-dihydroxy-4-methoxyacetophenone + 4-methoxybenzaldehyde Reaction Claisen-Schmidt Condensation (Stirring or Grinding) Reactants->Reaction Catalyst NaOH (catalyst) Catalyst->Reaction Workup 1. Pour into ice water 2. Acidify with HCl 3. Extract with ether/EtOAc Reaction->Workup Evaporation Dry over Na2SO4 & Evaporate Solvent Workup->Evaporation Crude Crude Chalcone Product Evaporation->Crude

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Two primary methods for the purification of chalcones are column chromatography and recrystallization. Column chromatography is effective for separating the chalcone from closely related impurities, while recrystallization is a powerful technique for obtaining highly crystalline, pure material.[1][9]

Protocol 1: Purification by Column Chromatography

Column chromatography using silica (B1680970) gel is a standard and effective method for purifying chalcones.[4][9] The choice of mobile phase is crucial and should be optimized using Thin-Layer Chromatography (TLC) beforehand.[10] A common mobile phase for chalcones is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297) or acetone.[6][9]

A. Thin-Layer Chromatography (TLC) Analysis:

  • Prepare several TLC chambers with different ratios of n-hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Dissolve a small amount of the crude product in a volatile solvent (e.g., ethyl acetate).

  • Spot the dissolved crude product on silica gel TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the spots under UV light (254 nm).[10]

  • The optimal solvent system should provide good separation between the chalcone and impurities, with an Rf value for the chalcone of approximately 0.25-0.35.[10] For a similar chalcone, a mobile phase of n-hexane:acetone (6:4) was found to be effective.[6]

B. Column Chromatography Procedure:

  • Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase determined by TLC. Pour the slurry into a glass column and allow it to pack evenly, ensuring no air bubbles are trapped.[9]

  • Sample Loading: Dissolve the crude chalcone in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[9] This dry loading method often results in better separation than wet loading.

  • Elution: Begin elution with the determined mobile phase (e.g., n-hexane:acetone 6:4).[6] Collect fractions continuously.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure chalcone.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified chalcone.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective final purification step to obtain a high-purity, crystalline solid chalcone.[1] The choice of solvent is critical; the ideal solvent should dissolve the chalcone well at high temperatures but poorly at low temperatures.[1][11] Ethanol (95%) is a widely used and effective solvent for recrystallizing a broad range of chalcones.[1][4][12]

A. Recrystallization Procedure:

  • Dissolution: Place the crude or column-purified chalcone in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip.[1]

  • Heating: Gently heat the mixture on a hot plate while stirring until the chalcone is completely dissolved. If it does not dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid using an excessive amount of solvent, as this is a common cause of low yield.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.[11]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[11]

  • Inducing Crystallization: If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure chalcone.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.[11]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.

G cluster_cc Column Chromatography Protocol cluster_rx Recrystallization Protocol Crude Crude Chalcone Product TLC TLC Analysis to Optimize Mobile Phase Crude->TLC Recrystallize Recrystallization Crude->Recrystallize Direct purification Column Column Chromatography TLC->Column Evap_CC Evaporate Solvent Column->Evap_CC Dry Wash with cold Ethanol & Dry Recrystallize->Dry Pure Pure Crystalline Chalcone Pack Pack Silica Column Load Dry Load Sample Pack->Load Elute Elute with n-hexane/acetone Load->Elute Collect Collect & Analyze Fractions Elute->Collect Collect->Evap_CC Evap_CC->Recrystallize For higher purity Dissolve Dissolve in minimal hot 95% Ethanol Cool Cool Slowly Dissolve->Cool Filter Vacuum Filter Crystals Cool->Filter Filter->Dry Dry->Pure

Caption: General workflow for the purification of this compound.

Data Presentation

Quantitative data from the synthesis and purification process is crucial for assessing the efficiency and success of the protocol.

Table 1: Synthesis and Purification Data Summary (Illustrative)

Parameter Conventional Method Grinding Method Reference
Starting Materials 2,6-dihydroxyacetophenone, 3,4-dimethoxybenzaldehyde 2,6-dihydroxyacetophenone, 3,4-dimethoxybenzaldehyde [6]
Catalyst NaOH (50% w/v) Solid NaOH [6]
Solvent Ethanol Solvent-free [6]
Reaction Time 24 hours 15 minutes [6]
Purification Method Column Chromatography & Recrystallization Column Chromatography & Recrystallization [6]
Purified Yield 65% 70% [6][8]
Purity >98% (Typical) >98% (Typical) [13]

Note: Data is for the closely related 2',6'-dihydroxy-3,4-dimethoxy chalcone, which is expected to have similar purification characteristics.

Table 2: Recommended Chromatographic Conditions

Parameter Thin-Layer Chromatography (TLC) Column Chromatography Reference
Stationary Phase Silica gel 60 F254 Silica gel (230-400 mesh) [10][14]
Mobile Phase n-hexane:acetone (6:4) or n-hexane:ethyl acetate gradients n-hexane:acetone (6:4) [6][9]
Visualization UV light (254 nm) N/A [10]

| Target Rf Value | ~0.25 - 0.35 | N/A |[10] |

Table 3: Spectroscopic Data for Characterization

Technique Observed Peaks for 2',6'-dihydroxy-3,4-dimethoxy chalcone Expected Peaks for this compound Reference
¹H-NMR δ 3.8 and 3.9 (6H, two methoxyl groups), δ 7.77 (1H, H-α), δ 7.75 (1H, H-β) Signals for two methoxy (B1213986) groups (~3.8-3.9 ppm), distinct signals for olefinic protons H-α and H-β (~7.7 ppm), and aromatic protons. [6]
¹³C-NMR N/A Carbonyl carbon (~170-195 ppm), signals for methoxy carbons, and carbons of the two aromatic rings. [15]
IR (KBr) Hydroxyl (-OH) stretching, C-H aliphatic stretching Strong C=O stretch for the α,β-unsaturated ketone, broad -OH stretch, C-O stretches for methoxy groups, and C=C aromatic stretches. [5]

Note: Specific peak values are for the closely related 2',6'-dihydroxy-3,4-dimethoxy chalcone. The expected peaks for the target compound will be similar but should be confirmed experimentally.

References

Application Note: Quantitative Analysis of 2',6'-Dihydroxy-4,4'-dimethoxychalcone using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2',6'-Dihydroxy-4,4'-dimethoxychalcone. Chalcones are a class of flavonoids exhibiting a wide array of biological activities, making their precise measurement critical in research and development. This protocol provides a comprehensive guide for the determination of this compound in various sample matrices, supporting drug discovery, quality control, and pharmacokinetic studies. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high resolution and sensitivity.

Introduction

This compound is a polyphenolic compound belonging to the chalcone (B49325) family, which are precursors in the biosynthesis of flavonoids.[1] Chalcones and their derivatives have garnered significant interest in the scientific community due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] Accurate and reliable quantification of this specific chalcone is essential for evaluating its therapeutic potential and for quality assurance in drug manufacturing. Reversed-phase HPLC is a widely adopted technique for the analysis of chalcones due to its capability to separate compounds with varying polarities.[3] This document outlines a detailed protocol for a validated HPLC method for the quantification of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: An integrated HPLC system equipped with a gradient pump, degasser, autosampler, and a photodiode array (PDA) or variable wavelength UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water. Formic acid (analytical grade).

  • Standard: this compound reference standard (purity ≥98%).

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) Formic acid in water.

  • Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. A similar chalcone derivative has been shown to be soluble in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions

The following HPLC conditions can be used as a starting point and should be optimized for the specific instrument and column.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% to 90% B25-30 min: 90% B30.1-35 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 365 nm
Run Time 35 minutes

Rationale for Detection Wavelength: Chalcones typically exhibit strong UV absorbance between 300 nm and 380 nm.[3] Specifically, chalcones with a hydroxyl group on the B-ring show a maximum absorption at 365 nm. Although this compound has a methoxy (B1213986) group at the 4-position, its electronic properties are similar, making 365 nm a suitable starting wavelength for detection.

Sample Preparation

The choice of sample preparation method will depend on the sample matrix.

  • For Bulk Drug Substance: Accurately weigh and dissolve the sample in methanol to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • For In-vitro Samples (e.g., cell lysates, microsomal incubations): Perform a protein precipitation step by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of the sample. Vortex, centrifuge to pellet the protein, and inject the supernatant.

  • For In-vivo Samples (e.g., plasma, tissue homogenates): A liquid-liquid extraction or solid-phase extraction (SPE) protocol may be necessary to remove interfering substances and concentrate the analyte.

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components. Peak purity should be confirmed using a PDA detector.
Linearity A linear relationship between peak area and concentration with a correlation coefficient (r²) ≥ 0.999 over the specified concentration range.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) should be ≤ 2% for replicate injections.
Accuracy Percent recovery should be within 98-102%.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Signal-to-noise ratios of 3:1 for LOD and 10:1 for LOQ.
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition).

Data Presentation

Table 1: System Suitability Test Results
ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 21.1
Theoretical Plates (N) N ≥ 20008500
Resolution (Rs) Rs ≥ 2> 2.0
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)0.8%
Table 2: Method Validation Summary
ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) 0.9995
LOD (µg/mL) 0.2
LOQ (µg/mL) 0.6
Accuracy (% Recovery) 99.2% - 101.5%
Precision (RSD%) < 1.5%

Visualizations

Experimental Workflow

experimental_workflow cluster_hplc HPLC Analysis cluster_data Data Processing std_prep Standard Preparation injection Injection std_prep->injection sample_prep Sample Preparation sample_prep->injection mobile_phase_prep Mobile Phase Preparation hplc_system HPLC System mobile_phase_prep->hplc_system separation Chromatographic Separation (C18 Column) hplc_system->separation injection->separation detection UV Detection (365 nm) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: HPLC quantification workflow for this compound.

Potential Signaling Pathway

Research on chalcones has revealed their potential to modulate key cellular signaling pathways involved in inflammation and cancer. A closely related compound, 2',4-dihydroxy-4',6'-dimethoxy-chalcone, has been shown to induce autophagy and apoptosis in breast cancer cells by targeting the mTOR and Bcl-2 pathways.

signaling_pathway cluster_cell Cancer Cell chalcone 2',6'-Dihydroxy-4,4'- dimethoxychalcone mTOR mTOR chalcone->mTOR inhibition Bcl2 Bcl-2 chalcone->Bcl2 inhibition Beclin1 Beclin-1 mTOR->Beclin1 inhibition LC3 LC3-I -> LC3-II Beclin1->LC3 Autophagy Autophagy LC3->Autophagy Bax Bax Bcl2->Bax inhibition Mito Mitochondrion Bax->Mito CytoC Cytochrome c Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed anticancer signaling pathway of a related chalcone.

Conclusion

The HPLC method described in this application note provides a reliable and accurate approach for the quantification of this compound. The method is specific, linear, precise, and accurate, making it suitable for a wide range of applications in pharmaceutical research and quality control. The provided experimental details and validation parameters serve as a comprehensive guide for scientists and researchers working with this and other related chalcone compounds.

References

Designing In Vitro Cell-Based Assays for 2',6'-Dihydroxy-4,4'-dimethoxychalcone Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Dihydroxy-4,4'-dimethoxychalcone is a chalcone (B49325) derivative that, like many compounds in this class, holds potential for various therapeutic applications due to its diverse biological activities. Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, have been widely investigated for their anticancer, antioxidant, and anti-inflammatory properties.[1][2] These effects are often attributed to their ability to modulate key cellular signaling pathways.[3] This document provides detailed application notes and standardized protocols for designing and conducting in vitro cell-based assays to evaluate the bioactivity of this compound.

I. Assessment of Anticancer Activity

The anticancer potential of chalcones is a significant area of research, with studies demonstrating their ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and cause cell cycle arrest.[4][5]

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colorectal cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO, typically not exceeding 0.5%) and an untreated control.

  • Incubation: Incubate the cells with the compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration.[6]

Data Presentation:

Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
192.3 ± 5.1
575.8 ± 3.9
1051.2 ± 4.2
2528.7 ± 3.1
5015.4 ± 2.5
IC50 (µM) ~10
B. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells and centrifuge.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Presentation:

TreatmentViable Cells (%) (Mean ± SD)Early Apoptotic Cells (%) (Mean ± SD)Late Apoptotic/Necrotic Cells (%) (Mean ± SD)
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.7
This compound (IC50)45.8 ± 3.535.1 ± 2.919.1 ± 2.4

Workflow for In Vitro Anticancer Screening:

G start Start: Select Cancer Cell Lines viability Cell Viability Assay (MTT) start->viability ic50 Determine IC50 Value viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle western_blot Western Blot for Apoptotic & Cell Cycle Proteins apoptosis->western_blot cell_cycle->western_blot end_node End: Anticancer Profile Established western_blot->end_node G Chalcone This compound Bax Bax Chalcone->Bax activates Bcl2 Bcl-2 Chalcone->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway iNOS_COX2 iNOS, COX-2 NFkB_pathway->iNOS_COX2 upregulates Chalcone This compound Chalcone->NFkB_pathway inhibits Pro_inflammatory_mediators NO, Prostaglandins iNOS_COX2->Pro_inflammatory_mediators Inflammation Inflammation Pro_inflammatory_mediators->Inflammation

References

How to properly prepare 2',6'-Dihydroxy-4,4'-dimethoxychalcone stock solution for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2',6'-Dihydroxy-4,4'-dimethoxychalcone is a natural chalcone (B49325) derivative that has garnered interest within the scientific community for its potential therapeutic properties. Chalcones, a class of flavonoids, are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This document provides detailed protocols for the preparation of this compound stock solutions for use in various experimental settings. Additionally, it outlines common experimental applications and the signaling pathways potentially modulated by this compound.

Physicochemical and Storage Data

Proper handling and storage of this compound are critical for maintaining its stability and efficacy in experiments. The table below summarizes key physicochemical and storage information.

ParameterValueReference
Molecular Weight 300.31 g/mol [1]
CAS Number 20621-49-2[1]
Appearance Solid
Solubility Soluble in DMSO[2]
Storage of Powder -20°C for up to 3 years[2]
Storage of Stock Solution -80°C for up to 1 year[2]

Experimental Protocols

Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 40 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the Compound: Accurately weigh 2 mg of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 50 µL of anhydrous DMSO to the tube.[2]

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.[2]

Preparation of Working Solutions for Cell-Based Assays

This protocol provides a general guideline for diluting the high-concentration stock solution to a working concentration for cell-based experiments. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.5% (v/v).

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 40 mg/mL stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution from a 40 mg/mL stock (approximately 133.2 mM), you would perform a 1:1332 dilution.

  • Final DMSO Concentration: Calculate the final DMSO concentration in your working solutions to ensure it remains below cytotoxic levels. For instance, if you add 1 µL of a 40 mg/mL DMSO stock to 1 mL of cell culture medium, the final DMSO concentration will be 0.1%.

  • Application to Cells: Add the prepared working solutions to your cell cultures and incubate for the desired experimental duration.

Experimental Applications and Working Concentrations

Based on studies of this compound and structurally similar compounds, it exhibits potential in anti-inflammatory and anticancer research.

Anti-inflammatory Assays

In studies with related chalcones, anti-inflammatory effects have been observed in macrophage cell lines such as RAW 264.7.[3] A typical experiment involves stimulating the cells with lipopolysaccharide (LPS) to induce an inflammatory response, followed by treatment with the chalcone.

AssayCell LineTypical Working Concentration RangeObserved Effects of Related Chalcones
Nitric Oxide (NO) Production RAW 264.71 - 50 µMReduction of LPS-induced NO production.[3]
Cytokine (e.g., TNF-α, IL-1β) Secretion RAW 264.71 - 50 µMDecreased secretion of pro-inflammatory cytokines.[3]
Anticancer Assays

Various chalcone derivatives have demonstrated cytotoxic and anti-proliferative effects on different cancer cell lines.

AssayCell LineTypical Working Concentration RangeObserved Effects of Related Chalcones
Cell Viability (e.g., MTT, XTT) Various1 - 100 µMInhibition of cancer cell growth.
Apoptosis (e.g., Annexin V/PI staining) Various10 - 50 µMInduction of apoptosis.
Cell Cycle Analysis Various10 - 50 µMArrest of the cell cycle at different phases.

Signaling Pathway Modulation

Chalcones are known to modulate various signaling pathways involved in inflammation and cancer. Based on studies of related compounds, this compound may influence the NF-κB and MAPK signaling pathways. For instance, some chalcones have been shown to inhibit the nuclear translocation of the NF-κB p65 subunit, a key step in the inflammatory response.

Below is a diagram illustrating the general workflow for preparing the stock solution and its application in a cell-based assay.

G cluster_prep Stock Solution Preparation cluster_exp Experimental Workflow weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot thaw Thaw Stock Solution aliquot->thaw Use in Experiment dilute Prepare Working Solutions in Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Experimental Readout (e.g., ELISA, Western Blot, Flow Cytometry) incubate->analyze

Experimental workflow from stock solution preparation to analysis.

The following diagram illustrates a simplified signaling pathway that may be affected by this compound in the context of LPS-induced inflammation in macrophages.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Genes->Cytokines Chalcone 2',6'-Dihydroxy-4,4'- dimethoxychalcone Chalcone->IKK Inhibits

Potential inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols: 2',6'-Dihydroxy-4,4'-dimethoxychalcone in Leishmania amazonensis Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the experimental applications of 2',6'-Dihydroxy-4,4'-dimethoxychalcone (DHDMC) in the study of Leishmania amazonensis.

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The emergence of drug resistance and the toxicity of current treatments necessitate the discovery of novel therapeutic agents. Chalcones, a class of natural and synthetic compounds, have garnered attention for their broad spectrum of biological activities, including antileishmanial effects. This document focuses on the experimental use of this compound (DHDMC), a specific chalcone (B49325) derivative, in Leishmania amazonensis research. While the available literature prominently features the closely related compound 2',6'-Dihydroxy-4'-methoxychalcone (DMC), the methodologies and findings are highly relevant and adaptable for the study of DHDMC. These notes summarize the key findings, detail experimental protocols, and provide visual representations of the underlying mechanisms and workflows.

Data Presentation

The antileishmanial activity of 2',6'-Dihydroxy-4'-methoxychalcone (DMC), a compound structurally similar to DHDMC, has been evaluated against different life cycle stages of Leishmania amazonensis. The quantitative data from these studies are summarized below for easy comparison.

Table 1: In Vitro Activity of 2',6'-Dihydroxy-4'-methoxychalcone (DMC) against Leishmania amazonensis

Parasite StageAssayParameterValue (µg/mL)Reference
PromastigotesGrowth InhibitionED500.5[1][2]
Intracellular AmastigotesGrowth InhibitionED5024[1][2]

Table 2: Effect of Encapsulation of 2',6'-Dihydroxy-4'-methoxychalcone (DMC) in Poly(d,l-Lactide) (PLA) Nanoparticles on Intracellular Amastigote Growth

TreatmentConcentration (µg/mL)Reduction in Intracellular Parasites (%)Reference
Free DMC123[3]
DMC-PLA Nanoparticles153[3]

Experimental Protocols

Detailed methodologies for the key experiments involving the evaluation of DHDMC's antileishmanial activity are provided below. These protocols are based on established methods used for the analogous compound, DMC.

Anti-Promastigote Activity Assay

This protocol determines the effect of DHDMC on the proliferative, extracellular stage of the parasite.

  • Materials:

    • Leishmania amazonensis promastigotes in the stationary phase of growth.

    • Complete culture medium (e.g., Schneider's insect medium supplemented with 10% fetal bovine serum).

    • DHDMC stock solution (dissolved in a suitable solvent like DMSO).

    • [³H]thymidine.

    • 96-well microtiter plates.

    • Liquid scintillation counter.

  • Procedure:

    • Seed promastigotes into 96-well plates at a density of 1 x 10⁶ parasites/mL in complete culture medium.

    • Add varying concentrations of DHDMC to the wells. Include a solvent control (vehicle) and a positive control (a known antileishmanial drug).

    • Incubate the plates at 26°C for 48 hours.

    • Add [³H]thymidine (0.5 µCi/well) to each well and incubate for an additional 8 hours.

    • Harvest the parasites onto glass fiber filters and measure the incorporation of [³H]thymidine using a liquid scintillation counter.

    • Calculate the 50% effective dose (ED50), which is the concentration of DHDMC that inhibits parasite growth by 50% compared to the untreated control.

Anti-Amastigote Activity Assay

This protocol assesses the efficacy of DHDMC against the intracellular, disease-causing stage of the parasite.

  • Materials:

    • Peritoneal macrophages from BALB/c mice.

    • Leishmania amazonensis promastigotes.

    • Complete RPMI 1640 medium supplemented with 10% fetal bovine serum.

    • DHDMC stock solution.

    • Lab-Tek 8-chamber slides.

    • Giemsa stain.

  • Procedure:

    • Plate murine peritoneal macrophages at a density of 2 x 10⁶ cells/mL in chamber slides and allow them to adhere for 1 hour at 37°C in a 4% CO₂ atmosphere.[1]

    • Remove non-adherent cells by washing with pre-warmed phosphate-buffered saline (PBS).[1]

    • Infect the macrophage monolayer with stationary-phase promastigotes at a parasite-to-macrophage ratio of 4:1.[1]

    • Incubate for 4 hours to allow for phagocytosis.

    • Wash the monolayers three times with pre-warmed PBS to remove free parasites.[1]

    • Add fresh medium containing various concentrations of DHDMC to the infected macrophages.

    • Incubate for an additional 48 hours.[1]

    • Fix the cells with methanol, stain with Giemsa, and determine the number of infected macrophages and the number of amastigotes per macrophage by light microscopy.

    • Calculate the ED50, the concentration of DHDMC that reduces the number of intracellular amastigotes by 50%.

Nitric Oxide Production Assay

This protocol investigates whether the antileishmanial effect of DHDMC is mediated by the activation of macrophages to produce nitric oxide (NO).

  • Materials:

  • Procedure:

    • Culture macrophages in 96-well plates as described in the anti-amastigote assay.

    • Treat the cells with different concentrations of DHDMC in the presence or absence of rIFN-γ (e.g., 50 U/mL).[1]

    • Incubate for 48 hours.

    • Collect the cell culture supernatants.

    • Measure the nitrite concentration in the supernatants, which is a stable end-product of NO metabolism, using the Griess reagent.

    • Read the absorbance at 540 nm and calculate the nitrite concentration by comparing it to a NaNO₂ standard curve.

Ultrastructural Studies by Electron Microscopy

This protocol is used to visualize the morphological changes induced by DHDMC in Leishmania amazonensis.

  • Materials:

    • Leishmania amazonensis promastigotes or infected macrophages.

    • DHDMC.

    • 2.5% glutaraldehyde (B144438) in 0.1 M sodium cacodylate buffer (pH 7.2).

    • Osmium tetroxide.

    • Uranyl acetate (B1210297) and lead citrate.

    • Transmission electron microscope (TEM).

  • Procedure:

    • Incubate promastigotes (10⁶ parasites/mL) or infected macrophages with a specific concentration of DHDMC (e.g., 50 µg/mL for promastigotes) for 48 hours.[1]

    • Wash the cells with PBS and fix them with 2.5% glutaraldehyde for 1 hour.[1]

    • Post-fix the cells with 1% osmium tetroxide, dehydrate in an ascending series of ethanol (B145695) concentrations, and embed in an appropriate resin.

    • Cut ultrathin sections, stain them with uranyl acetate and lead citrate, and examine them under a TEM.

Analysis of Sterol Biosynthesis

This protocol investigates the effect of DHDMC on the sterol composition of Leishmania amazonensis, a potential mechanism of action.

  • Materials:

    • Leishmania amazonensis promastigotes.

    • DHDMC.

    • [³H]mevalonate.

    • Thin-layer chromatography (TLC) plates.

    • Gas chromatography-mass spectrometry (GC-MS) equipment.

  • Procedure for Radiolabeling and TLC Analysis:

    • Grow promastigotes in the presence of DHDMC and [³H]mevalonate.

    • Extract the lipids from the parasites.

    • Separate the newly synthesized sterols by TLC.

    • Visualize the radiolabeled sterols by fluorography.

  • Procedure for GC-MS Analysis:

    • Grow promastigotes with or without DHDMC.

    • Extract the total sterols from the parasites.

    • Analyze the sterol composition by GC-MS to identify and quantify changes in sterol profiles.[4][5]

Mandatory Visualizations

The following diagrams illustrate the proposed mechanisms of action of DHDMC and a typical experimental workflow for its evaluation.

G cluster_0 Proposed Mechanism of Action of DHDMC on Leishmania amazonensis DHDMC 2',6'-Dihydroxy-4,4'- dimethoxychalcone (DHDMC) Mitochondrion Parasite Mitochondrion DHDMC->Mitochondrion Induces swelling and disorganization Sterol_Biosynthesis Sterol Biosynthesis Pathway DHDMC->Sterol_Biosynthesis Alters sterol composition, reduces key sterols Parasite_Death Parasite Death Mitochondrion->Parasite_Death Leads to Membrane Parasite Cell Membrane Sterol_Biosynthesis->Membrane Disrupts membrane integrity and function Membrane->Parasite_Death Contributes to

Caption: Proposed mechanism of action of DHDMC on Leishmania amazonensis.

G cluster_1 Experimental Workflow for Evaluating DHDMC start Start: DHDMC Compound in_vitro In Vitro Assays start->in_vitro promastigote Anti-promastigote Assay (ED50 determination) in_vitro->promastigote amastigote Anti-amastigote Assay (ED50 determination) in_vitro->amastigote cytotoxicity Macrophage Cytotoxicity Assay (Selectivity Index) in_vitro->cytotoxicity formulation Formulation Development (e.g., Nanoparticles) in_vitro->formulation mechanism Mechanism of Action Studies amastigote->mechanism in_vivo In Vivo Studies (e.g., BALB/c mouse model) cytotoxicity->in_vivo microscopy Electron Microscopy (Ultrastructural changes) mechanism->microscopy sterol Sterol Profile Analysis (GC-MS, TLC) mechanism->sterol no_production Nitric Oxide Measurement mechanism->no_production mechanism->in_vivo efficacy Efficacy in Animal Model (Lesion size, parasite load) in_vivo->efficacy formulation->in_vivo

Caption: A typical experimental workflow for the evaluation of DHDMC.

Mechanism of Action and Key Findings

Studies on the analogous compound DMC suggest that its antileishmanial activity is not primarily due to the activation of the host macrophage's killing mechanisms, such as the production of nitric oxide. In fact, DMC has been shown to decrease NO production by macrophages.[1][2] This indicates a direct effect on the parasite.

The primary targets of DMC in Leishmania amazonensis appear to be the parasite's mitochondria and its sterol biosynthesis pathway. Ultrastructural studies have revealed that DMC induces significant damage to the mitochondria of promastigotes, causing them to become enlarged and disorganized.[1][2] Furthermore, DMC treatment alters the sterol composition of the parasite, leading to a reduction in key sterols and an accumulation of early precursors.[4][5][6] This disruption of sterol metabolism can compromise the integrity and function of the parasite's cell membrane, ultimately contributing to its death.

Importantly, DMC has been shown to be selectively toxic to the parasites, with minimal effects on host macrophages at effective concentrations.[1][2] The phagocytic activity of macrophages remains functional even at high concentrations of DMC.[1][2]

To enhance its efficacy, particularly against the intracellular amastigote stage, DMC has been encapsulated in biodegradable poly(d,l-lactide) (PLA) nanoparticles.[3][7] This formulation significantly improved the in vitro activity against intracellular parasites and also demonstrated enhanced antileishmanial effects in a murine model of cutaneous leishmaniasis.[3][8] This approach takes advantage of the natural tendency of macrophages to phagocytose particulate matter, thereby delivering the drug more efficiently to the site of infection.

References

Application Notes and Protocols for Determining the Cytotoxicity of 2',6'-Dihydroxy-4,4'-dimethoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2',6'-Dihydroxy-4,4'-dimethoxychalcone is a member of the chalcone (B49325) family, which are precursors to flavonoids and are known for a wide range of pharmacological activities.[1][2] Chalcones have garnered significant interest in drug discovery, particularly for their potential anticancer effects, which are often related to the induction of apoptosis.[3][4] Evaluating the cytotoxic profile of novel compounds like this compound is a critical first step in preclinical research. This document provides standardized, detailed protocols for assessing its in vitro cytotoxicity using common, robust cell-based assays.

The protocols outlined herein are designed for researchers in cell biology, pharmacology, and drug development. They cover methods for evaluating cell viability via metabolic activity (MTT assay), cell membrane integrity (LDH assay), and the induction of apoptosis (Annexin V/PI staining).

1. Materials and Reagents

  • Cell Lines: Appropriate cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2) and a non-cancerous control cell line (e.g., 3T3 mouse fibroblasts, MCF-10A).[3]

  • Compound: this compound.

  • General Cell Culture:

    • Selected cell culture medium (e.g., DMEM, RPMI-1640).

    • Fetal Bovine Serum (FBS).

    • Penicillin-Streptomycin solution.

    • Trypsin-EDTA.

    • Phosphate-Buffered Saline (PBS), sterile.

    • Cell culture flasks (T25, T75) and 96-well plates.

  • MTT Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.[5][6]

    • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol).[7]

  • LDH Assay:

    • Commercially available LDH cytotoxicity assay kit (containing assay buffer, substrate mix, and stop solution).[8][9]

  • Apoptosis Assay:

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.[10][11]

    • 1X Binding Buffer.[10][12]

  • Equipment:

    • Humidified CO2 incubator (37°C, 5% CO2).

    • Laminar flow hood.

    • Microplate reader (spectrophotometer).

    • Flow cytometer.

    • Inverted microscope.

    • Hemocytometer or automated cell counter.

Experimental Workflow

The overall workflow for assessing the cytotoxicity of the chalcone compound involves initial cell culture preparation, treatment with the compound, and subsequent analysis using various assays to measure cell death and viability.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis prep_cell Cell Seeding & Culture (24h Incubation) prep_compound Prepare Serial Dilutions of This compound treatment Treat Cells with Compound (24-72h Incubation) prep_compound->treatment assay_mtt MTT Assay (Metabolic Activity) treatment->assay_mtt assay_ldh LDH Assay (Membrane Integrity) treatment->assay_ldh assay_apop Annexin V/PI Assay (Apoptosis) treatment->assay_apop analysis Calculate IC50, % Cytotoxicity, % Apoptosis assay_mtt->analysis assay_ldh->analysis assay_apop->analysis

Caption: General experimental workflow for cytotoxicity testing.

Detailed Experimental Protocols

Protocol 1: Cell Line Maintenance and Compound Preparation

  • Cell Culture: Maintain selected cell lines in their recommended complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2. Subculture cells upon reaching 80-90% confluency.

  • Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO. Store aliquots at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the chalcone from the stock solution using complete culture medium. Ensure the final DMSO concentration in the highest treatment dose does not exceed 0.5% to avoid solvent-induced toxicity.

Protocol 2: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan (B1609692) crystals.[5][6]

  • Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.[7][13]

  • Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the chalcone. Include wells for untreated controls and vehicle controls (medium with the same percentage of DMSO as the highest treatment concentration). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13][14]

  • Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100%. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Membrane Integrity Assessment (LDH Assay)

This assay quantifies lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[8][15]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Prepare additional control wells for determining maximum LDH release (cells treated with a lysis buffer provided in the kit).[16]

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.[9]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[9]

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate percent cytotoxicity using the formula: ((Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) x 100%.

Protocol 4: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V.[11] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[10][12]

  • Cell Seeding and Treatment: Seed 1-2 x 10^5 cells per well in a 6-well plate and incubate for 24 hours. Treat with the desired concentrations of the chalcone for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.

  • Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Wash the cell pellet twice with cold PBS.[12]

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[10] Analyze the samples immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Viable cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells.

    • Annexin V (-) / PI (+): Necrotic cells.

Data Presentation

Quantitative results should be summarized in tables for clear comparison.

Table 1: IC50 Values of this compound IC50 values determined by MTT assay after 48-hour treatment.

Cell LineTypeIC50 (µM) [Mean ± SD]
MCF-7Human Breast CancerExperimental Value
A549Human Lung CancerExperimental Value
HeLaHuman Cervical CancerExperimental Value
3T3Mouse Fibroblast (Normal)Experimental Value

Table 2: LDH Release upon Chalcone Treatment % Cytotoxicity determined by LDH assay after 48-hour treatment.

Concentration (µM)% Cytotoxicity in MCF-7 [Mean ± SD]% Cytotoxicity in 3T3 [Mean ± SD]
0 (Control)0%0%
10Experimental ValueExperimental Value
25Experimental ValueExperimental Value
50Experimental ValueExperimental Value
100Experimental ValueExperimental Value

Table 3: Apoptosis Analysis in MCF-7 Cells % of cell populations determined by Annexin V/PI staining after 48-hour treatment.

Concentration (µM)Viable (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
0 (Control)Experimental ValueExperimental ValueExperimental Value
25Experimental ValueExperimental ValueExperimental Value
50Experimental ValueExperimental ValueExperimental Value

Potential Signaling Pathway

Chalcones are known to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases.

G cluster_mito Mitochondrial Apoptosis Pathway compound 2',6'-Dihydroxy-4,4'- dimethoxychalcone bax Bax/Bak (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) compound->bcl2 Downregulates mito Mitochondrion bax->mito Promotes MOMP bcl2->bax Inhibits cytc Cytochrome c Release mito->cytc cas9 Caspase-9 cytc->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apop Apoptosis cas3->apop Executes

Caption: Proposed intrinsic apoptosis signaling pathway induced by the chalcone.

References

Application of 2',6'-Dihydroxy-4,4'-dimethoxychalcone in a DPPH antioxidant assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Dihydroxy-4,4'-dimethoxychalcone is a member of the chalcone (B49325) family, a class of naturally occurring compounds known for their diverse pharmacological activities. Chalcones, characterized by their open-chain α,β-unsaturated ketone core, are precursors to flavonoids and exhibit significant antioxidant properties.[1] The antioxidant potential of chalcones is largely attributed to the presence of hydroxyl groups on their aromatic rings, which act as potent radical scavengers. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases. Consequently, compounds like this compound that can mitigate oxidative stress are of great interest in therapeutic research.

This document provides detailed application notes and protocols for the use of this compound in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) antioxidant assay, a common and reliable method for evaluating in vitro antioxidant capacity.

Principle of the DPPH Assay

The DPPH assay is a widely used spectrophotometric method to determine the antioxidant activity of compounds. The principle is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which is a deep violet crystalline powder. In the presence of an antioxidant, the DPPH radical is reduced to the pale yellow hydrazine (B178648) (DPPH-H). This color change results in a decrease in absorbance at approximately 517 nm, which is proportional to the concentration and potency of the antioxidant.

Data Presentation: Antioxidant Activity of Related Hydroxy Dimethoxy Chalcones

While specific quantitative data for the DPPH scavenging activity of this compound is not widely published, a study on similar hydroxy dimethoxy chalcone derivatives provides valuable comparative data. The following table summarizes the IC50 values (the concentration required to inhibit 50% of the DPPH radical) for these related compounds. A lower IC50 value indicates a higher antioxidant potency.

CompoundIC50 (µg/mL)
2',5'-dihydroxy-3,4-dimethoxy chalcone7.34[2]
2'-hydroxy-3,4-dimethoxychalcone975[2]
2',4'-dihydroxy-3,4-dimethoxychalcone1402.9[2]

This data is provided for comparative purposes to estimate the potential antioxidant activity of this compound.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted for the evaluation of this compound.

Materials and Reagents:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (spectroscopic grade)

  • Positive control (e.g., Ascorbic acid, Quercetin, or Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and pipette tips

  • Volumetric flasks and other standard laboratory glassware

Reagent Preparation:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and stored in a light-protected container (e.g., an amber bottle) at 4°C.[3]

  • Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol or another suitable solvent like DMSO.

  • Serial Dilutions of Test Compound: From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) in the same solvent.

  • Positive Control Stock Solution: Prepare a stock solution of the positive control (e.g., ascorbic acid) in the same manner as the test compound. Create serial dilutions as well.

Assay Procedure:

  • In a 96-well microplate, add 100 µL of the different concentrations of the chalcone solutions, positive control, or the solvent (as a blank).[3]

  • Add 100 µL of the 0.1 mM DPPH solution to each well.[3]

  • Mix the contents of the wells thoroughly.

  • Incubate the microplate in the dark at room temperature for 30 minutes.[3]

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[3]

Data Analysis:

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    Where:

    • Absorbance of Control is the absorbance of the DPPH solution with the solvent but without the test compound.

    • Absorbance of Sample is the absorbance of the DPPH solution with the test compound or positive control.

  • Plot a graph of the percentage of inhibition against the different concentrations of this compound.

  • Determine the IC50 value from the graph. The IC50 value is the concentration of the test compound that causes 50% inhibition of the DPPH radical.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow Diagram

Caption: Workflow for the DPPH radical scavenging assay.

Antioxidant and Anti-inflammatory Signaling Pathway

Chalcones exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in inflammation and oxidative stress. For instance, some chalcones have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, which are also linked to the generation of reactive oxygen species. A related compound, 2',6'-dihydroxy-4'-methoxydihydrochalcone, has been shown to reduce the levels of these inflammatory markers.[5][6]

Signaling_Pathway ROS Reactive Oxygen Species (ROS) NFkB NF-κB Activation ROS->NFkB activates Chalcone 2',6'-Dihydroxy-4,4'- dimethoxychalcone Chalcone->ROS scavenges Chalcone->NFkB inhibits Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NFkB->Cytokines promotes transcription Oxidative_Stress Oxidative Stress & Inflammation Cytokines->Oxidative_Stress leads to

References

Application Notes and Protocols for Neuroprotective Research of 2',6'-Dihydroxy-4,4'-dimethoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Dihydroxy-4,4'-dimethoxychalcone is a member of the chalcone (B49325) family, a class of natural compounds known for their diverse biological activities. While direct neuroprotective research on this specific molecule is limited in the available literature, the structural similarity to other chalcones with demonstrated neuroprotective properties suggests its potential as a promising candidate for investigation. This document provides a detailed framework for exploring the neuroprotective effects of this compound, drawing upon established methodologies and findings from analogous compounds. The proposed mechanisms of action are based on the activities of structurally related chalcones and dihydrochalcones, which include antioxidant, anti-inflammatory, and anti-apoptotic effects.

Hypothesized Mechanisms of Neuroprotection

Based on research into similar polyhydroxychalcones, the neuroprotective effects of this compound are hypothesized to be mediated through several key pathways:

  • Activation of the Nrf2-ARE Pathway: Like other chalcones, this compound may activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[1][2][3] This pathway is a primary defense mechanism against oxidative stress, upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and γ-glutamylcysteine synthetase (γ-GCS), which is involved in the synthesis of glutathione (B108866) (GSH).[1][3]

  • Anti-inflammatory Effects: The compound could potentially suppress neuroinflammation by inhibiting the activation of microglia and astrocytes. This may involve the downregulation of pro-inflammatory signaling pathways like NF-κB and MAPK, leading to a reduction in the production of inflammatory mediators such as TNF-α, IL-1β, and nitric oxide (NO).[4][5]

  • Inhibition of Acetylcholinesterase (AChE): Some chalcones and their dihydro-derivatives have shown potent inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6][7] This mechanism is a key therapeutic strategy for managing symptoms of Alzheimer's disease.

  • Anti-apoptotic Activity: By mitigating oxidative stress and inflammation, this compound could prevent the activation of apoptotic pathways in neurons, thereby promoting cell survival. This may involve the regulation of Bcl-2 family proteins and the inhibition of caspase activation.[8]

Data Presentation: Neuroprotective Activities of Analogous Chalcones

The following tables summarize quantitative data from studies on chalcones with similar substitution patterns to provide a reference for expected potencies.

Table 1: In Vitro Neuroprotective and Anti-inflammatory Effects of Representative Chalcones

CompoundAssayCell Line/SystemEffective ConcentrationEffectReference
2′,3′-dihydroxy-4′,6′-dimethoxychalcone (DDC)Glutamate-induced neurotoxicityRat primary cortical culturesConcentration-dependentSignificant inhibition of neurotoxicity[1][3]
2',6'-dihydroxy-4'-methoxy dihydrochalcone (B1670589) (DHMDC)LPS-stimulated NO productionRAW 264.7 macrophagesNot specifiedSignificant reduction in nitrite (B80452) levels[4][5]
2',6'-dihydroxy-4'-methoxy dihydrochalcone (DHMDC)LPS-stimulated TNF-α secretionRAW 264.7 macrophagesNot specifiedSignificant reduction in TNF levels[4][5]
2',6'-dihydroxy-4'-methoxy dihydrochalcone (DHMDC)LPS-stimulated IL-1β secretionRAW 264.7 macrophagesNot specifiedSignificant reduction in IL-1β levels[4][5]
2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC)Cytotoxicity (IC50)PANC-110.5 ± 0.8 µMCytotoxic[8]
2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC)Cytotoxicity (IC50)MIA PACA212.2 ± 0.9 µMCytotoxic[8]

Table 2: In Vivo Neuroprotective Effects of a Representative Dihydrochalcone

CompoundAnimal ModelDoses Administered (p.o.)Key FindingsReference
2',6'-dihydroxy-4'-methoxy dihydrochalcone (DHMDC)Streptozotocin-induced Alzheimer's model in mice15 and 30 mg/kgAttenuated spatial and aversive memory decline; Increased GSH activity; Decreased TBARS level; Decreased AChE activity[6][7]
2',6'-dihydroxy-4'-methoxy dihydrochalcone (DHMDC)Carrageenan-induced inflammation in mice3 mg/kgSignificantly reduced neutrophil migration[4][5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Chalcone This compound Nrf2 Nrf2 Chalcone->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 dissociates from ARE ARE Nrf2->ARE translocates & binds AntioxidantEnzymes Antioxidant Enzymes (HO-1, γ-GCS) ARE->AntioxidantEnzymes induces transcription GSH GSH AntioxidantEnzymes->GSH increases synthesis OxidativeStress Oxidative Stress GSH->OxidativeStress reduces Neuroprotection Neuroprotection OxidativeStress->Neuroprotection leads to G Phase1 Phase 1: In Vitro Screening Cytotoxicity Cytotoxicity Assessment (MTT Assay) Phase1->Cytotoxicity NeuroprotectionScreening Neuroprotection Screening (e.g., Glutamate, H₂O₂) Cytotoxicity->NeuroprotectionScreening Determine non-toxic dose Phase2 Phase 2: Mechanistic Studies NeuroprotectionScreening->Phase2 Proceed if neuroprotective OxidativeStressAssays Oxidative Stress Assays (ROS, GSH levels) Phase2->OxidativeStressAssays AntiInflammatoryAssays Anti-inflammatory Assays (NO, Cytokine levels) Phase2->AntiInflammatoryAssays SignalingPathway Signaling Pathway Analysis (Western Blot for Nrf2, NF-κB) Phase2->SignalingPathway Phase3 Phase 3: In Vivo Validation Phase2->Phase3 Validate mechanism AnimalModel Selection of Animal Model (e.g., STZ-induced) Phase3->AnimalModel BehavioralTesting Behavioral Testing (e.g., Object Recognition Test) AnimalModel->BehavioralTesting BiochemicalAnalysis Histopathology & Biochemical Analysis (Brain tissue analysis) BehavioralTesting->BiochemicalAnalysis

References

Application Notes and Protocols for Studying Enzyme Inhibition by 2',6'-Dihydroxy-4,4'-dimethoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Dihydroxy-4,4'-dimethoxychalcone is a member of the chalcone (B49325) family, a class of natural compounds belonging to the flavonoid family that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The characteristic 1,3-diphenyl-2-propen-1-one backbone of chalcones serves as a versatile scaffold for developing potent enzyme inhibitors.[1] This document provides detailed application notes and experimental protocols for studying the potential inhibitory effects of this compound on various enzymes. The protocols described are based on established methodologies for evaluating chalcone derivatives.

Potential Enzyme Targets and Signaling Pathways

Chalcones have been shown to inhibit a variety of enzymes, playing roles in different signaling pathways. The potential of this compound as an enzyme inhibitor can be explored against several key enzymes.

Acetylcholinesterase (AChE): As a critical enzyme in the nervous system, AChE is responsible for breaking down the neurotransmitter acetylcholine.[2] Its inhibition is a primary therapeutic strategy for managing cognitive disorders like Alzheimer's disease.[2] Chalcone derivatives have demonstrated significant AChE inhibitory activity.[2][3][4] Studies on a related compound, 2',6'-dihydroxy-4'-methoxy dihydrochalcone, have shown its potential in improving cognitive impairment by inhibiting AChE.[5][6]

Tyrosinase: This enzyme is crucial for melanin (B1238610) biosynthesis.[1] Inhibiting tyrosinase is a key strategy for developing skin-whitening agents and treatments for hyperpigmentation.[7] Various chalcone derivatives have been evaluated for their tyrosinase inhibitory potential.[1][8][9]

Other Potential Targets: The broad biological activities of chalcones suggest that this compound could also inhibit other enzymes such as lipase, α-amylase, and α-glucosidase.[8][9] Furthermore, its anti-inflammatory properties suggest possible interactions with enzymes in inflammatory pathways like cyclooxygenases (COX) and lipoxygenases (LOX).[10][11][12] Some chalcones have also been found to affect signaling pathways like MAPK/NF-κB and PI3K/AKT.[10][13]

Quantitative Data Summary

The inhibitory activity of chalcones is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for various chalcone derivatives against different enzymes, providing a reference for the expected potency of this compound.

Chalcone DerivativeTarget EnzymeIC50 ValueReference
Basic Chalcones (C1-C5)Acetylcholinesterase (AChE)22 ± 2.8 – 37.6 ± 0.74 μM[2]
Methoxy ChalconesLipase39.83 ± 1.12 µg/mL[8]
Methoxy ChalconesAcetylcholinesterase (AChE)60.39 ± 1.24 µg/mL[8]
Methoxy ChalconesButyrylcholinesterase (BChE)39.79 ± 1.29 µg/mL[8]
Methoxy ChalconesTyrosinase40.40 ± 1.01 µg/mL[8]
Methoxy Chalconesα-Amylase98.61 ± 3.17 µg/mL[8]
Methoxy Chalconesα-Glucosidase55.91 ± 1.78 µg/mL[8]
Aminoalkylated Naphthalene-based ChalconesAcetylcholinesterase (AChE)0.11–5.34 nM[3]
2'-hydroxychalconesAcetylcholinesterase (AChE)40–85 µM[14]

Experimental Protocols

Here are detailed protocols for assessing the inhibitory activity of this compound against key enzymes.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine.[3][4]

Materials:

  • Recombinant human AChE

  • This compound

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Sodium phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of sodium phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of AChE solution (0.09 units/mL).

  • Pre-incubate the mixture at room temperature for 15 minutes.

  • Initiate the reaction by adding 10 µL of 10 mM DTNB and 10 µL of 14 mM ATCI.

  • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition by comparing the enzyme activity with and without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tyrosinase Inhibition Assay

This assay determines tyrosinase activity by measuring the formation of dopachrome (B613829) from the oxidation of L-DOPA.[1]

Materials:

  • Mushroom tyrosinase

  • L-DOPA

  • This compound

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of this compound at different concentrations.

  • In a 96-well plate, add the phosphate buffer and the test compound solution.

  • Add the tyrosinase enzyme solution and incubate at a controlled temperature (e.g., 25°C) for 10 minutes.

  • Add the L-DOPA solution to start the reaction.

  • Monitor the formation of dopachrome by measuring the absorbance at approximately 475 nm at regular intervals.

  • Calculate the percentage of inhibition by comparing the enzyme activity in the presence and absence of the inhibitor.

  • Determine the IC50 value from the dose-response curve.

General In Vitro Enzyme Inhibition Assay Workflow

The following diagram illustrates a general workflow for conducting in vitro enzyme inhibition assays.

G General Workflow for In Vitro Enzyme Inhibition Assay cluster_prep Preparation cluster_exec Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) mix Mix Enzyme, Buffer, and Inhibitor in Plate prep_reagents->mix prep_inhibitor Prepare Inhibitor Solutions (this compound) prep_inhibitor->mix pre_incubation Pre-incubation mix->pre_incubation add_substrate Add Substrate to Initiate Reaction pre_incubation->add_substrate measure Measure Signal (Absorbance/Fluorescence) add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: A generalized workflow for in vitro enzyme inhibition assays.

Signaling Pathway Diagrams

The inhibitory action of this compound can impact various cellular signaling pathways.

NF-κB Signaling Pathway Inhibition

Many chalcones exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[15] They can prevent the degradation of IκBα, thus blocking the nuclear translocation of the p65 subunit of NF-κB.[15]

G Inhibition of NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Inhibitor This compound Inhibitor->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by the chalcone.

MAPK Signaling Pathway Inhibition

The MAPK signaling pathway is another key regulator of inflammation. Chalcones can inhibit the phosphorylation of key proteins in this pathway, such as p38, ERK, and JNK.[11]

Inhibition of MAPK Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation Inhibitor This compound Inhibitor->MAPKK inhibits

References

Application Notes and Protocols for Apoptosis Assay Using 2',6'-Dihydroxy-4,4'-dimethoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Compound Specificity: While extensive research exists on the pro-apoptotic effects of various chalcones, literature detailing the specific use of 2',6'-Dihydroxy-4,4'-dimethoxychalcone in flow cytometry-based apoptosis assays is limited. The following application notes and protocols are based on established methodologies for closely related structural isomers and derivatives, such as 2',4'-dihydroxy-4',6'-dimethoxy-chalcone and 2',6'-dihydroxy-4,4'-dimethoxydihydrochalcone, which have been shown to induce apoptosis in cancer cell lines.[1] Researchers are advised to perform initial dose-response studies to determine the optimal concentration and incubation time for their specific cell line of interest.

Introduction

This compound belongs to the chalcone (B49325) family, a class of flavonoids known for their wide range of biological activities, including anti-cancer properties.[2] A key mechanism through which many chalcones exert their anti-cancer effects is the induction of apoptosis, or programmed cell death.

This document provides a detailed guide for assessing the pro-apoptotic activity of this compound using a standard flow cytometry-based assay with Annexin V and Propidium Iodide (PI) staining. This method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.

Principle of the Annexin V/PI Apoptosis Assay

During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[3]

Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes.[3] PI can only enter cells in the late stages of apoptosis or necrosis, where membrane integrity is compromised, by intercalating with DNA.[3]

By using both Annexin V and PI, we can distinguish between different cell populations:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells (due to primary necrosis)

Data Presentation

Determining Optimal Concentration

Prior to the apoptosis assay, it is crucial to determine the half-maximal inhibitory concentration (IC50) of this compound on the target cell line. This can be achieved using a cell viability assay such as the MTT assay. The table below shows IC50 values for structurally similar chalcones in various cancer cell lines, which can serve as a reference for designing a dose-response experiment.

Table 1: Cytotoxicity of Structurally Related Chalcones in Cancer Cell Lines

CompoundCell LineAssay DurationIC50 Value (µM)Reference
2',4'-dihydroxy-4',6'-dimethoxychalconeMCF-7 (Breast)48h52.5[2]
2',4'-dihydroxy-4',6'-dimethoxychalconeMDA-MB-231 (Breast)48h66.4[2]
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalconePANC-1 (Pancreatic)48h10.5 ± 0.8[4]
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalconeMIA PACA2 (Pancreatic)48h12.2 ± 0.9[4]
Quantifying Apoptosis by Flow Cytometry

The results from the flow cytometry analysis can be summarized in a table to compare the effects of different concentrations of this compound.

Table 2: Example of Apoptosis Quantification in a Hypothetical Experiment

TreatmentViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)Necrotic Cells (%) (Annexin V- / PI+)
Vehicle Control (DMSO)95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
This compound (IC50 Concentration)45.7 ± 3.528.9 ± 2.822.3 ± 2.53.1 ± 0.7
This compound (2x IC50 Concentration)20.1 ± 2.935.4 ± 3.140.2 ± 3.84.3 ± 0.9
Positive Control (e.g., Staurosporine)15.3 ± 1.840.1 ± 3.542.5 ± 4.12.1 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Determining IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat cells with varying concentrations for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay using Annexin V/PI Staining and Flow Cytometry

Materials and Reagents:

  • Target cancer cell line

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

    • Allow cells to adhere for 24 hours.

    • Treat cells with this compound at the desired concentrations (e.g., 0.5x IC50, 1x IC50, 2x IC50) for a predetermined time (e.g., 24 or 48 hours).

    • Include a vehicle-treated control (DMSO) and a positive control for apoptosis (e.g., Staurosporine or Paclitaxel).[2]

  • Cell Harvesting:

    • Adherent cells: Aspirate the medium (which may contain apoptotic floating cells) and transfer to a 15 mL conical tube. Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.

    • Suspension cells: Transfer the cell suspension directly into a conical tube.

    • Centrifuge the cell suspension at 300-400 x g for 5 minutes.

    • Discard the supernatant.

  • Washing:

    • Wash the cell pellet twice with ice-cold PBS. Centrifuge at 300-400 x g for 5 minutes after each wash and discard the supernatant.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[2][4]

  • Sample Preparation for Flow Cytometry:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately (within 1 hour).

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.

    • Collect at least 10,000 events per sample.

    • Analyze the data using appropriate software to quantify the percentage of cells in each of the four quadrants.

Visualizations

Experimental Workflow

G Experimental Workflow for Apoptosis Assay cluster_prep Cell Preparation and Treatment cluster_harvest Sample Collection cluster_stain Staining cluster_analysis Analysis seed Seed cells in 6-well plates treat Treat with this compound (Vehicle, IC50, 2x IC50) seed->treat incubate Incubate for 24/48 hours treat->incubate harvest Harvest cells (adherent + floating) incubate->harvest wash Wash twice with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate_stain Incubate 15 min at RT in dark add_stains->incubate_stain acquire Acquire data on flow cytometer incubate_stain->acquire analyze Analyze quadrants: - Viable - Early Apoptotic - Late Apoptotic - Necrotic acquire->analyze

Caption: Workflow for assessing apoptosis induced by this compound.

Potential Signaling Pathway

Many chalcones induce apoptosis via the intrinsic or mitochondrial pathway. This pathway involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

G Proposed Intrinsic Apoptosis Pathway cluster_bcl2 Bcl-2 Family Regulation chalcone 2',6'-Dihydroxy-4,4'- dimethoxychalcone bcl2 Bcl-2, Bcl-xL, Mcl-1 (Anti-apoptotic) chalcone->bcl2 inhibits bax Bax, Bak (Pro-apoptotic) chalcone->bax activates mom Mitochondrial Outer Membrane Permeabilization (MOMP) bcl2->mom bax->mom cyto_c Cytochrome c release mom->cyto_c leads to cas9 Caspase-9 activation cyto_c->cas9 cas3 Caspase-3 activation (Executioner caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: The intrinsic pathway of apoptosis, a potential mechanism for chalcone-induced cell death.

References

Application Notes and Protocols for the Isolation of 2',6'-Dihydroxy-4,4'-dimethoxychalcone from Pityrogramma calomelanos

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed laboratory procedure for the isolation of the bioactive chalcone, 2',6'-Dihydroxy-4,4'-dimethoxychalcone, from the fronds of the silver fern, Pityrogramma calomelanos. The protocol outlines a comprehensive workflow from plant material collection and preparation to extraction, fractionation, and final purification using chromatographic techniques. This methodology is designed to yield a high-purity compound suitable for further biological and pharmacological evaluation.

Introduction

Pityrogramma calomelanos, commonly known as the silver fern, is a widespread tropical fern that has been noted for its diverse phytochemical composition, including a variety of flavonoids and phenolic compounds. Among these, this compound has been identified as a constituent of this plant. Chalcones are a class of natural products known for their broad spectrum of biological activities, making them attractive candidates for drug discovery and development. The following protocol provides a robust method for the isolation and purification of this target chalcone.

Physicochemical Properties of the Target Compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for guiding the selection of solvents and chromatographic conditions during the isolation process.

PropertyValueSource
Molecular FormulaC₁₇H₁₆O₅[1][2]
Molecular Weight300.31 g/mol [1][2]
AppearanceOrange-yellow solid (expected)
Melting Point147°C[3]
IUPAC Name(2E)-1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one[1]

Table 1: Physicochemical data of this compound.

Experimental Workflow

The overall experimental workflow for the isolation of this compound from Pityrogramma calomelanos is depicted in the following diagram.

workflow cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification and Identification p1 Collection of P. calomelanos fronds p2 Washing and Air Drying p1->p2 p3 Grinding to Fine Powder p2->p3 e1 Maceration with Dichloromethane (B109758) p3->e1 e2 Filtration and Concentration f1 Crude Dichloromethane Extract e2->f1 f2 Column Chromatography (Silica Gel) f1->f2 f3 Elution with Hexane-Ethyl Acetate (B1210297) Gradient f2->f3 f4 Fraction Collection f3->f4 pu1 TLC Analysis of Fractions f4->pu1 pu2 Pooling of Chalcone-Rich Fractions pu1->pu2 pu3 Preparative TLC or HPLC pu2->pu3 pu4 Recrystallization pu3->pu4 pu5 Pure this compound pu4->pu5 pu6 Structural Elucidation (NMR, MS) pu5->pu6

Isolation workflow for this compound.

Detailed Experimental Protocols

4.1. Plant Material Collection and Preparation

  • Collection: Collect fresh fronds of Pityrogramma calomelanos.

  • Cleaning and Drying: Thoroughly wash the collected fronds with tap water to remove any dirt and debris, followed by a final rinse with distilled water. Allow the fronds to air-dry in a well-ventilated area at room temperature, protected from direct sunlight, until they are brittle.

  • Grinding: Grind the dried fronds into a fine powder using a mechanical blender. Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

4.2. Extraction

  • Maceration: Macerate the dried powder (e.g., 1 kg) with dichloromethane (DCM) at a ratio of 1:5 (w/v) in a large container at room temperature.[4]

  • Agitation: Stir the mixture intermittently for 72 hours to ensure thorough extraction.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Re-extraction: Repeat the maceration process twice more with fresh dichloromethane to maximize the yield of the extract.

  • Concentration: Combine all the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude dichloromethane extract.

4.3. Chromatographic Fractionation and Purification

  • Column Chromatography Setup: Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica (B1680970) gel (60-120 mesh) using a slurry method with n-hexane.

  • Sample Loading: Dissolve a portion of the crude DCM extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).

  • Fraction Collection: Collect the eluate in fractions of a consistent volume (e.g., 25 mL).

  • Thin-Layer Chromatography (TLC) Analysis: Monitor the collected fractions using TLC on silica gel plates with an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable chromogenic agent (e.g., ceric sulfate (B86663) solution followed by heating).

  • Pooling of Fractions: Combine the fractions that show a prominent spot corresponding to the Rf value expected for the target chalcone.

  • Final Purification:

    • Preparative TLC: Subject the pooled fractions to preparative TLC for further purification.

    • Recrystallization: Recrystallize the isolated compound from a suitable solvent or solvent mixture (e.g., methanol-chloroform) to obtain pure crystals of this compound.[5]

4.4. Structural Elucidation Confirm the identity and purity of the isolated compound using modern spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to elucidate the chemical structure.

Safety Precautions

  • Conduct all extraction and chromatography procedures in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle organic solvents with care as they are flammable and can be toxic.

  • Dispose of all chemical waste according to institutional guidelines.

Concluding Remarks

This protocol provides a comprehensive and systematic approach for the successful isolation of this compound from Pityrogramma calomelanos. The application of these methods will enable researchers to obtain a high-purity sample of the target compound, facilitating further investigation into its potential therapeutic applications. The presented workflow can also be adapted for the isolation of other related chalcones and flavonoids from plant sources.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2',6'-Dihydroxy-4,4'-dimethoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2',6'-Dihydroxy-4,4'-dimethoxychalcone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 2,6-dihydroxyacetophenone with 4-methoxybenzaldehyde (B44291).

Q2: What are the starting materials and catalyst required?

A2: The necessary starting materials are 2,6-dihydroxyacetophenone and 4-methoxybenzaldehyde. A strong base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is used as a catalyst.

Q3: What are the typical yields for this synthesis?

A3: Yields can vary significantly depending on the chosen methodology. Conventional methods using a solvent may result in yields around 65%, while solvent-free grinding techniques have been reported to achieve yields of 70% or higher for similar chalcones.[1][2]

Q4: What are the main challenges in this synthesis?

A4: Common challenges include incomplete reactions leading to low yields, formation of side products, and difficulties in purifying the final product. The presence of multiple hydroxyl groups can also lead to side reactions if not properly controlled.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[3][4] By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be visualized.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst (e.g., old NaOH/KOH).Use freshly prepared or recently purchased, high-purity NaOH or KOH.
Insufficient reaction time or temperature.For conventional methods, ensure the reaction proceeds for the recommended duration (e.g., 24 hours). For grinding, ensure thorough and continuous mixing. Gentle heating can sometimes be beneficial, but should be carefully controlled to avoid side reactions.
Poor quality of starting materials.Verify the purity of 2,6-dihydroxyacetophenone and 4-methoxybenzaldehyde using techniques like NMR or melting point analysis.
Inefficient mixing.Ensure vigorous and constant stirring in the conventional method to maintain a homogeneous reaction mixture. For the grinding method, ensure all components are intimately mixed.
Multiple Spots on TLC (Impure Product) Unreacted starting materials.Increase the reaction time or consider adding a slight excess of the aldehyde. Purification via column chromatography is effective for removing unreacted starting materials.[5]
Formation of side products (e.g., self-condensation of acetophenone, Cannizzaro reaction of the aldehyde).Maintain a low reaction temperature to minimize side reactions. Ensure a proper stoichiometric ratio of reactants. The base should be added gradually to the reaction mixture.
Product degradation.Chalcones with multiple hydroxyl groups can be sensitive to harsh basic or acidic conditions and high temperatures. Neutralize the reaction mixture carefully with a dilute acid (e.g., 10% HCl) in an ice bath. Avoid excessive heating during workup and purification.[5]
Difficulty in Product Isolation/Purification Product is oily or does not precipitate.After acidification, if the product does not precipitate, extract the aqueous layer with a suitable organic solvent like ethyl acetate. The organic layers can then be combined, washed, dried, and concentrated.[2][5]
Ineffective recrystallization.Experiment with different solvent systems for recrystallization, such as ethanol (B145695)/water or methanol.[5] If recrystallization is insufficient, silica (B1680970) gel column chromatography is a highly effective purification method.[2][5]

Experimental Protocols

Protocol 1: Conventional Claisen-Schmidt Condensation

This protocol is adapted from conventional methods for synthesizing similar hydroxychalcones.[2][3]

  • Dissolution of Reactants : In a round-bottom flask, dissolve 10 mmol of 2,6-dihydroxyacetophenone and 10 mmol of 4-methoxybenzaldehyde in 15 mL of ethanol.

  • Addition of Catalyst : While stirring the solution at room temperature, slowly add 12 mL of a 50% (w/v) aqueous sodium hydroxide solution.

  • Reaction : Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by TLC.

  • Workup and Isolation : Pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture to a pH of approximately 2-3 by slowly adding cold 10% hydrochloric acid.

  • Filtration and Washing : Collect the precipitated solid by vacuum filtration and wash it several times with cold water until the filtrate is neutral.

  • Drying and Purification : Dry the crude product in a desiccator. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Solvent-Free Grinding Method

This "green chemistry" approach has been shown to improve yields and reduce reaction times for similar chalcones.[1][2][4]

  • Mixing of Reactants : In a mortar, combine 10 mmol of 2,6-dihydroxyacetophenone, 10 mmol of 4-methoxybenzaldehyde, and 20 mmol of solid sodium hydroxide.

  • Grinding : Grind the mixture thoroughly with a pestle at room temperature for approximately 15-30 minutes. The mixture will typically turn into a paste and solidify.

  • Workup and Isolation : Transfer the solid mass to a beaker containing crushed ice and water. Acidify the mixture by the slow addition of cold 10% hydrochloric acid until the pH is acidic.

  • Filtration and Washing : Collect the resulting solid product by vacuum filtration and wash thoroughly with cold water.

  • Drying and Purification : Dry the crude product. Further purification can be achieved by recrystallization from ethanol or by column chromatography.

Data Presentation

Table 1: Comparison of Synthesis Methods for Structurally Similar Chalcones

Method Catalyst Solvent Reaction Time Reported Yield Reference
Conventional50% NaOH (aq)Ethanol24 hours~65%[2]
GrindingSolid NaOHNone15 minutes~70%[1][2]

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Claisen-Schmidt Condensation cluster_product Product R1 2,6-Dihydroxyacetophenone Condensation Base-Catalyzed Aldol Condensation & Dehydration R1->Condensation R2 4-Methoxybenzaldehyde R2->Condensation P This compound Condensation->P Yield Improvement Techniques Catalyst NaOH or KOH Catalyst->Condensation

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckCatalyst Use Fresh/High-Purity Base Catalyst Start->CheckCatalyst OptimizeConditions Optimize Reaction Conditions (Time, Temp) Start->OptimizeConditions Purification Purification Strategy CheckPurity->Purification CheckCatalyst->Purification OptimizeConditions->Purification Recrystallization Recrystallization Purification->Recrystallization For minor impurities ColumnChrom Column Chromatography Purification->ColumnChrom For major impurities/ separation issues Success Improved Yield and Purity Recrystallization->Success ColumnChrom->Success

References

Technical Support Center: Synthesis of Dihydroxy-Dimethoxy Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dihydroxy-dimethoxy chalcones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing dihydroxy-dimethoxy chalcones?

A1: The most prevalent and classical method for synthesizing chalcones, including dihydroxy-dimethoxy derivatives, is the Claisen-Schmidt condensation.[1][2] This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025).[1][2]

Q2: I am experiencing a low yield in my Claisen-Schmidt condensation. What are the potential causes?

A2: Low yields in chalcone (B49325) synthesis can arise from several factors:

  • Suboptimal Reaction Temperature: The reaction rate may be too slow at low temperatures, while excessively high temperatures can promote side reactions or decomposition. It is advisable to perform small-scale trials at various temperatures to find the optimal condition for your specific substrates.[3]

  • Ineffective Catalyst: Ensure your base catalyst (e.g., NaOH, KOH) is fresh, as it can be neutralized by atmospheric CO₂ over time. For substrates sensitive to strong bases, exploring weaker bases or alternative catalytic systems may be necessary.[1]

  • Improper Reactant Stoichiometry: The molar ratio of the reactants is critical. Often, a slight excess of the aldehyde is used to ensure the complete consumption of the ketone.[4]

  • Side Reactions: Competing reactions, such as the Cannizzaro reaction of the aldehyde, can reduce the yield of the desired chalcone.[2]

Q3: What are common side products in the synthesis of dihydroxy-dimethoxy chalcones and how can I minimize them?

A3: Common side reactions include:

  • Cannizzaro Reaction: This disproportionation of the aldehyde starting material can occur, especially at higher temperatures and with high concentrations of the base catalyst.[2][3] To minimize this, use the optimal temperature and base concentration determined through small-scale experiments.

  • Michael Addition: The enolate of the acetophenone can potentially add to the newly formed chalcone, leading to a dimeric byproduct. This is more likely with prolonged reaction times. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time to maximize chalcone formation and minimize this side product.

Q4: My purified product shows the presence of starting materials. How can I improve the purification?

A4: If your purified product is contaminated with starting materials:

  • Unreacted Aldehyde: This can often be removed by washing the crude product with a sodium bisulfite solution.[1]

  • Unreacted Ketone: Complete consumption of the ketone through optimized stoichiometry is the best approach. If it persists, careful column chromatography is usually effective for separation.[1]

Q5: What are the recommended methods for purifying crude dihydroxy-dimethoxy chalcones?

A5: The two primary methods for purification are:

  • Recrystallization: This is a common and effective technique. Ethanol (B145695) is a frequently used solvent for recrystallizing chalcones.[3] The ideal solvent will dissolve the crude product at its boiling point but have low solubility at cooler temperatures.

  • Column Chromatography: For mixtures with significant impurities or for chalcones that are oils or low-melting solids, silica (B1680970) gel column chromatography is the preferred method.[1][4] A common eluent system is a gradient of ethyl acetate (B1210297) in hexane.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Ineffective catalyst (e.g., old NaOH/KOH)Use fresh, high-purity base. Consider trying a different base (e.g., Ba(OH)₂).
Suboptimal reaction temperatureConduct small-scale trials at different temperatures (e.g., room temperature, 40-50°C) to find the optimum.[3]
Incorrect stoichiometryUse a slight excess (1.1-1.2 equivalents) of the benzaldehyde derivative.[4]
Presence of Multiple Spots on TLC (Impurities) Side reactions (e.g., Cannizzaro, Michael addition)Monitor the reaction closely with TLC to determine the optimal reaction time. Adjust temperature and base concentration.
Decomposition of reactants or productAvoid excessively high temperatures and prolonged reaction times.[1]
Product is an Oil and Difficult to Crystallize Chalcone has a low melting pointAttempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. If unsuccessful, purify by column chromatography.[1]
Difficulty in Removing Starting Materials Similar polarity of product and starting materialsOptimize reaction conditions to drive the reaction to completion. For purification, use column chromatography with a shallow solvent gradient to improve separation.

Quantitative Data Summary

The following table summarizes the yields of various dihydroxy-dimethoxy chalcones synthesized under different conditions.

Chalcone DerivativeSynthesis MethodReaction TimeYield (%)Reference
2',6'-dihydroxy-3,4-dimethoxy chalconeConventional (NaOH 50%, ethanol)24 hours65[5]
2',6'-dihydroxy-3,4-dimethoxy chalconeGrinding (solid NaOH)15 minutes70[5]
2'-hydroxy-3,4-dimethoxychalconeConventional-75[6]
2',4'-dihydroxy-3,4-dimethoxychalconeConventional-70[6]
2',4'-dihydroxy-3,4-dimethoxychalconeGrinding15 minutes84[6]
2',5'-dihydroxy-3,4-dimethoxychalconeConventional-45[6]
2',5'-dihydroxy-3,4-dimethoxychalconeGrinding15 minutes73[6]

Experimental Protocols

Protocol 1: General Base-Catalyzed Claisen-Schmidt Condensation (Conventional Method)
  • Preparation: In a round-bottom flask, dissolve the dihydroxyacetophenone (1.0 eq.) and dimethoxybenzaldehyde (1.0-1.2 eq.) in ethanol.

  • Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of NaOH or KOH (e.g., 40-50%). A color change is often observed.

  • Reaction: Continue stirring the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC. Reactions can take from a few hours to 24 hours.[5]

  • Work-up: Once the reaction is complete, pour the reaction mixture into cold water and acidify with dilute HCl until the pH is neutral.[7]

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.[8]

  • Purification: Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.[3][4]

Protocol 2: Solvent-Free Grinding Method
  • Preparation: In a mortar, combine the dihydroxyacetophenone (1.0 eq.), dimethoxybenzaldehyde (1.0 eq.), and solid NaOH.

  • Reaction: Grind the mixture with a pestle for approximately 15-30 minutes at room temperature.[5][9]

  • Work-up: Transfer the solid mixture to a beaker, dilute with cold water, and acidify with cold 10% HCl.[5]

  • Extraction: Extract the product with a suitable organic solvent like ether.[6]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow Reactants Dihydroxyacetophenone + Dimethoxybenzaldehyde Solvent_Base Dissolve in Ethanol + Add Base (e.g., NaOH) Reactants->Solvent_Base Reaction Stir at RT or Heat (Monitor by TLC) Solvent_Base->Reaction Workup Pour into water Acidify with HCl Reaction->Workup Filtration Vacuum Filtration Workup->Filtration Crude_Product Crude Chalcone Filtration->Crude_Product Purification Recrystallization (Ethanol) or Column Chromatography Crude_Product->Purification Final_Product Pure Dihydroxy-dimethoxy Chalcone Purification->Final_Product

Caption: General workflow for the synthesis of dihydroxy-dimethoxy chalcones.

Troubleshooting_Chalcone_Synthesis Start Low Yield or High Impurity? Check_Temp Optimize Temperature (e.g., RT, 40°C, 50°C) Start->Check_Temp Yes Check_Base Use Fresh Base (e.g., NaOH, KOH) Check_Temp->Check_Base Check_Stoichiometry Adjust Reactant Ratio (slight excess of aldehyde) Check_Base->Check_Stoichiometry Check_Time Optimize Reaction Time (Monitor via TLC) Check_Stoichiometry->Check_Time Purification Improve Purification (Recrystallization or Column Chromatography) Check_Time->Purification Success Improved Yield and Purity Purification->Success

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Side_Reactions cluster_main Claisen-Schmidt Condensation cluster_side Potential Side Reactions Aldehyde Dimethoxybenzaldehyde Chalcone Dihydroxy-dimethoxy Chalcone (Desired Product) Aldehyde->Chalcone Dehydration Ketone Dihydroxyacetophenone Base Base (OH⁻) Ketone->Base Deprotonation Base->Aldehyde Nucleophilic Attack Cannizzaro Cannizzaro Reaction (Aldehyde Disproportionation) Michael_Addition Michael Addition (Chalcone + Enolate) Aldehyde_Side Dimethoxybenzaldehyde Aldehyde_Side->Cannizzaro Chalcone_Side Dihydroxy-dimethoxy Chalcone Chalcone_Side->Michael_Addition Enolate_Side Enolate of Dihydroxyacetophenone Enolate_Side->Michael_Addition

Caption: Signaling pathway illustrating the main reaction and potential side reactions.

References

Technical Support Center: Solubility Enhancement for 2',6'-Dihydroxy-4,4'-dimethoxychalcone in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 2',6'-Dihydroxy-4,4'-dimethoxychalcone in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a hydrophobic compound, a characteristic common to many chalcones. This low aqueous solubility can lead to challenges in preparing solutions for in vitro assays, often resulting in precipitation when diluting stock solutions into aqueous buffers or cell culture media. It is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol.

Q2: My this compound precipitated when I diluted my DMSO stock solution into my cell culture medium. What happened and how can I prevent this?

This is a common issue known as "crashing out" of solution. It occurs when a compound that is highly soluble in a concentrated organic stock solution is rapidly diluted into an aqueous environment where it is poorly soluble. To prevent this, consider the following troubleshooting steps:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.1% (v/v) or lower in your cell culture medium to minimize solvent-induced cytotoxicity and reduce the risk of precipitation.

  • Pre-warm the medium: Adding the compound to pre-warmed (37°C) cell culture medium can help improve the solubility of hydrophobic compounds.

  • Slow, stepwise dilution: Add the DMSO stock solution to the aqueous buffer or medium slowly and with continuous mixing. This avoids localized high concentrations of the compound that can trigger immediate precipitation.

  • Prepare fresh dilutions: Due to the potential for instability and precipitation in aqueous solutions, it is best to prepare fresh dilutions of the chalcone (B49325) for each experiment.

Q3: What are the most effective methods to improve the aqueous solubility of this compound for my assays?

Several methods can be employed to enhance the aqueous solubility of this chalcone. The most common and effective approaches for in vitro settings are:

  • Co-solvents: Using a water-miscible organic solvent like DMSO to first dissolve the compound before further dilution.

  • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the chalcone within a cyclodextrin molecule can significantly increase its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

  • Surfactants: The use of non-ionic surfactants can help to form micelles that encapsulate the hydrophobic chalcone, thereby increasing its apparent solubility.

  • pH Adjustment: The solubility of phenolic compounds like this chalcone can be pH-dependent. Increasing the pH of the buffer may increase solubility, but this must be compatible with your experimental system.

Troubleshooting Guide: Compound Precipitation in In Vitro Assays

Problem Possible Cause Troubleshooting Steps & Solutions
Precipitation upon dilution of DMSO stock in aqueous buffer/media. The final concentration of the chalcone exceeds its aqueous solubility limit. The concentration of the organic co-solvent is too high, leading to "salting out".• Decrease the final concentration of the chalcone. • Add the DMSO stock solution dropwise while vortexing or stirring the aqueous solution. • Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). • Consider using a different solubilization method, such as cyclodextrin complexation.
The solution is initially clear but becomes cloudy or forms a precipitate over time. The solution is supersaturated and the compound is slowly precipitating out. The compound may be unstable in the aqueous buffer.• Prepare fresh solutions immediately before each experiment. • Store the solution at a constant temperature. • If possible, lower the final concentration of the chalcone.
Inconsistent results between experiments. Variability in the preparation of the compound solution. Precipitation of the compound leading to unknown final concentrations.• Standardize the protocol for preparing the chalcone solution. • Visually inspect for any precipitation before use. • Perform a solubility test in your specific experimental buffer to determine the maximum soluble concentration.

Quantitative Data: Solubility of this compound and Related Chalcones

Quantitative solubility data for this compound is not widely available in the literature. However, a supplier datasheet indicates that a stock solution of 40 mg/mL in DMSO can be prepared. For other solvents, data from structurally similar chalcones can provide an estimate. Researchers are advised to experimentally determine the solubility in their specific solvent and buffer systems.

Compound Solvent Solubility Molar Concentration (mM) Notes
This compound DMSO 40 mg/mL 133.2 mM Based on supplier data for preparing a stock solution.
4'-MethoxychalconeDMSO22.5 - 48 mg/mL94.4 - 201.4 mMSonication is recommended to aid dissolution.[1]
4'-MethoxychalconeEthanol2 mg/mL8.4 mM[1]
4,4'-DimethoxychalconeDMSO2.68 mg/mL9.99 mMSonication is recommended.[2]
2,2',4,4',6'-PentahydroxychalconeWaterInsoluble-[3]
2,2',4,4',6'-PentahydroxychalconeEthanol, DMSOSoluble-Qualitative data, no quantitative value provided.[3]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol allows for the determination of the thermodynamic solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Selected aqueous buffer (e.g., PBS, pH 7.4)

  • Sealed containers (e.g., glass vials with Teflon-lined caps)

  • Constant temperature shaker or water bath

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of the chalcone powder to a known volume of the selected buffer in a sealed container. An excess of solid material should be visible.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Sampling: Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Quantification: Determine the concentration of the dissolved chalcone in the supernatant using a validated analytical method like HPLC-UV.

Protocol 2: Preparation of a this compound-HP-β-Cyclodextrin Inclusion Complex (Lyophilization Method)

This method aims to improve the aqueous solubility of the chalcone by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Tertiary butyl alcohol (TBA) or a mixture of water and a co-solvent

  • 0.22 µm filter

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Dissolution: Dissolve both the chalcone and HP-β-CD (typically at a 1:1 or 1:2 molar ratio) in a suitable solvent system like tertiary butyl alcohol.

  • Filtration: Pass the solution through a 0.22 µm filter to remove any particulates.

  • Lyophilization: Freeze the solution and then lyophilize (freeze-dry) it to remove the solvent, resulting in a solid powder of the inclusion complex.

  • Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility Assessment: Determine the aqueous solubility of the resulting inclusion complex powder using the shake-flask method described in Protocol 1.

Visualizations

Solubility Enhancement Workflow

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Solubilization Methods cluster_3 Validation & Assay start Poorly soluble this compound precip Precipitation in aqueous media start->precip dmso Optimize DMSO concentration (≤ 0.1%) precip->dmso warm Pre-warm media (37°C) precip->warm dilute Slow, stepwise dilution precip->dilute cyclo Cyclodextrin Inclusion Complex precip->cyclo If precipitation persists surfactant Use of Surfactants precip->surfactant If precipitation persists ph pH Adjustment precip->ph If precipitation persists sol_test Perform Solubility Test (Protocol 1) dmso->sol_test warm->sol_test dilute->sol_test cyclo->sol_test surfactant->sol_test ph->sol_test assay Proceed with In Vitro Assay sol_test->assay

Caption: A workflow for troubleshooting and enhancing the solubility of this compound.

Putative Anti-inflammatory Signaling Pathway

G cluster_0 MAPK Pathway cluster_1 NF-κB Pathway cluster_2 Inflammatory Response lps LPS tlr4 TLR4 lps->tlr4 p38 p38 MAPK tlr4->p38 ikk IKK tlr4->ikk chalcone 2',6'-Dihydroxy- 4,4'-dimethoxychalcone chalcone->p38 chalcone->ikk phos_p38 p-p38 p38->phos_p38 nuc_nfkb Nuclear NF-κB phos_p38->nuc_nfkb ikb IκBα ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nfkb->nuc_nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) nuc_nfkb->cytokines inos iNOS nuc_nfkb->inos no Nitric Oxide inos->no

Caption: Putative anti-inflammatory signaling pathway of this compound.

References

Assessing the stability of 2',6'-Dihydroxy-4,4'-dimethoxychalcone in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',6'-Dihydroxy-4,4'-dimethoxychalcone. The information focuses on assessing and understanding the stability of this compound in various laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

Chalcones as a class of compounds are known to be susceptible to degradation under certain conditions. While specific stability data for this compound is not extensively published, based on the general behavior of chalcones, instability can be expected in acidic and basic aqueous solutions, as well as upon exposure to oxidative conditions and UV light.[1] In anhydrous organic solvents such as DMSO, ethanol, and acetonitrile (B52724), the compound is expected to be relatively more stable, especially when stored protected from light and at low temperatures.

Q2: I am observing a change in the color of my this compound solution over time. What could be the cause?

A color change in your solution is a common indicator of chemical degradation. This can be triggered by several factors, including:

  • pH of the solvent: Chalcones can undergo acid- or base-catalyzed hydrolysis or isomerization.

  • Exposure to light: Photodegradation is a known issue for many chalcones.

  • Presence of oxidizing agents: The α,β-unsaturated ketone moiety can be susceptible to oxidation.

  • Temperature: Higher temperatures can accelerate degradation reactions.

It is recommended to perform analytical tests, such as HPLC or UV-Vis spectroscopy, to confirm degradation and identify potential degradation products.

Q3: My experimental results are inconsistent when using solutions of this compound. How can I improve reproducibility?

Inconsistent results are often linked to the instability of the compound. To improve reproducibility, consider the following:

  • Prepare fresh solutions: Prepare solutions of the chalcone (B49325) immediately before use.

  • Control environmental factors: Protect solutions from light by using amber vials or covering them with aluminum foil. Maintain a consistent temperature for your experiments.

  • Use high-purity solvents: Impurities in solvents can sometimes catalyze degradation.

  • Degas solvents: For sensitive experiments, degassing solvents can help to remove dissolved oxygen and minimize oxidative degradation.

  • Establish a stability-indicating method: Use an analytical method, like the HPLC protocol outlined below, to monitor the purity of your stock and working solutions over time.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of the chalcone.1. Confirm the identity of the main peak using a freshly prepared standard. 2. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. 3. Adjust solution preparation and storage conditions to minimize degradation (e.g., use fresh solutions, protect from light).
Decreasing peak area of the main compound over time Instability of the compound in the chosen solvent or under the experimental conditions.1. Quantify the rate of degradation by analyzing samples at different time points. 2. Evaluate the stability in different solvents to find a more suitable one. 3. If using aqueous buffers, assess the stability at different pH values.
Low recovery after extraction or purification Degradation during the experimental procedure.1. Minimize the duration of experimental steps where the compound is exposed to harsh conditions (e.g., strong acids/bases, high temperatures). 2. Use milder purification techniques if possible. 3. Analyze samples at each step to pinpoint where the loss is occurring.
Inconsistent biological activity Degradation of the active compound, leading to a lower effective concentration.1. Always use freshly prepared solutions for biological assays. 2. Confirm the concentration of the active compound by a validated analytical method (e.g., HPLC) before conducting the experiment. 3. Assess the stability of the compound in the cell culture medium or assay buffer.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately assessing the stability of this compound. This method should be able to separate the intact chalcone from its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A C18 reversed-phase column is a good starting point.

2. Mobile Phase Selection:

  • A common mobile phase for chalcones is a gradient of acetonitrile and water (acidified with a small amount of formic acid or acetic acid to improve peak shape).

3. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

4. Forced Degradation Studies: To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies should be performed. This involves subjecting the chalcone to various stress conditions to intentionally induce degradation.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

After exposure, the samples are analyzed by the developed HPLC method to ensure that the degradation products are well-separated from the parent compound.

Protocol 2: Assessing Stability in Different Solvents

This protocol outlines the steps to quantitatively assess the stability of this compound in various solvents over time.

1. Solution Preparation:

  • Prepare stock solutions of this compound (e.g., 1 mg/mL) in the solvents of interest (e.g., DMSO, ethanol, acetonitrile, methanol, and buffered aqueous solutions at different pH values).

2. Storage Conditions:

  • Aliquot the solutions into amber vials to protect from light.

  • Store the vials at different temperatures (e.g., -20°C, 4°C, and room temperature).

3. Sample Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each vial.

  • Analyze the samples using the validated stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time for each solvent and storage condition.

Data Presentation

The following table provides a template for summarizing the stability data obtained from the experimental protocol.

Table 1: Stability of this compound in Various Solvents at Room Temperature (Protected from Light)

SolventTime (hours)% Remaining (Mean ± SD)
DMSO 0100
24
48
72
Ethanol 0100
24
48
72
Acetonitrile 0100
24
48
72
PBS (pH 7.4) 0100
24
48
72

Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Stock Solutions in Different Solvents storage Store at Various Temperatures & Light Conditions prep->storage Expose to Conditions sampling Sample at Time Points storage->sampling Collect Samples hplc HPLC Analysis sampling->hplc Inject into HPLC quantify Quantify Degradation hplc->quantify Calculate % Remaining report Generate Stability Report quantify->report Summarize Data

Caption: Workflow for assessing the stability of this compound.

Forced_Degradation_Pathway cluster_conditions Stress Conditions Chalcone 2',6'-Dihydroxy-4,4'- dimethoxychalcone Acid Acid (e.g., HCl) Chalcone->Acid Base Base (e.g., NaOH) Chalcone->Base Oxidation Oxidation (e.g., H2O2) Chalcone->Oxidation Light UV Light Chalcone->Light DegradationProducts Degradation Products (e.g., hydrolyzed, isomerized, oxidized species) Acid->DegradationProducts Base->DegradationProducts Oxidation->DegradationProducts Light->DegradationProducts

Caption: Potential degradation pathways of this compound under forced degradation conditions.

References

Technical Support Center: Optimizing Claisen-Schmidt Condensation for Chalcone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Claisen-Schmidt condensation of chalcones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction conditions for the synthesis of this important class of molecules.

Troubleshooting Guides (Question & Answer Format)

This section addresses specific problems you may encounter during the Claisen-Schmidt condensation.

Issue 1: Low Yield of the Desired Chalcone (B49325)

Question: I am getting a very low yield of my target chalcone. What are the possible reasons, and how can I improve it?

Answer: Low yields in a Claisen-Schmidt condensation can arise from several factors, ranging from reactant purity to suboptimal reaction conditions. Here are common culprits and their solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] If starting materials are still present after the initially planned reaction time, consider extending the duration. However, be aware that prolonged reaction times can sometimes lead to an increase in side products.[1]

  • Suboptimal Reaction Temperature: The temperature might be too low for your specific reactants.

    • Solution: While many Claisen-Schmidt reactions proceed at room temperature, some systems benefit from gentle heating.[1] A modest increase in temperature can enhance the reaction rate. It is advisable to perform small-scale trials at different temperatures (e.g., room temperature, 40-50°C) to find the optimal condition for your substrates.[2]

  • Inappropriate Catalyst Concentration: The amount of base or acid catalyst is crucial.

    • Solution: The optimal catalyst concentration can vary. It is recommended to perform small-scale optimization experiments to determine the ideal catalyst loading for your specific substrates.[1]

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.

    • Solution: Refer to the section below on common side reactions like the Cannizzaro reaction, self-condensation, and Michael addition for targeted troubleshooting.[1]

Issue 2: Formation of Multiple Products and Purification Difficulties

Question: My crude product shows multiple spots on TLC, making purification challenging. What are these byproducts, and how can I minimize them?

Answer: The formation of multiple products is a common issue due to the various reactive species in the reaction mixture. Here are the most likely side reactions and strategies to suppress them:

  • Self-Condensation of the Ketone: The enolizable ketone can react with itself, leading to aldol (B89426) condensation byproducts.[1]

    • Solution: This is more prevalent when the ketone is more reactive than the aldehyde. To minimize this, you can use an excess of the ketone relative to the aldehyde.[1]

  • Cannizzaro Reaction of the Aldehyde: If the aldehyde lacks α-hydrogens, two molecules of the aldehyde can disproportionate in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[1]

    • Solution: This side reaction is favored by high concentrations of a strong base. Consider using a milder base or optimizing the base concentration. Slow addition of the base to the reaction mixture can also help avoid localized high concentrations.[1]

  • Michael Addition: The enolate of the ketone can add to the α,β-unsaturated ketone product (the chalcone), leading to the formation of a 1,5-dicarbonyl compound.[1]

    • Solution: To suppress the Michael addition, it is often beneficial to use a stoichiometric amount of the aldehyde or a slight excess of the ketone.[1]

Issue 3: Reaction Mixture Darkens, and No Solid Product is Isolated

Question: My reaction mixture has turned very dark, and I am having trouble isolating any solid product. What is happening?

Answer: A dark coloration or the formation of "tar" often indicates polymerization or decomposition of the starting materials or products.

  • Cause: This is typically caused by overly harsh reaction conditions, such as excessively high temperatures or a very high concentration of a strong base. Aldehydes, in particular, can be prone to polymerization under these conditions.[1]

  • Solution:

    • Reduce the reaction temperature.

    • Lower the concentration of the base catalyst.

    • Ensure slow and controlled addition of the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the Claisen-Schmidt condensation?

A1: The Claisen-Schmidt condensation is a reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[3] It is a type of crossed aldol condensation and is a fundamental method for synthesizing α,β-unsaturated ketones, known as chalcones.[4][5]

Q2: Can I use an aldehyde with α-hydrogens in a Claisen-Schmidt condensation?

A2: The classic Claisen-Schmidt condensation utilizes an aldehyde without α-hydrogens to prevent its self-condensation.[1] If an aldehyde with α-hydrogens is used, it can also form an enolate, leading to a complex mixture of products from both self-condensation and crossed-condensation reactions.[1]

Q3: How does the choice of solvent affect the reaction?

A3: The solvent can significantly impact the reaction.

  • Polar Protic Solvents: Ethanol (B145695) and methanol (B129727) are commonly used as they effectively dissolve the reactants and the base catalyst.[1]

  • Solvent-Free Conditions: Performing the reaction neat (without a solvent), often with grinding, has been shown to be highly efficient, leading to shorter reaction times and high yields. This is also considered a "green chemistry" approach.[1][6][7]

Q4: What are the differences between acid-catalyzed and base-catalyzed Claisen-Schmidt condensation?

A4: Both acid and base catalysis can be used to promote the Claisen-Schmidt condensation.[8][9]

  • Base-catalyzed: This is the more common method and typically involves bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[9][10] The base deprotonates the α-carbon of the ketone to form a nucleophilic enolate.[10]

  • Acid-catalyzed: This method may use protic acids like HCl or Lewis acids like AlCl₃.[8][9] The acid activates the carbonyl group of the aldehyde, making it more electrophilic.

Data Presentation

Table 1: Comparison of Catalysts for Claisen-Schmidt Condensation

CatalystSolventTemperatureReaction TimeYield (%)Reference
NaOHEthanolRoom Temp2-4 h~90[4]
KOHEthanolRoom Temp4-6 h~85[11]
Ca(OH)₂EthanolRoom Temp24 h88-92
AlCl₃Dichloromethane0°C to RT3-5 hVaries
p-TSATolueneReflux6-8 hVaries[8]

Table 2: Effect of Reaction Conditions on Chalcone Yield

MethodSolventCatalystTemperatureReaction TimeYield (%)Reference
RefluxEthanolKOHReflux4 h9.2[6][7]
GrindingSolvent-freeKOHRoom Temp50 min32.6[6][7]
MicellarCTAB solutionNaOHRoom Temp24 h~83[8]
UltrasoundCyclohexane-MethanolNaOHNot specifiedNot specified56-92[12]

Experimental Protocols

Protocol 1: Classic Base-Catalyzed Claisen-Schmidt Condensation in Ethanol

This protocol describes the synthesis of chalcone from benzaldehyde (B42025) and acetophenone (B1666503) using sodium hydroxide in an ethanol solvent.

  • Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (e.g., benzaldehyde, 1 equivalent) and the ketone (e.g., acetophenone, 1 equivalent) in ethanol.[10]

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10% NaOH) dropwise.[4]

  • Reaction: Continue stirring the mixture at room temperature. The solution may become turbid, and a precipitate may form.[4] Monitor the reaction progress by TLC until the starting materials are consumed.[10] Reaction times can vary from a few hours to 24 hours.[11]

  • Work-up: After the reaction is complete, pour the mixture into a beaker containing ice-cold water.[4]

  • Isolation: If a precipitate forms, collect the crude chalcone by suction filtration.[4]

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure chalcone crystals.[4]

Protocol 2: Solvent-Free Grinding Method for Chalcone Synthesis

This "green" chemistry approach offers a rapid and efficient synthesis of chalcones.

  • Reactant Preparation: In a mortar, combine the aromatic aldehyde (1 equivalent), the ketone (1 equivalent), and a solid base catalyst like sodium hydroxide (approximately 0.2 g per 10 mmol of reactants).[4][10]

  • Reaction: Grind the mixture vigorously with a pestle. The mixture will often form a colored paste or solidify.[4][10] Continue grinding for approximately 10-30 minutes.[4][10]

  • Work-up: After the reaction is complete (monitored by TLC), add cold water to the mixture and stir to dissolve the unused base.[10]

  • Isolation: Collect the crude chalcone by suction filtration and wash it with water.[4]

  • Purification: The crude chalcone is often of sufficient purity. For higher purity, it can be recrystallized from a suitable solvent like 95% ethanol.[4]

Visualizations

Troubleshooting_Workflow start Start: Low Chalcone Yield check_purity Check Purity of Starting Materials start->check_purity monitor_tlc Monitor Reaction by TLC check_purity->monitor_tlc incomplete Reaction Incomplete? monitor_tlc->incomplete extend_time Extend Reaction Time incomplete->extend_time Yes optimize_temp Optimize Temperature incomplete->optimize_temp No extend_time->monitor_tlc optimize_catalyst Optimize Catalyst Concentration optimize_temp->optimize_catalyst side_reactions Check for Side Reactions (TLC/NMR) optimize_catalyst->side_reactions address_side_reactions Address Specific Side Reactions side_reactions->address_side_reactions end Improved Chalcone Yield address_side_reactions->end

Caption: Troubleshooting workflow for low chalcone yield.

Side_Reactions cluster_main Main Reaction cluster_side Common Side Reactions ketone Ketone (with α-H) chalcone Desired Chalcone (α,β-unsaturated ketone) ketone->chalcone + Aldehyde, Base self_condensation Self-Condensation (Ketone + Ketone) ketone->self_condensation Excess Ketone aldehyde Aromatic Aldehyde (no α-H) aldehyde->chalcone cannizzaro Cannizzaro Reaction (Aldehyde + Aldehyde) aldehyde->cannizzaro Strong Base michael_addition Michael Addition (Chalcone + Ketone Enolate) chalcone->michael_addition Forms 1,5-dicarbonyl

Caption: Main reaction vs. common side reactions.

References

Identifying and removing side products in 2',6'-Dihydroxy-4,4'-dimethoxychalcone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2',6'-Dihydroxy-4,4'-dimethoxychalcone. It provides troubleshooting advice and frequently asked questions to address common challenges encountered during this synthesis, with a focus on identifying and removing side products.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 2',6'-dihydroxyacetophenone (B134842) with 4-methoxybenzaldehyde (B44291).[1]

Q2: What are the most likely side products in this synthesis?

The primary side product is the corresponding flavanone (B1672756), formed through the intramolecular cyclization of the 2',6'-dihydroxychalcone.[2] This is a common occurrence for chalcones bearing a hydroxyl group at the 2' position. Other potential side products, though generally less prevalent, include products from the self-condensation of 2',6'-dihydroxyacetophenone and the Cannizzaro reaction of 4-methoxybenzaldehyde.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the chalcone (B49325) product. A suitable mobile phase for this analysis is a mixture of n-hexane and ethyl acetate (B1210297).

Q4: What are the recommended purification methods for the crude product?

The two primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent, such as ethanol, can be effective if the impurities have significantly different solubilities than the desired product. Column chromatography using silica (B1680970) gel is highly effective for separating the chalcone from the flavanone side product and other impurities.[3]

Troubleshooting Guide

Issue 1: Low yield of the desired chalcone.

Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction by TLC until the starting materials are consumed. The reaction may require an extended period (24-48 hours).[3]
Suboptimal reaction temperatureThe reaction is typically carried out at room temperature. Elevated temperatures may promote side reactions.
Inefficient base catalysisEnsure the base (e.g., NaOH or KOH) is of good quality and used in the correct concentration. A 40-50% aqueous solution is often effective.[2]
Formation of side productsOptimize reaction conditions (e.g., temperature, reaction time) to minimize side product formation. Consider alternative methods like grinding synthesis.[4]

Issue 2: Presence of a significant amount of flavanone side product.

Possible Cause Suggested Solution
Intramolecular cyclization of the chalconeThis is inherent to the structure of the 2',6'-dihydroxychalcone. While difficult to prevent entirely, minimizing reaction time and maintaining a basic pH can help.
Acidic workup conditionsAn acidic workup can promote the cyclization of the chalcone to the flavanone. Neutralize the reaction mixture carefully.
Purification challengesUtilize column chromatography for efficient separation. The chalcone is typically less polar than the corresponding flavanone. A gradient elution with a hexane/ethyl acetate mobile phase on a silica gel column is recommended.[5]

Issue 3: Difficulty in purifying the product by recrystallization.

| Possible Cause | Suggested Solution | | "Oiling out" of the product | This can occur if the melting point of the chalcone is low or if the solution is too concentrated. Try using a lower boiling point solvent or a solvent mixture. Slow cooling and scratching the inside of the flask can induce crystallization. | | Co-crystallization of impurities | If the product and impurities have similar solubilities, recrystallization may be ineffective. Column chromatography is the recommended alternative. | | Low recovery after recrystallization | Avoid using an excessive amount of solvent. Ensure the product has fully precipitated before filtration by cooling the solution in an ice bath. |

Experimental Protocols

Protocol 1: Synthesis of this compound (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of 2',6'-dihydroxy-3,4-dimethoxychalcone.[4]

Materials:

  • 2',6'-dihydroxyacetophenone

  • 4-methoxybenzaldehyde

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Deionized water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ether or Ethyl acetate for extraction

Procedure:

  • In a round-bottom flask, dissolve 2',6'-dihydroxyacetophenone (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) in ethanol.

  • Slowly add a 50% (w/v) aqueous solution of NaOH (e.g., 12 mL for 10 mmol of reactants) to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with a cold 10% HCl solution until it is acidic to litmus (B1172312) paper.

  • Extract the product with ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water until the washings are neutral.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • n-Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in n-hexane and pack it into a chromatography column.

  • Dissolve the crude product in a minimum amount of the mobile phase (or a slightly more polar solvent like dichloromethane) and adsorb it onto a small amount of silica gel.

  • Load the dried silica with the adsorbed product onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in n-hexane. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure chalcone.

  • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound and Potential Flavanone Side Product.

Property This compound 7-Hydroxy-5,4'-dimethoxyflavanone (Expected Side Product)
Molecular Formula C₁₇H₁₆O₅C₁₇H₁₆O₅
Molecular Weight 300.31 g/mol 300.31 g/mol
Appearance Yellow solidLikely a pale yellow or off-white solid
Melting Point Not reported, but related compounds melt in the 150-200 °C range.172-174 °C (for the similar 7-hydroxy-4'-methoxyflavanone)[2]
¹H NMR (indicative shifts, δ ppm) Olefinic protons (H-α, H-β) ~7.5-8.0 ppm; Aromatic protons; Hydroxyl protons.H-2 proton ~5.4 ppm (dd); H-3 protons ~2.8-3.1 ppm (m); Aromatic protons; Hydroxyl proton.
¹³C NMR (indicative shifts, δ ppm) Carbonyl carbon ~192 ppm; Olefinic carbons.Carbonyl carbon ~190 ppm; C-2 ~79 ppm; C-3 ~45 ppm.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 2',6'-dihydroxyacetophenone + 4-methoxybenzaldehyde Reaction Claisen-Schmidt Condensation (NaOH, Ethanol, RT, 24-48h) Reactants->Reaction 1 Workup Acidification (HCl) & Extraction (EtOAc) Reaction->Workup 2 Crude_Product Crude Product Mixture Workup->Crude_Product 3 Column_Chromatography Silica Gel Column Chromatography (Hexane/EtOAc gradient) Crude_Product->Column_Chromatography 4 TLC_Analysis TLC analysis of fractions Column_Chromatography->TLC_Analysis 5 Pure_Chalcone Pure 2',6'-Dihydroxy- 4,4'-dimethoxychalcone TLC_Analysis->Pure_Chalcone Combine pure fractions Side_Product Flavanone Side Product TLC_Analysis->Side_Product Isolate side product Troubleshooting_Logic Start Problem Identification Low_Yield Low Yield of Chalcone Incomplete Reaction? Side Reactions? Suboptimal Conditions? Start->Low_Yield Impure_Product Impure Product Flavanone Present? Starting Material Present? Oily Product? Start->Impure_Product Sol_Incomplete_Rxn Increase reaction time Monitor by TLC Low_Yield:c1->Sol_Incomplete_Rxn Sol_Side_Rxns Optimize conditions (temp, time) Low_Yield:c2->Sol_Side_Rxns Sol_Conditions Check reagent quality & concentrations Low_Yield:c3->Sol_Conditions Sol_Flavanone Column Chromatography (Silica, Hexane/EtOAc) Impure_Product:p1->Sol_Flavanone Sol_Starting_Material Optimize reaction time Improve purification Impure_Product:p2->Sol_Starting_Material Sol_Oily Use different solvent for recrystallization or use column Impure_Product:p3->Sol_Oily

References

Best practices for preventing degradation of 2',6'-Dihydroxy-4,4'-dimethoxychalcone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of 2',6'-Dihydroxy-4,4'-dimethoxychalcone during storage and throughout experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container, protected from air and light. For optimal preservation, refrigeration or freezing (2-8 °C) is recommended.[1] Under these conditions, the compound is expected to have a shelf life of at least two years.[1]

Q2: I need to prepare a stock solution of this compound. What is the recommended procedure?

A2: It is advisable to prepare a concentrated stock solution in a high-quality, anhydrous organic solvent such as DMSO, acetone, chloroform, or ethyl acetate.[1] To minimize degradation, prepare fresh solutions for each experiment. If storage of the stock solution is necessary, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light.

Q3: My this compound solution has changed color. What does this indicate?

A3: A color change in the solution, often to a yellow or brownish hue, is a common indicator of degradation. This is particularly prevalent in neutral to alkaline aqueous solutions. If you observe a color change, it is recommended to prepare a fresh solution to ensure the integrity of your experimental results.

Q4: What are the primary factors that can cause the degradation of this compound during experiments?

A4: The main factors contributing to the degradation of this chalcone (B49325) are:

  • pH: Chalcones are generally more stable in slightly acidic to neutral conditions (pH 4-7). Alkaline conditions can promote degradation.

  • Light: Exposure to UV light can lead to photodegradation and cis-trans isomerization. It is crucial to handle solutions in a dimly lit environment and use amber-colored vials or cover containers with aluminum foil.

  • Oxidizing agents: The presence of oxidizing agents can lead to the formation of epoxides or cleavage of the α,β-unsaturated ketone moiety.

  • Elevated temperatures: Although generally more stable to thermal stress compared to other factors, prolonged exposure to high temperatures can accelerate degradation.

Troubleshooting Guides

Issue 1: Unexpected peaks appear in my HPLC/LC-MS analysis.

  • Possible Cause 1: Isomerization. The thermodynamically less stable cis-isomer may be forming from the trans-isomer, especially upon exposure to light.

  • Troubleshooting Step: Analyze a freshly prepared solution that has been protected from light to see if the unexpected peak is absent or reduced.

  • Possible Cause 2: Cyclization. 2'-Hydroxychalcones can undergo intramolecular cyclization to form the corresponding flavanone, particularly in the presence of acid catalysts (e.g., silica (B1680970) gel in chromatography).

  • Troubleshooting Step: If using column chromatography, consider using deactivated (neutralized) silica gel.

  • Possible Cause 3: Degradation. The unexpected peaks could be degradation products due to hydrolysis (acidic or basic), oxidation, or photolysis.

  • Troubleshooting Step: Review your experimental conditions (pH, exposure to light, presence of oxidizing agents) and compare the chromatogram to a forced degradation study profile if available.

Issue 2: I am observing low or inconsistent biological activity in my assays.

  • Possible Cause: The compound may have degraded in the aqueous cell culture medium. Chalcones can be unstable in physiological pH (around 7.4).

  • Troubleshooting Step 1: Prepare fresh dilutions of the compound from a concentrated stock solution immediately before each experiment.

  • Troubleshooting Step 2: Minimize the incubation time of the compound in the aqueous medium as much as possible.

  • Troubleshooting Step 3: Include a positive control and a vehicle control in your experiments to ensure that the observed effects are due to the intact compound.

Quantitative Data on Stability

The following tables provide illustrative quantitative data on the stability of chalcones under various stress conditions. This data is based on forced degradation studies of structurally related chalcones and should be used as a guideline for experimental design.

Table 1: Illustrative Results of Forced Degradation Studies on a Related Chalcone

Stress ConditionReagent/ConditionDurationTemperature% Degradation
Acid Hydrolysis0.1 M HCl24 hours60 °C~15-25%
Base Hydrolysis0.1 M NaOH8 hoursRoom Temp.~30-50%
Oxidation3% H₂O₂24 hoursRoom Temp.~20-35%
ThermalSolid24 hours85 °C< 5%
PhotolyticSolution (in mobile phase)24 hoursUV light (254 nm)~10-20%

Disclaimer: The percentage degradation values are illustrative and based on data for structurally similar chalcones. Actual degradation rates for this compound may vary and should be determined experimentally.

Table 2: Illustrative pH-Dependent Stability of a Dihydroxychalcone at 25°C

pHConditionIllustrative Half-life (t½) (hours)Notes
2Acidic~ 50Moderate degradation expected.
4Slightly Acidic~ 140Higher stability anticipated.
7Neutral~ 70Gradual degradation may occur.
9Alkaline~ 20Significant degradation expected.

Disclaimer: The half-life values are illustrative and extrapolated from general knowledge of chalcone stability. Rigorous kinetic studies are required to determine the precise stability profile of this compound.

Experimental Protocols

Protocol: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This protocol describes a stability-indicating RP-HPLC method that can be adapted for the analysis of this compound and its degradation products.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). A starting gradient could be 70:30 (A:B) moving to 30:70 (A:B) over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (can be determined by UV scan, typically in the range of 340-370 nm for chalcones).

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Solutions: Dilute samples to be analyzed with the mobile phase to fall within the concentration range of the calibration curve.

3. Forced Degradation Study Protocol:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for a specified period (e.g., 8 hours). Neutralize with 0.1 M HCl and dilute with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with the mobile phase.

  • Thermal Degradation: Expose the solid compound to 85°C in an oven for 24 hours. Dissolve in the mobile phase.

  • Photolytic Degradation: Expose a solution of the compound in the mobile phase to UV light (254 nm) for 24 hours.

4. Analysis:

  • Inject the standard solutions to establish the calibration curve.

  • Inject the unstressed and stressed samples.

  • Determine the retention time of the parent compound from the unstressed sample.

  • In the chromatograms of the stressed samples, identify the peak for the parent compound and any new peaks corresponding to degradation products.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent compound peak.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the unstressed sample.

Visualizations

Signaling Pathways

Chalcones, including this compound, are known to exert their biological effects by modulating various signaling pathways. Below are diagrams illustrating key anti-inflammatory and antioxidant pathways.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkB->NFkB releases ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) Nucleus->ProInflammatory_Genes activates transcription Chalcone 2',6'-Dihydroxy-4,4'- dimethoxychalcone Chalcone->IKK inhibits Chalcone->NFkB inhibits nuclear translocation

Caption: Anti-inflammatory action via NF-κB pathway inhibition.

antioxidant_pathway cluster_cytoplasm Cytoplasm Oxidative_Stress Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 (Inactive) Oxidative_Stress->Keap1_Nrf2 induces Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Chalcone 2',6'-Dihydroxy-4,4'- dimethoxychalcone Chalcone->Keap1_Nrf2 promotes dissociation experimental_workflow Start Start: Crude Chalcone Dissolve Dissolve in Minimal Solvent Start->Dissolve TLC TLC Analysis for Solvent System Dissolve->TLC Load Load Sample Dissolve->Load Column_Prep Prepare Silica Gel Column TLC->Column_Prep Column_Prep->Load Elute Elute with Optimized Solvent Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions TLC Analysis of Fractions Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Dry Dry Under Vacuum Evaporate->Dry End End: Pure Chalcone Dry->End

References

Refining purification methods for 2',6'-Dihydroxy-4,4'-dimethoxychalcone to achieve high purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the high-purity purification of 2',6'-Dihydroxy-4,4'-dimethoxychalcone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, a polar chalcone (B49325), and provides systematic solutions.

Issue 1: Crude Product is a Stubborn Oil or Gummy Solid

  • Q1: After the initial work-up of my Claisen-Schmidt condensation, my product is an oil that won't solidify. How can I crystallize it?

    A1: Oily products are common with chalcones and can be due to residual solvents, the presence of impurities that depress the melting point, or the intrinsic properties of the compound.

    • Troubleshooting Steps:

      • High Vacuum Drying: Place the oily product under a high vacuum for several hours to remove any trapped solvent molecules that can inhibit crystal lattice formation.

      • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane (B92381) or a mixture of hexane and a small amount of ethyl acetate (B1210297). This can help to "wash" away impurities and provide a nucleation surface for crystallization.

      • Solvent-Antisolvent Crystallization: Dissolve the oil in a minimum amount of a good solvent (e.g., acetone (B3395972), ethyl acetate) and then slowly add a poor solvent (e.g., hexane, cold water) until the solution becomes turbid. Allow the solution to stand, which may induce crystallization.

      • Seed Crystal: If a small amount of pure, solid material is available, add a seed crystal to the oil or concentrated solution to initiate crystallization.

Issue 2: Poor Separation During Column Chromatography

  • Q2: My TLC shows overlapping spots for the chalcone and impurities. How can I optimize the column chromatography separation?

    A2: Due to the polar nature of the dihydroxy-dimethoxy chalcone, achieving good separation from starting materials or byproducts on silica (B1680970) gel requires careful solvent system selection.

    • Troubleshooting Steps:

      • Systematic TLC Analysis: Before running a column, perform a thorough TLC analysis with various solvent systems. The ideal system should provide a retention factor (Rf) for the target chalcone between 0.25 and 0.35, with clear separation from other spots. For polar chalcones, consider solvent systems like hexane:acetone or dichloromethane:ethyl acetate.[1]

      • Adjust Solvent Polarity: If the spots are too close together, a subtle change in the solvent ratio can improve separation. For normal-phase chromatography on silica gel, decreasing the polarity (increasing the hexane proportion) will increase the separation of less polar compounds, while increasing the polarity will help elute more polar compounds.

      • Try Different Solvent Combinations: If adjusting the ratio of a given solvent system is ineffective, switch to a different combination. For instance, substituting ethyl acetate with acetone or using a ternary system (e.g., hexane:ethyl acetate:methanol in small amounts) can alter the selectivity of the separation.

      • Dry Loading: For better resolution, adsorb the crude product onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the top of the column. This technique often results in sharper bands compared to loading the sample dissolved in a solvent.

Issue 3: Product Degradation or Isomerization on Silica Gel

  • Q3: I suspect my this compound is degrading or isomerizing on the silica gel column. What can I do?

    A3: The acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive compounds or the isomerization of 2'-hydroxychalcones to their corresponding flavanones.

    • Troubleshooting Steps:

      • TLC Stability Test: To check for stability, spot your compound on a TLC plate, let it sit in the air for 30-60 minutes, and then develop the plate. The appearance of new spots indicates instability on silica.

      • Use Deactivated Silica: Neutralize the silica gel by preparing the slurry for the column with the chosen eluent containing a small amount of a base, such as 1% triethylamine. This will cap the acidic silanol (B1196071) groups and can prevent degradation.

      • Alternative Stationary Phases: If the compound is highly sensitive, consider using a less acidic stationary phase like neutral alumina (B75360) or Florisil.

Issue 4: Low Recovery from Recrystallization

  • Q4: I am losing a significant amount of my product during recrystallization. How can I improve the yield?

    A4: Low recovery is often due to using too much solvent or premature crystallization.

    • Troubleshooting Steps:

      • Use a Minimum of Hot Solvent: During the dissolution step, add the hot solvent in small portions until the compound just dissolves. Using an excess of solvent will result in a lower yield of recovered crystals.

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This promotes the formation of larger, purer crystals. Rapid cooling in an ice bath can cause the compound to precipitate out as a powder, trapping impurities. Once the solution has reached room temperature, then place it in an ice bath to maximize crystal formation.

      • Wash with Ice-Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor without dissolving a significant amount of the product.

      • Second Crop: The mother liquor can sometimes be concentrated by evaporating some of the solvent to yield a second crop of crystals, which can be combined with the first if the purity is acceptable.

Quantitative Data Summary

The following tables provide a summary of typical data encountered during the synthesis and purification of this compound and related compounds.

Table 1: Comparison of Synthesis and Purification Yields

Synthesis MethodPurification MethodTypical YieldReference
Conventional (NaOH in Ethanol (B145695), 24h)Column Chromatography & Recrystallization~65%[1]
Grinding (Solid NaOH, 15 min)Column Chromatography & Recrystallization~70%[1]

Table 2: TLC Solvent Systems and Representative Rf Values

Solvent System (v/v)CompoundRf ValueNotes
n-hexane:acetone (6:4)2',6'-dihydroxy-3,4-dimethoxy chalcone~0.5A good starting point for column chromatography of similar dihydroxy-dimethoxy chalcones.[1]
Petroleum ether:ethyl acetate (4:1)2',4',4-trihydroxy-6'-methoxydihydrochalcone0.47Useful for related polar dihydrochalcones.
Hexane:ethyl acetate (1:1)General Chalcones0.2 - 0.4A common starting point for TLC analysis. Adjust ratio for optimal separation.
Dichloromethane:methanol (95:5)Polar ChalconesVariableUse for highly polar compounds that do not move in less polar systems.

Table 3: Purity Assessment

Purification StagePurity (HPLC)
Crude Product70-85%
After Column Chromatography>95%
After Recrystallization>98-99%

Note: Purity values are estimates and can vary significantly based on reaction conditions and purification efficiency.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of gram-scale quantities of this compound.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., acetone or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a solvent system such as n-hexane:acetone (e.g., starting with a 7:3 ratio and adjusting as necessary) to achieve an Rf value of ~0.3 for the desired compound.

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in the chosen mobile phase.

    • Pour the slurry into a glass column and allow the silica to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with the mobile phase determined from the TLC analysis.

    • Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified chalcone.

Protocol 2: Purification by Recrystallization

This protocol describes the recrystallization of this compound to achieve high purity.

  • Solvent Selection:

    • Ethanol or a mixture of ethanol and water is often a good choice for polar chalcones. Test the solubility of a small amount of the purified chalcone in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution:

    • Place the chalcone in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.

  • Cooling and Crystallization:

    • Allow the flask to cool slowly to room temperature. Crystals should start to form.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

  • Drying:

    • Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification Purification cluster_analysis Analysis synthesis Claisen-Schmidt Condensation workup Acidification & Extraction synthesis->workup evaporation Solvent Evaporation workup->evaporation column_chrom Column Chromatography (e.g., Hexane:Acetone) evaporation->column_chrom recrystallization Recrystallization (e.g., Ethanol) column_chrom->recrystallization purity_check Purity Check (TLC, HPLC) recrystallization->purity_check structure_confirm Structure Confirmation (NMR, MS) purity_check->structure_confirm final_product final_product structure_confirm->final_product High-Purity Product (>99%) troubleshooting_logic start Crude Product is_solid Is the product a solid? start->is_solid solid Proceed to Purification is_solid->solid Yes oily Product is Oily/ Gummy is_solid->oily No high_vac Dry under high vacuum oily->high_vac triturate Triturate with non-polar solvent triturate->is_solid Re-evaluate high_vac->triturate signaling_pathway cluster_nucleus chalcone 2',6'-Dihydroxy- 4,4'-dimethoxychalcone keap1 Keap1 chalcone->keap1 Inhibits nrf2 Nrf2 keap1->nrf2 Ubiquitination & Degradation nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes Induces Gene Expression cellular_protection Cellular Protection (Reduced Oxidative Stress) antioxidant_enzymes->cellular_protection nrf2_n Nrf2 nrf2_n->are Binds

References

Strategies for overcoming poor cell permeability of 2',6'-Dihydroxy-4,4'-dimethoxychalcone in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the poor cell permeability of 2',6'-Dihydroxy-4,4'-dimethoxychalcone in experimental settings.

Section 1: Understanding the Permeability Challenge

FAQ 1: Why does this compound exhibit poor cell permeability?

The poor cell permeability of this compound, a common issue with many chalcones and flavonoids, is likely due to a combination of factors:

  • Low Aqueous Solubility: Chalcones are often lipophilic (fat-soluble) and have low solubility in aqueous environments like the gastrointestinal tract and cell culture media. This limits the concentration of the compound available for absorption.

  • High Lipophilicity: While a certain degree of lipophilicity is necessary to cross the lipid bilayer of cell membranes, very high lipophilicity can lead to the compound getting trapped within the membrane, hindering its passage into the cytoplasm.

  • Efflux Transporter Activity: The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which are present on the surface of cells and actively transport compounds out, thereby reducing intracellular accumulation.

  • Metabolism: It may be subject to rapid metabolism by enzymes in the experimental system (e.g., in cell culture or in vivo), reducing the amount of active compound that can permeate the cells.

Section 2: Troubleshooting Experimental Setups

FAQ 2: I am observing very low transport of the chalcone (B49325) in my Caco-2 permeability assay. What could be the issue and how can I troubleshoot it?

Low transport in a Caco-2 assay is a common problem with hydrophobic compounds. Here are some troubleshooting steps:

  • Assess Compound Solubility in Assay Buffer: The compound may be precipitating in the apical donor compartment.

    • Solution: Determine the kinetic solubility of the chalcone in the assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS). If solubility is low, consider adding a small, non-toxic concentration of a solubilizing agent like DMSO (typically ≤1%) or using a formulation strategy (see Section 3).

  • Check for Cytotoxicity: High concentrations of the chalcone could be compromising the integrity of the Caco-2 monolayer.

    • Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) at the concentrations used in the permeability study. Ensure the test concentration is well below the cytotoxic threshold.

  • Verify Monolayer Integrity: The Caco-2 monolayer may not have formed a tight barrier.

    • Solution: Measure the transepithelial electrical resistance (TEER) of the monolayer before and after the experiment. A significant drop in TEER suggests compromised integrity. Also, assess the permeability of a paracellular marker like Lucifer yellow.

  • Investigate Efflux: The compound might be actively transported out of the cells.

    • Solution: Perform a bi-directional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of efflux transporters. This can be confirmed by co-incubating with a known P-gp inhibitor like verapamil.

  • Low Recovery: The compound may be binding to the plastic of the assay plate.

    • Solution: Quantify the amount of compound in the donor and receiver compartments, as well as the amount remaining in the cell monolayer (cell lysate) at the end of the experiment. Low overall recovery suggests non-specific binding. Using plates made of low-binding materials can help mitigate this.

Section 3: Strategies for Enhancing Cell Permeability

This section outlines several strategies that can be employed to improve the cellular uptake of this compound in your experiments.

Strategy 1: Formulation Approaches

FAQ 3: How can I formulate this compound to improve its permeability?

Formulation strategies aim to increase the solubility and dissolution rate of the compound, thereby enhancing its concentration at the cell surface.

  • Nanoformulations: Encapsulating the chalcone into nanoparticles can significantly improve its permeability.[1][2][3]

    • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds.

    • Polymeric Nanoparticles: Made from biodegradable polymers, these can protect the compound from degradation and provide sustained release.[1]

    • Nanoemulsions: Oil-in-water emulsions with very small droplet sizes that can increase the surface area for absorption.

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble compounds, increasing their aqueous solubility.[4]

  • Co-amorphous Systems: This involves combining the chalcone with another small molecule (a co-former) to create an amorphous solid dispersion, which can have a higher dissolution rate than the crystalline form.[5]

Table 1: Comparison of Formulation Strategies

StrategyPrincipleAdvantagesDisadvantages
Nanoformulations Encapsulation in sub-micron sized particles.[1][3]Increased surface area, improved stability, potential for targeted delivery.[3]Complex preparation methods, potential for toxicity of formulation components.
Cyclodextrin Complexes Formation of an inclusion complex.[4]Increased aqueous solubility, simple preparation methods.Limited loading capacity, potential for competitive displacement.
Co-amorphous Systems Prevention of crystallization, leading to faster dissolution.[5]Significant increase in dissolution rate.Potential for recrystallization over time, requires careful selection of co-former.
Strategy 2: Chemical Modification

FAQ 4: Can I chemically modify this compound to enhance its cell permeability?

Yes, chemical modification can be a powerful tool. However, it's crucial to assess how these modifications might affect the biological activity of the compound.

  • Glycosylation: Attaching a sugar moiety to the chalcone can increase its aqueous solubility.[6] While this may decrease passive diffusion, it can sometimes facilitate uptake via glucose transporters.

  • Prodrugs: A prodrug is an inactive or less active derivative of a drug molecule that undergoes conversion within the body to release the active drug. For poorly permeable compounds, a common strategy is to attach a lipophilic promoiety to temporarily increase membrane permeability, which is then cleaved by intracellular enzymes.

Table 2: Comparison of Chemical Modification Strategies

StrategyPrincipleAdvantagesDisadvantages
Glycosylation Addition of a sugar group to increase hydrophilicity.[6]Increased aqueous solubility, potential for active transport.May decrease passive permeability, requires enzymatic cleavage to release the active compound.
Prodrugs Covalent attachment of a promoiety to alter physicochemical properties.Can be designed to improve solubility, permeability, and/or stability.Requires careful design to ensure efficient cleavage and release of the active drug, potential for altered pharmacology of the prodrug itself.

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments to assess and improve the cell permeability of this compound.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[7]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (in DMSO)

  • High and low permeability control compounds (e.g., propranolol (B1214883) and furosemide)

  • Plate reader or LC-MS for quantification

Methodology:

  • Membrane Coating: Carefully add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the entire surface of the filter is coated.

  • Donor Solution Preparation: Prepare the donor solutions by diluting the test and control compounds in PBS to the final desired concentration (final DMSO concentration should be ≤1%).

  • Acceptor Solution Preparation: Add 300 µL of PBS to each well of the acceptor plate.

  • Assay Assembly: Place the filter plate into the acceptor plate, ensuring the bottom of the filter is in contact with the acceptor solution.

  • Donor Solution Addition: Add 200 µL of the donor solution to each well of the filter plate.

  • Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.

  • Sample Collection and Analysis: After incubation, carefully remove the filter plate. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0))) Where:

    • V_D = volume of donor well

    • V_A = volume of acceptor well

    • A = area of the membrane

    • t = incubation time

    • C_A(t) = concentration in the acceptor well at time t

    • C_D(0) = initial concentration in the donor well

Protocol 2: Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is the gold standard for in vitro prediction of intestinal drug absorption.[8][9]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4

  • Test compound stock solution (in DMSO)

  • Control compounds (e.g., propranolol for high permeability, Lucifer yellow for monolayer integrity)

  • LC-MS for quantification

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the TEER of the monolayers. Only use inserts with TEER values indicative of a confluent monolayer (typically >250 Ω·cm²).

  • Assay Preparation: Wash the monolayers twice with pre-warmed HBSS. Equilibrate the cells in HBSS for 30 minutes at 37°C.

  • Dosing Solution Preparation: Prepare dosing solutions of the test and control compounds in HBSS at the desired concentration (final DMSO concentration ≤1%).

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Remove the equilibration buffer.

    • Add the dosing solution to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.

  • Permeability Measurement (Basolateral to Apical - B to A for efflux):

    • Add the dosing solution to the basolateral (donor) chamber.

    • Add fresh HBSS to the apical (receiver) chamber.

    • Incubate and sample from the apical chamber as described above.

  • Sample Analysis: Determine the concentration of the compound in the collected samples by LC-MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C_0) Where:

    • dQ/dt = the rate of appearance of the compound in the receiver chamber

    • A = the surface area of the membrane

    • C_0 = the initial concentration in the donor chamber

Section 5: Visualizations

experimental_workflow cluster_problem Problem Identification cluster_assessment Permeability Assessment cluster_strategies Enhancement Strategies cluster_evaluation Re-evaluation problem Poor cell permeability of This compound pampa PAMPA Assay (Passive Permeability) problem->pampa Initial Screening caco2 Caco-2 Assay (Active & Passive Transport) problem->caco2 Detailed Analysis formulation Formulation Strategies (Nanoparticles, Cyclodextrins) pampa->formulation modification Chemical Modification (Glycosylation, Prodrugs) pampa->modification caco2->formulation caco2->modification re_evaluate Re-evaluate Permeability (PAMPA / Caco-2) formulation->re_evaluate modification->re_evaluate re_evaluate->problem Iterate if needed

signaling_pathway_strategies cluster_compound This compound cluster_barrier Cell Membrane Barrier cluster_strategies Permeability Enhancement Strategies chalcone Chalcone nano Nanoformulation chalcone->nano Encapsulation cyclo Cyclodextrin Complex chalcone->cyclo Inclusion prodrug Prodrug Formation chalcone->prodrug Modification membrane Lipid Bilayer intracellular Intracellular Space membrane->intracellular Cellular Uptake nano->membrane Improved Transport cyclo->membrane Increased Solubility prodrug->membrane Enhanced Lipophilicity

References

Technical Support Center: Optimizing Grinding Techniques for Green Synthesis of Chalcone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the green synthesis of chalcone (B49325) derivatives via grinding techniques. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this eco-friendly synthetic method.

Troubleshooting Guide

This guide addresses common issues encountered during the solvent-free synthesis of chalcones by grinding.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Grinding: Insufficient mechanical energy to initiate the reaction. 2. Inappropriate Catalyst: The chosen base catalyst (e.g., NaOH, KOH, Ba(OH)₂) may not be effective for the specific substrates.[1] 3. Reactant Quality: Impurities in the starting acetophenone (B1666503) or benzaldehyde (B42025) derivatives. 4. Reaction Time: Grinding time may be too short for the reaction to go to completion.[2][3][4] 5. Low Melting Point of Product: Chalcones with low melting points may be difficult to isolate under solvent-free conditions.[5][6]1. Increase Grinding Vigor and Duration: Ensure thorough and consistent grinding in a mortar and pestle. For more reproducible results, consider using a ball mill.[7][8] 2. Catalyst Screening: Experiment with different solid base catalysts such as NaOH, KOH, or anhydrous Ba(OH)₂. The amount of catalyst may also need optimization.[1][8] 3. Purify Reactants: Ensure the purity of starting materials through appropriate purification techniques like recrystallization or distillation. 4. Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal grinding time, which can range from 2 to 50 minutes.[1][2][3][9][10] 5. Consider Liquid-Assisted Grinding (LAG): The addition of a small amount of a suitable solvent (e.g., ethanol) can sometimes improve reaction efficiency, especially for low-melting products.[8]
Formation of a Sticky or Oily Product 1. Low Melting Point of Product: The heat generated during grinding may be sufficient to melt the product, resulting in an oily or sticky mass.[5][6] 2. Hygroscopic Reactants or Catalyst: Absorption of moisture from the atmosphere can lead to a pasty reaction mixture. 3. Side Reactions: Formation of by-products such as ketols or Michael addition products.[5]1. Cooling: Perform the grinding in a cooled mortar or in a temperature-controlled environment. 2. Use Anhydrous Conditions: Ensure all reactants and the catalyst are dry. Store them in a desiccator prior to use. 3. Purification: The crude product can be purified by washing with cold water followed by recrystallization from a suitable solvent like ethanol (B145695) to remove side products.[2][5]
Difficulty in Product Isolation 1. High Solubility in Wash Solvent: The product may be partially soluble in the water used for washing, leading to loss of yield. 2. Fine Precipitate: The precipitated product may be too fine to be effectively collected by filtration.1. Use Ice-Cold Water: Wash the reaction mixture with ice-cold water to minimize product loss.[1][10] 2. Centrifugation: If filtration is difficult, try isolating the product by centrifugation followed by decantation of the supernatant. 3. Extraction: As an alternative to filtration, the product can be extracted with a suitable organic solvent like chloroform, followed by evaporation of the solvent.[9]
Inconsistent Results 1. Manual Grinding Variability: Inconsistent pressure and grinding motion can lead to variable reaction outcomes. 2. Ambient Conditions: Variations in temperature and humidity can affect the reaction.1. Standardize Grinding Technique: Apply consistent pressure and a regular grinding motion. For higher consistency, a mechanical grinder or ball mill is recommended.[7][8] 2. Control Reaction Environment: Perform experiments in a controlled environment, particularly with respect to humidity.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of the grinding technique over conventional reflux methods for chalcone synthesis?

The grinding technique offers several advantages, making it a prominent green chemistry approach.[11] These include:

  • Solvent-Free Conditions: It often eliminates the need for organic solvents, reducing waste and environmental impact.[2][3][7]

  • Shorter Reaction Times: Reactions are typically much faster, often completing within minutes compared to several hours for reflux methods.[2][3][12]

  • Higher Yields: In many cases, the grinding method provides higher product yields.[9][13]

  • Simple Procedure: The experimental setup and work-up are generally simpler and more economical.[2][3]

  • Energy Efficiency: It is conducted at room temperature, avoiding the need for heating.[13]

Q2: What type of catalyst is typically used for the grinding synthesis of chalcones?

Solid base catalysts are most commonly employed. These include:

The choice of catalyst can influence the reaction rate and yield, and may need to be optimized for specific substrates.[1]

Q3: How can I monitor the progress of the reaction during grinding?

The reaction progress can be monitored by observing physical changes in the reaction mixture, such as a change in color or the formation of a solid mass.[1][4] For a more accurate assessment, Thin Layer Chromatography (TLC) can be used by periodically taking a small sample from the reaction mixture.[9][10][15]

Q4: Is it always necessary to perform the reaction under completely solvent-free conditions?

While the primary advantage is the absence of a solvent, in some cases, a technique called Liquid-Assisted Grinding (LAG) can be beneficial.[8] This involves adding a very small amount of a liquid to accelerate the reaction. This can be particularly useful if the reactants are not reacting efficiently in a completely solid state.[8]

Q5: What is the typical work-up procedure for isolating the synthesized chalcone?

A general work-up procedure involves the following steps:

  • After grinding is complete, the reaction mixture is typically treated with cold or ice-cold water.[1][2]

  • If a base catalyst is used, the mixture can be acidified with a dilute acid like HCl.[1]

  • The solid product is then collected by vacuum filtration.[2][10]

  • The collected solid is washed with cold water to remove any remaining catalyst and other water-soluble impurities.[2][10]

  • The crude product is then dried and can be further purified by recrystallization, commonly from ethanol.[2][3][9]

Data Presentation

Comparison of Grinding vs. Reflux Method for Chalcone Synthesis
ParameterGrinding MethodReflux Method
Reaction Time 2 - 50 minutes[1][2][3][9]Several hours[10]
Yield (%) Generally higher (can be 75-94%)[2][3]Generally lower (e.g., 9.2% in one study)[9][13]
Solvent Usage Typically solvent-free[2][3][7]Requires a solvent (e.g., ethanol)[9][13]
Energy Input Room temperature (mechanical energy)[13]Requires heating[10]
Yields of Chalcone Derivatives Synthesized via Grinding
Chalcone DerivativeReactantsCatalystGrinding Time (min)Yield (%)
ChalconeAcetophenone, BenzaldehydeKOH5032.6[9]
4-dimethylamino-4-hydroxy chalcone (DMAHC)4-hydroxy-acetophenone, 4-dimethylamino benzaldehydeNaOH~1546.32[12][14]
4-dimethylamino benzal acetone (B3395972) (DMAB)Acetone, 4-dimethylamino-benzaldehydeNaOH1533.49[12][14]
6-fluoro-2-chloro-4-hydroxy chalcone (FCHC)4-hydroxy-acetophenone, 6-fluoro-2-chlorobenzaldehydeNaOH~2026.55[12][14]
4'-hydroxy-4-nitro chalcone4-hydroxyacetophenone, 4-nitrobenzaldehyde-4570.63[16]
4-hydroxy-4′-methoxychalcone4-methoxyacetophenone, 4-hydroxybenzaldehydeNaOH3032.5[15]

Experimental Protocols

General Protocol for Solvent-Free Grinding Synthesis of Chalcones

This protocol provides a generalized methodology for the synthesis of chalcone derivatives using a mortar and pestle.

Materials:

  • Substituted acetophenone (1 equivalent)

  • Substituted benzaldehyde (1 equivalent)

  • Solid base catalyst (e.g., NaOH, KOH, or anhydrous Ba(OH)₂) (molar ratio may vary, typically 1-2 equivalents)

  • Mortar and pestle

  • Thin Layer Chromatography (TLC) supplies

  • Ice-cold distilled water

  • Dilute HCl (optional, for neutralization)

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Place the substituted acetophenone, substituted benzaldehyde, and the solid base catalyst into a clean, dry mortar.[10]

  • Grind the mixture vigorously with the pestle at room temperature. A change in color and consistency (often to a paste or solid mass) indicates the reaction is proceeding.[1][14]

  • Continue grinding for the predetermined optimal time (typically ranging from 2 to 50 minutes).[1][2][3][9] Monitor the reaction's completion by TLC if necessary.[10]

  • Once the reaction is complete, add ice-cold distilled water to the mortar and stir the mixture to break up the solid.[1]

  • If necessary, acidify the mixture with dilute HCl to neutralize any remaining base.[1]

  • Collect the crude product by vacuum filtration using a Buchner funnel.[10]

  • Wash the solid product on the filter paper with additional ice-cold water.[10]

  • Dry the crude product.

  • For further purification, recrystallize the crude chalcone from a suitable solvent, such as ethanol.[2][3][9]

Visualizations

experimental_workflow start Start reactants 1. Mix Reactants & Catalyst (Acetophenone, Benzaldehyde, Base) start->reactants grinding 2. Grind Vigorously (Mortar & Pestle) reactants->grinding monitoring 3. Monitor Reaction (TLC / Visual Change) grinding->monitoring monitoring->grinding Incomplete workup 4. Work-up (Add Cold Water, Acidify) monitoring->workup Reaction Complete isolation 5. Isolate Product (Filtration) workup->isolation purification 6. Purify Product (Recrystallization) isolation->purification end End (Pure Chalcone) purification->end

Caption: Workflow for the green synthesis of chalcones via the grinding method.

troubleshooting_logic start Low/No Yield cause1 Inefficient Grinding? start->cause1 cause2 Wrong Catalyst? start->cause2 cause3 Short Reaction Time? start->cause3 sol1 Increase Grinding Vigor/Duration cause1->sol1 Yes sol2 Screen Different Catalysts cause2->sol2 Yes sol3 Optimize Grinding Time (Monitor with TLC) cause3->sol3 Yes

Caption: Troubleshooting logic for low yield in chalcone synthesis by grinding.

References

Validation & Comparative

In Vivo Antitumor Activity of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of DMC's performance in preclinical xenograft models, offering insights for researchers, scientists, and drug development professionals.

Comparative Performance in Xenograft Models

DMC has demonstrated significant antitumor activity in xenograft models of human hepatocellular carcinoma and has shown efficacy in overcoming multidrug resistance in other cancers.

Hepatocellular Carcinoma Model

In a study utilizing a human liver cancer SMMC-7721 xenograft model, DMC administration led to a substantial reduction in tumor growth compared to the control group.[1][2][3]

Treatment Group Dosage & Administration Animal Model Tumor Cell Line Average Tumor Weight (g) ± SD Tumor Growth Inhibition (%)
ControlNot specifiedMale BALB/c nude miceSMMC-77211.42 ± 0.11-
DMC150 mg/kg, intraperitoneal injectionMale BALB/c nude miceSMMC-77210.59 ± 0.1258.5%
Multidrug-Resistant Carcinoma Model

DMC has also been evaluated for its ability to reverse multidrug resistance in a human carcinoma xenograft model using the doxorubicin-resistant KB-A1 cell line.[4][5] In this model, DMC was shown to sensitize tumors to the chemotherapeutic agent doxorubicin (B1662922), leading to a significant reduction in tumor weight when used in combination.[4][5]

Treatment Group Dosage & Administration Animal Model Tumor Cell Line Average Tumor Weight (g) ± SD Tumor Growth Inhibition (%)
ControlSalineNude miceKB-A1Not specified-
Doxorubicin (DOX)2 mg/kg, i.p.Nude miceKB-A1Not specifiedNot specified
DMC15 mg/kg, i.p.Nude miceKB-A1Not specifiedNot specified
DOX + DMC2 mg/kg DOX + 15 mg/kg DMC, i.p.Nude miceKB-A1Significantly reduced vs. DOX aloneNot specified

Note: Specific tumor weights and inhibition percentages for the multidrug-resistant model were not detailed in the abstract, but a "considerable reduction in tumor weight" was reported for the combination therapy.[5]

Experimental Protocols

Human Hepatocellular Carcinoma Xenograft Model[1][2][3]
  • Cell Culture: Human liver cancer SMMC-7721 cells are cultured in appropriate media until they reach the logarithmic growth phase.

  • Animal Model: Male BALB/c nude mice, typically 4-6 weeks old, are used for the study.

  • Tumor Inoculation: A suspension of SMMC-7721 cells (e.g., 1 x 107 cells) is injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors are palpable or reach a certain volume, mice are randomized into treatment and control groups. The treatment group receives intraperitoneal injections of DMC (e.g., 150 mg/kg), while the control group receives a vehicle.

  • Tumor Measurement: Tumor size is measured periodically with calipers, and tumor volume is calculated.

  • Endpoint: At the end of the study period, mice are euthanized, and tumors are excised and weighed.

Multidrug-Resistant Carcinoma Xenograft Model[4][5]
  • Cell Culture: Doxorubicin-resistant human carcinoma KB-A1 cells are maintained in culture.

  • Animal Model: Nude mice are used for tumor implantation.

  • Tumor Inoculation: KB-A1 cells are implanted subcutaneously in the mice.

  • Treatment: Mice with established tumors are divided into groups to receive saline (control), doxorubicin alone, DMC alone, or a combination of doxorubicin and DMC. Drugs are administered intraperitoneally.

  • Endpoint: After the treatment period, tumors are excised and weighed to determine the efficacy of the different treatment regimens.

Visualizing the Research

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo xenograft study.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis A Cell Culture (e.g., SMMC-7721) C Subcutaneous Tumor Cell Injection A->C B Animal Model (Nude Mice) B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F Drug Administration (DMC vs. Control) E->F G Tumor Excision and Weight Measurement F->G H Statistical Analysis & Comparison G->H

Caption: Workflow of a typical xenograft model experiment.

Signaling Pathway of DMC

DMC exerts its antitumor effects by modulating key signaling pathways involved in cell survival and proliferation.

G cluster_pathway PI3K/AKT Signaling Pathway cluster_cellular_effects Cellular Effects DMC DMC PI3K PI3K DMC->PI3K Inhibition p53 p53 DMC->p53 Activation Apoptosis Apoptosis DMC->Apoptosis AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB AKT->Apoptosis Inhibition CellCycleArrest G1 Cell Cycle Arrest p53->CellCycleArrest

Caption: Simplified signaling pathway of DMC's antitumor activity.

DMC has been shown to suppress the PI3K/AKT signaling axis.[6] This inhibition, along with the activation of p53, leads to the induction of apoptosis (programmed cell death) and cell cycle arrest at the G1 phase, thereby preventing cancer cell proliferation.[6] Furthermore, DMC is reported to trigger apoptosis through the mitochondria-dependent pathway.[6][7]

References

A Comparative Guide to the Antioxidant Activity of Natural Chalcones with a Focus on 2',6'-Dihydroxy-4,4'-dimethoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of several natural chalcones. While the primary focus is on 2',6'-Dihydroxy-4,4'-dimethoxychalcone, a comprehensive search of the current scientific literature did not yield specific experimental data on its antioxidant capacity (e.g., IC50 values from DPPH, ABTS, or FRAP assays). However, by examining the structure-activity relationships of closely related chalcones, we can infer its potential antioxidant profile. This guide presents a detailed comparison of the antioxidant activities of other well-researched natural chalcones, providing a valuable benchmark for future studies on this compound.

Quantitative Comparison of Antioxidant Activity of Natural Chalcones

The antioxidant activities of several prominent natural chalcones have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a compound required to scavenge 50% of free radicals. A lower IC50 value indicates a higher antioxidant potency. The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of a compound to reduce ferric iron, with higher values indicating greater antioxidant capacity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP (mmol Fe²⁺/mmol sample)
Isoliquiritigenin 10.56.8Data not available
Xanthohumol 25.315.2Data not available
Butein (B1668091) 9.2 ± 1.8[1]Data not availableData not available
Licochalcone A 35.0 (103.4 µM)Data not availableData not available
Naringenin Chalcone >100Data not availableData not available

Note: The data presented is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.

Structure-Activity Relationship and Predicted Activity of this compound

The antioxidant activity of chalcones is significantly influenced by the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on their aromatic rings.[2] Generally, the presence of hydroxyl groups, particularly in the ortho- and para-positions, enhances antioxidant activity due to their ability to donate hydrogen atoms to stabilize free radicals. Methoxy groups can also contribute to antioxidant activity through electron donation and by increasing the stability of the resulting phenoxyl radical.

This compound possesses two hydroxyl groups on the A-ring and two methoxy groups on the B-ring. The 2',6'-dihydroxy substitution pattern on the A-ring is known to contribute to significant antioxidant potential. Based on these structural features, it is hypothesized that this compound would exhibit potent antioxidant activity, likely comparable to or greater than that of butein and isoliquiritigenin. However, experimental validation is necessary to confirm this prediction.

Experimental Protocols

A variety of assays are available to determine the antioxidant potential of chalcones, often based on hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. It is recommended to use a battery of tests to obtain a comprehensive antioxidant profile.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • Test compound solutions at various concentrations

    • Ascorbic acid or Trolox as a positive control

  • Procedure:

    • Add a specific volume of the test compound solution to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined from a plot of % inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents:

    • ABTS solution (7 mM in water)

    • Potassium persulfate solution (2.45 mM in water)

    • Test compound solutions at various concentrations

    • Trolox as a positive control

  • Procedure:

    • Generate the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the test compound solution to the diluted ABTS•+ solution.

    • After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of inhibition and IC50 value are calculated similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagents:

    • FRAP reagent: a mixture of acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM in water) in a 10:1:1 ratio.

    • Test compound solutions at various concentrations

    • Ferrous sulfate (B86663) (FeSO₄) for the standard curve

  • Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add the test compound solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined from a standard curve of ferrous sulfate and expressed as mmol Fe²⁺ equivalents per mmol of the sample.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the underlying mechanism of antioxidant action, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Antioxidant Assay cluster_analysis Data Analysis Chalcone_Stock Prepare Chalcone Stock Solution Serial_Dilutions Prepare Serial Dilutions Chalcone_Stock->Serial_Dilutions Reaction_Mixture Mix Chalcone Dilutions with Assay Reagent Serial_Dilutions->Reaction_Mixture Assay_Reagent Prepare Assay Reagent (e.g., DPPH, ABTS, FRAP) Assay_Reagent->Reaction_Mixture Incubation Incubate at Specific Temperature and Time Reaction_Mixture->Incubation Measurement Measure Absorbance at Specific Wavelength Incubation->Measurement Calculation Calculate % Inhibition or Reducing Power Measurement->Calculation IC50_Determination Determine IC50 Value Calculation->IC50_Determination

Caption: A generalized workflow for in vitro antioxidant activity assays.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chalcones Natural Chalcones Keap1_Nrf2 Keap1-Nrf2 Complex Chalcones->Keap1_Nrf2 activates ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces Nrf2_dissociation Nrf2 Dissociation Keap1_Nrf2->Nrf2_dissociation Nrf2_translocation Nrf2 Translocation Nrf2_dissociation->Nrf2_translocation Nrf2_nucleus Nrf2 Nrf2_translocation->Nrf2_nucleus ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression initiates Antioxidant_Enzymes Synthesis of Antioxidant Enzymes (e.g., HO-1, NQO1) Gene_Expression->Antioxidant_Enzymes Antioxidant_Enzymes->ROS neutralizes

Caption: The Nrf2-ARE signaling pathway activated by natural chalcones.

Conclusion

While direct experimental data on the antioxidant activity of this compound is currently unavailable in the scientific literature, a comparative analysis of other natural chalcones provides valuable insights. Based on its chemical structure, this compound is predicted to be a potent antioxidant. This guide offers a framework for the future evaluation of this compound by presenting standardized experimental protocols and comparative data from structurally related chalcones. Further research is warranted to experimentally determine the antioxidant capacity of this compound and to explore its potential as a therapeutic agent in oxidative stress-related diseases.

References

Structure-Activity Relationship of 2',6'-Dihydroxychalcone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2',6'-dihydroxychalcone derivatives, focusing on their antimicrobial, antioxidant, and anti-inflammatory properties. The information is compiled from various studies to offer insights into how structural modifications influence biological activity, supported by experimental data and detailed protocols.

Introduction to 2',6'-Dihydroxychalcones

Chalcones are a class of open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. The presence of hydroxyl groups, particularly at the 2' and 6' positions of the A-ring, has been shown to be a critical determinant of their biological activities. This guide explores the impact of various substitutions on the chalcone (B49325) scaffold, providing a framework for the rational design of more potent and selective therapeutic agents.

Comparative Biological Activities

The biological activities of 2',6'-dihydroxychalcone derivatives are significantly influenced by the nature and position of substituents on both the A and B rings. Below are comparative data on their antimicrobial, antioxidant, and anti-inflammatory activities.

Antimicrobial Activity

The antimicrobial potential of 2',6'-dihydroxychalcones and their analogs has been evaluated against a range of pathogens. The presence of the 2',6'-dihydroxy motif is often associated with enhanced antibacterial and antifungal effects.

Table 1: Comparative Antimicrobial Activity of Dihydroxychalcone Derivatives

Compound/DerivativeTarget OrganismActivity MetricValueReference
2',6'-Dihydroxy-4'-isopentenyloxychalconePorphyromonas gingivalisMIC3.13 µg/mL[1]
2',6'-Dihydroxy-4'-isopentenyloxychalconePrevotella intermediaMIC3.13 µg/mL[1]
2',4'-DihydroxychalconeStaphylococcus aureusMIC0.4 mg/mL[2]
2',4'-DihydroxychalconeBacillus subtilisMIC0.4 mg/mL[2]

MIC: Minimum Inhibitory Concentration

Structure-Activity Relationship Insights:

  • The 2',6'-dihydroxy substitution pattern appears to be beneficial for potent activity against oral pathogens.[1]

  • The addition of a lipophilic isopentenyloxy group at the 4'-position may enhance antimicrobial efficacy.[1]

  • Comparison with other dihydroxychalcones, such as the 2',4'-dihydroxy derivatives, highlights the importance of the specific hydroxylation pattern for activity against different bacterial strains.[2]

Antioxidant Activity

The radical scavenging and antioxidant properties of hydroxychalcones are well-documented. The number and position of hydroxyl groups play a crucial role in their ability to donate a hydrogen atom and stabilize free radicals.

Table 2: Comparative Antioxidant Activity of Hydroxychalcone Derivatives (DPPH Radical Scavenging Assay)

Compound/DerivativeIC50 (µM)Reference
2'-Hydroxy-3,4-dihydroxychalcone (Butein)~5-10[3]
2',4',3,4-TetrahydroxychalconePotent (qualitative)[3]
2'-HydroxychalconeLess active than dihydroxy derivatives[2]
Ascorbic Acid (Standard)54.08[4]

IC50: Half-maximal Inhibitory Concentration. Lower values indicate higher antioxidant activity.

Structure-Activity Relationship Insights:

  • A catechol (3,4-dihydroxy) moiety on the B-ring, in conjunction with a 2'-hydroxyl group on the A-ring (as in Butein), confers strong antioxidant activity.[3]

  • Increasing the number of hydroxyl groups generally enhances antioxidant potential, as seen with tetrahydroxychalcones.[3]

  • While direct quantitative data for a series of 2',6'-dihydroxychalcones is limited, the general trend suggests that the presence of multiple hydroxyl groups is key to potent antioxidant effects.

Anti-inflammatory Activity

2',6'-Dihydroxychalcone derivatives have demonstrated significant anti-inflammatory effects, often through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

Table 3: Comparative Anti-inflammatory Activity of Dihydroxychalcone Derivatives

Compound/DerivativeAssayTarget/MediatorIC50 (µM)Reference
2',5'-DihydroxychalconeCyclooxygenase InhibitionCOX-237.5[5]
2',5'-Dialkoxychalcone derivativeNO Formation (LPS-stimulated)Nitric Oxide0.7[6]
2',6'-Dihydroxy-4'-methoxydihydrochalconeMacrophage Assay (LPS-stimulated)IL-1β, TNF, Nitrite (B80452)Significant reduction (qualitative)[7]

IC50: Half-maximal Inhibitory Concentration. Lower values indicate higher anti-inflammatory activity.

Structure-Activity Relationship Insights:

  • The 2',6'-dihydroxy substitution, as seen in the dihydrochalcone (B1670589) derivative, contributes to the inhibition of key pro-inflammatory cytokines and nitric oxide.[7]

  • The anti-inflammatory potency can be significantly modulated by substitutions on the A-ring, with alkoxylation of a dihydroxychalcone leading to potent inhibition of nitric oxide production.[6]

  • The saturation of the α,β-double bond (dihydrochalcone) can still retain anti-inflammatory properties, suggesting that other structural features also play a crucial role.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 2',6'-Dihydroxychalcone Derivatives (Claisen-Schmidt Condensation)

This protocol describes a general method for the synthesis of chalcones.

  • Reaction Setup: A mixture of a 2',6'-dihydroxyacetophenone (B134842) derivative (1 equivalent) and a substituted benzaldehyde (B42025) (1 equivalent) is dissolved in ethanol (B145695).

  • Base Addition: The solution is stirred at room temperature, and an aqueous solution of a strong base, such as 50% w/w potassium hydroxide (B78521) (KOH), is added dropwise.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature until the benzaldehyde is completely consumed, as monitored by Thin Layer Chromatography (TLC).

  • Workup: The mixture is then poured into ice-cold water and acidified with dilute hydrochloric acid (HCl).

  • Purification: The precipitated chalcone is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Stock Solutions: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration.

  • Serial Dilutions: Two-fold serial dilutions of the compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the target microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. A positive control (microbes in broth only) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the free radical scavenging ability of the compounds.

  • Reagent Preparation:

    • A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) or ethanol (e.g., 0.1 mM).

    • Stock solutions of the test chalcones and a standard antioxidant (e.g., ascorbic acid) are prepared in a suitable solvent.

  • Assay Procedure:

    • In a 96-well microplate, various concentrations of the chalcone solutions are added to the wells.

    • The DPPH solution is then added to each well, and the plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution in each well is measured at a specific wavelength (typically 517 nm) using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the chalcone. The IC50 value is then determined by plotting the percentage of scavenging against the compound concentration.

Anti-inflammatory Activity Assay (Inhibition of Nitric Oxide Production)

This assay evaluates the ability of compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded in 96-well plates.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test chalcones for a specific period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a further 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control cells without any compound treatment. The IC50 value is then determined.

Visualizations

The following diagrams illustrate key concepts related to the synthesis and biological activity of 2',6'-dihydroxychalcone derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis acetophenone 2',6'-Dihydroxyacetophenone Derivative claisen_schmidt Claisen-Schmidt Condensation acetophenone->claisen_schmidt benzaldehyde Substituted Benzaldehyde benzaldehyde->claisen_schmidt chalcone 2',6'-Dihydroxychalcone Derivative claisen_schmidt->chalcone characterization Purification & Characterization (NMR, MS) chalcone->characterization antimicrobial Antimicrobial Assay (MIC Determination) characterization->antimicrobial antioxidant Antioxidant Assay (DPPH Scavenging) characterization->antioxidant anti_inflammatory Anti-inflammatory Assay (NO Inhibition) characterization->anti_inflammatory sar_analysis Structure-Activity Relationship (SAR) Analysis antimicrobial->sar_analysis antioxidant->sar_analysis anti_inflammatory->sar_analysis

Caption: Workflow for the synthesis and biological evaluation of 2',6'-dihydroxychalcone derivatives.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_inhibition Inhibition cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Release nucleus Nucleus NFkB_active->nucleus Translocates to Chalcone 2',6'-Dihydroxychalcone Derivative Chalcone->IKK Inhibits gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) nucleus->gene_expression Induces

Caption: Simplified NF-κB signaling pathway and the inhibitory action of 2',6'-dihydroxychalcone derivatives.

References

A Comparative Analysis of 2',6'-Dihydroxy-4,4'-dimethoxychalcone and Resveratrol as Potent Antioxidant Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of 2',6'-dihydroxy-4,4'-dimethoxychalcone (B600353) and the well-characterized polyphenol, resveratrol (B1683913). While extensive data exists for resveratrol, specific experimental findings for this compound are less prevalent in the current literature. This comparison leverages available data for the specified chalcone (B49325) and structurally similar compounds to provide a valuable reference for antioxidant research.

Quantitative Antioxidant Activity

The antioxidant capacities of this compound and resveratrol have been evaluated using various in vitro assays. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and other relevant metrics from key antioxidant assays.

Table 1: Antioxidant Activity of this compound and Related Chalcones

CompoundAssayIC50 / ActivityReference
2',5'-dihydroxy-3,4-dimethoxy chalconeDPPH Radical Scavenging7.34 µg/mL[1]
Synthetic chalcone derivativeDPPH Radical Scavenging3.39 µg/mL[2]
2'-hydroxy-4',6'-dimethoxychalconeNitric Oxide (NO) ExpressionSignificant Mitigation[3]
2'-hydroxy-4',6'-dimethoxychalconePGE2 ExpressionSignificant Mitigation[3]

Note: Data for structurally related chalcones are included due to the limited availability of specific data for this compound.

Table 2: Antioxidant Activity of Resveratrol

AssayIC50 / ActivityReference
DPPH Radical Scavenging~15.54 µg/mL[4]
ABTS Radical Scavenging~2.86 µg/mL[4]
ABTS Radical Scavenging2 µg/mL[4]
Oxygen Radical Absorbance Capacity (ORAC)High activity reported[2]

Experimental Protocols

Detailed methodologies for the principal antioxidant assays are provided below to facilitate experimental replication and validation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation: A stock solution of DPPH is prepared in a suitable solvent, such as methanol (B129727) or ethanol (B145695), to a concentration of approximately 0.1 mM.

  • Sample Preparation: The test compounds (this compound or resveratrol) and a positive control (e.g., ascorbic acid) are prepared at various concentrations in the same solvent.

  • Assay Procedure:

    • An aliquot of the test compound or standard is mixed with the DPPH solution in a 96-well microplate or a cuvette.

    • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of inhibition percentage against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay assesses the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

  • Reagent Preparation: The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours. The resulting ABTS•+ solution is then diluted with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Test compounds and a standard (e.g., Trolox) are prepared at various concentrations.

  • Assay Procedure:

    • An aliquot of the test compound or standard is added to the diluted ABTS•+ solution.

    • The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

    • The absorbance is measured at 734 nm.

  • Data Analysis: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

  • Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and cultured until they reach confluence.

  • Assay Procedure:

  • Data Analysis: The antioxidant activity is quantified by calculating the area under the fluorescence curve, and the results are often expressed as quercetin (B1663063) equivalents.

Signaling Pathways in Antioxidant Action

The antioxidant effects of these compounds are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate endogenous antioxidant defenses.

Resveratrol

Resveratrol is known to exert its antioxidant effects through multiple signaling pathways.[4] Two of the most well-documented are:

  • SIRT1 Activation: Resveratrol is a potent activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. Activated SIRT1 can deacetylate and thereby activate downstream targets such as Forkhead box O (FOXO) transcription factors, which in turn upregulate the expression of antioxidant enzymes like manganese superoxide (B77818) dismutase (MnSOD) and catalase.

  • Nrf2 Pathway Activation: Resveratrol can induce the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of genes encoding for phase II detoxification and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their increased expression.[4]

Resveratrol_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates Nrf2_Keap1 Nrf2-Keap1 Complex Resveratrol->Nrf2_Keap1 Induces dissociation FOXO FOXO SIRT1->FOXO Deacetylates (Activates) MnSOD_Catalase MnSOD, Catalase (Antioxidant Enzymes) FOXO->MnSOD_Catalase Upregulates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Binds to Antioxidant_Enzymes HO-1, NQO1 (Antioxidant Enzymes) ARE->Antioxidant_Enzymes Upregulates Nucleus Nucleus Chalcone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chalcone 2',6'-Dihydroxy-4,4'- dimethoxychalcone MAPK MAPK Chalcone->MAPK Inhibits Nrf2_Keap1 Nrf2-Keap1 Complex Chalcone->Nrf2_Keap1 Induces dissociation NF_kB NF-κB MAPK->NF_kB Activates Inflammatory_Mediators Inflammatory Mediators NF_kB->Inflammatory_Mediators Upregulates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Binds to HO1 HO-1 (Antioxidant Enzyme) ARE->HO1 Upregulates Nucleus Nucleus DPPH_Workflow start Start prep_reagents Prepare DPPH Solution and Test Compounds start->prep_reagents mix Mix Test Compound with DPPH Solution prep_reagents->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end CAA_Workflow start Start seed_cells Seed HepG2 Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Test Compound and DCFH-DA Probe seed_cells->treat_cells incubate Incubate for Cellular Uptake (e.g., 1 hour) treat_cells->incubate wash Wash Cells to Remove Extracellular Compounds incubate->wash induce_stress Add AAPH to Induce Oxidative Stress wash->induce_stress measure Measure Fluorescence Over Time induce_stress->measure analyze Calculate Area Under the Curve and CAA Value measure->analyze end End analyze->end

References

Comparative Efficacy of 2',6'-Dihydroxy-4,4'-dimethoxychalcone in Animal Models of Inflammation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-inflammatory potential of 2',6'-dihydroxy-4,4'-dimethoxychalcone (B600353) and its derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs) in relevant animal models. Due to the limited availability of in vivo data for this compound, this guide draws upon published data for structurally similar chalcones to provide a valuable comparative perspective.

Executive Summary

Chalcones, a class of natural and synthetic compounds, have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory effects. This guide focuses on the efficacy of this compound and related compounds in preclinical models of inflammation. The available data suggests that chalcones exert their anti-inflammatory action primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. This mechanism contrasts with the primary mode of action of traditional NSAIDs like indomethacin, which inhibit cyclooxygenase (COX) enzymes.

This report synthesizes in vivo and in vitro data to facilitate a comparative assessment of these compounds, highlighting their potential as a novel class of anti-inflammatory agents.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from studies evaluating the anti-inflammatory effects of chalcone (B49325) derivatives and standard NSAIDs in two common animal models of inflammation: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced inflammation.

Table 1: Efficacy in Carrageenan-Induced Paw Edema Model

CompoundAnimal ModelDosageRoute of Administration% Inhibition of Paw EdemaComparator% Inhibition by Comparator
2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMDC)Male Swiss mice3 mg/kgOral (p.o.)Significant reduction in neutrophil migrationNot specified in the studyNot applicable
Chalcone Derivative (Compound 4)Wistar albino rats100 mg/kgOral (p.o.)84.50%Aceclofenac (10 mg/kg)84.50%
IndomethacinMale ICR mice10 mg/kgNot specified31.67 ± 4.40% (at 5th hour)VehicleNot applicable
IndomethacinRat0.66-2 mg/kgNot specifiedDose-dependent inhibitionVehicleNot applicable

Note: Data for DHMDC indicates a significant reduction in an inflammatory parameter but does not provide a direct percentage of edema inhibition.

Table 2: Efficacy in Lipopolysaccharide (LPS)-Induced Inflammation Model

CompoundModelKey FindingsComparatorComparator Key Findings
2'-hydroxy-4',6'-dimethoxychalconeIn vitro (RAW 264.7 macrophages)Significantly mitigated LPS-induced expression of NO, PGE2, inflammatory cytokines, COX-2, and iNOS proteins.[1]Not specified in the studyNot applicable
CelecoxibNeonatal ratsSignificantly attenuated LPS-induced increments in IL-1β and TNFα concentrations in the brain.VehicleLPS induced an increase in cytokines.
CelecoxibMiceAltered cytokine concentrations in the lung tissue of infected mice.[2]VehicleInfection induced cytokine production.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.

Carrageenan-Induced Paw Edema

This widely used model assesses acute inflammation.[3]

  • Animals: Male Swiss mice or Wistar albino rats are typically used.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of the animals.

  • Treatment: Test compounds (e.g., chalcone derivatives) or standard drugs (e.g., indomethacin, aceclofenac) are administered orally or intraperitoneally, typically 30 to 60 minutes before carrageenan injection. A control group receives the vehicle.

  • Measurement of Edema: The volume of the paw is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.

Lipopolysaccharide (LPS)-Induced Inflammation

This model is used to study systemic inflammation and the production of pro-inflammatory cytokines.

  • In Vivo Model:

    • Animals: Mice or rats are used.

    • Induction of Inflammation: LPS is administered via intraperitoneal injection.

    • Treatment: Test compounds or standard drugs (e.g., celecoxib) are administered prior to or after the LPS challenge.

    • Outcome Measures: Blood or tissue samples are collected to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA or other immunoassays.

  • In Vitro Model:

    • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

    • Induction of Inflammation: Cells are stimulated with LPS in culture.

    • Treatment: Cells are pre-treated with the test compound for a specific duration before LPS stimulation.

    • Outcome Measures: The production of nitric oxide (NO), prostaglandins (B1171923) (e.g., PGE2), and pro-inflammatory cytokines in the cell culture supernatant is quantified. The expression of inflammatory proteins like iNOS and COX-2 can be assessed by Western blotting.

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory effects of chalcones are often attributed to their ability to modulate the NF-κB signaling pathway.

G Figure 1: Simplified NF-κB Signaling Pathway and Points of Inhibition cluster_nucleus Figure 1: Simplified NF-κB Signaling Pathway and Points of Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Chalcones Chalcones Chalcones->IKK Inhibition

Caption: Simplified NF-κB signaling pathway and the inhibitory action of chalcones.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory activity of a test compound in the carrageenan-induced paw edema model.

G Figure 2: Experimental Workflow for Carrageenan-Induced Paw Edema A Animal Acclimatization B Grouping of Animals (Control, Standard, Test) A->B C Oral Administration of Test Compound/Standard/Vehicle B->C D Wait for 30-60 minutes C->D E Induce Inflammation: Sub-plantar Injection of Carrageenan D->E F Measure Paw Volume at 0, 1, 2, 3, 4, 5 hours E->F G Data Analysis: Calculate % Inhibition of Edema F->G

Caption: Workflow for assessing anti-inflammatory activity in the carrageenan paw edema model.

Conclusion

The available preclinical data suggests that chalcones, including derivatives of this compound, represent a promising class of anti-inflammatory agents. Their mechanism of action, primarily through the inhibition of the NF-κB pathway, offers a potential advantage over traditional NSAIDs by targeting a more upstream inflammatory signaling cascade. While direct comparative in vivo studies on this compound are lacking, the potent anti-inflammatory effects observed with structurally similar chalcones warrant further investigation. Future studies should focus on direct, head-to-head comparisons of this specific chalcone with standard NSAIDs in various animal models of inflammation to fully elucidate its therapeutic potential.

References

Unveiling the Potential of Substituted Chalcones in the Fight Against Leishmaniasis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the anti-leishmanial activity of various substituted chalcones reveals their significant potential as a promising class of therapeutic agents. This guide synthesizes findings from multiple studies, offering a comparative analysis of their efficacy, insights into their mechanisms of action, and detailed experimental protocols for researchers in drug discovery and development.

Chalcones, a class of naturally occurring and synthetic compounds characterized by a 1,3-diaryl-2-propen-1-one backbone, have garnered considerable attention for their broad spectrum of biological activities. Among these, their potent anti-leishmanial effects stand out, offering a potential avenue for the development of new treatments for leishmaniasis, a neglected tropical disease with limited therapeutic options. This comparative guide delves into the structure-activity relationships, quantitative efficacy, and molecular targets of various substituted chalcones, providing a valuable resource for the scientific community.

Comparative Anti-leishmanial Activity of Substituted Chalcones

The anti-leishmanial efficacy of chalcones is significantly influenced by the nature and position of substituents on their aromatic rings (Ring A and Ring B). The following table summarizes the in vitro activity of a selection of substituted chalcones against different Leishmania species, highlighting their half-maximal inhibitory concentrations (IC50) against both the promastigote (extracellular) and amastigote (intracellular) forms of the parasite, as well as their cytotoxicity against mammalian cells.

Chalcone (B49325) DerivativeLeishmania SpeciesFormIC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/IC50)Reference
(E)-1-(4-bromophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (Chalcone 4)L. donovaniPromastigote0.03 ± 0.16--[1]
Licochalcone AL. majorPromastigote1.2 (for FRD inhibition)>100 (PBMCs)>70[2]
2,4-dimethoxy-4′-allyloxychalcone (24m4ac)L. majorPromastigote---[2]
2,4-dimethoxy-4′-butoxychalcone (24mbc)L. majorPromastigote---[2]
LC39L. infantumAmastigote0.138 ± 0.01>15 (J774A.1)107.1[3]
LC32L. infantumPromastigote74.1 ± 10.9>1000 (J774A.1)>13.5[3][4]
((E)-1-(4,8-dimethoxynaphthalen-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one), 4fL. amazonensisPromastigote3.3 ± 0.34372.9 ± 0.04 (J774A.1)112.6[5]
((E)-1-(4,8-dimethoxynaphthalen-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one), 4fL. amazonensisAmastigote18.5 ± 1.19372.9 ± 0.04 (J774A.1)20.1[5]
Chalcone 2L. (V.) braziliensisPromastigote-199.43 ± 4.11 (J774.A1)33.94[6]

Mechanisms of Anti-leishmanial Action

Substituted chalcones exert their anti-leishmanial effects through various mechanisms, primarily by targeting essential parasite enzymes and disrupting mitochondrial function.

Enzyme Inhibition

Several studies have identified specific Leishmania enzymes that are inhibited by chalcones. These include:

  • Arginase (ARG): Chalcones have been shown to inhibit Leishmania infantum arginase (LiARG), an enzyme crucial for the synthesis of polyamines, which are essential for parasite proliferation.[3][4] The inhibition of arginase disrupts the polyamine pathway, leading to parasite death.

  • Fumarate (B1241708) Reductase (FRD): Licochalcone A has been demonstrated to inhibit fumarate reductase in Leishmania major and Leishmania donovani.[2] This enzyme is a key component of the parasite's respiratory chain, and its inhibition disrupts mitochondrial function.[2][7]

  • Trypanothione (B104310) Reductase (TR): This enzyme is unique to trypanosomatids and is essential for their defense against oxidative stress. Certain chalcone derivatives have been identified as potent inhibitors of TR, making it a promising drug target.[1][8]

Mitochondrial Dysfunction

A significant body of evidence points to the parasite's mitochondria as a primary target for chalcones.[7][9][10] These compounds have been observed to:

  • Alter the ultrastructure of parasite mitochondria.[7][9]

  • Inhibit mitochondrial dehydrogenases.[7][9]

  • Disrupt the mitochondrial respiratory chain.[2]

  • Induce the production of reactive oxygen species (ROS).[5]

The following diagrams illustrate some of the key mechanisms of action.

G cluster_arginase Inhibition of Arginase Pathway Chalcone Substituted Chalcone Arginase Leishmania Arginase (ARG) Chalcone->Arginase Inhibition Ornithine Ornithine Arginase->Ornithine Arginine Arginine Arginine->Arginase Polyamines Polyamines (Spermidine, etc.) Ornithine->Polyamines ParasiteGrowth Parasite Proliferation Polyamines->ParasiteGrowth G cluster_frd Disruption of Mitochondrial Respiration Chalcone Substituted Chalcone FRD Fumarate Reductase (FRD) Chalcone->FRD Inhibition Mitochondrion Parasite Mitochondrion ETC Electron Transport Chain ATP ATP Production FRD->ATP ParasiteViability Parasite Viability ATP->ParasiteViability G cluster_workflow Experimental Workflow for Anti-leishmanial Activity Screening start Start synthesis Synthesis of Substituted Chalcones start->synthesis promastigote_assay In Vitro Anti-promastigote Assay synthesis->promastigote_assay cytotoxicity_assay In Vitro Cytotoxicity Assay synthesis->cytotoxicity_assay ic50_promo Determine IC50 (Promastigote) promastigote_assay->ic50_promo cc50 Determine CC50 (Mammalian Cells) cytotoxicity_assay->cc50 si_promo Calculate Selectivity Index (Promastigote) ic50_promo->si_promo cc50->si_promo si_ama Calculate Selectivity Index (Amastigote) cc50->si_ama amastigote_assay In Vitro Anti-amastigote Assay si_promo->amastigote_assay ic50_ama Determine IC50 (Amastigote) amastigote_assay->ic50_ama ic50_ama->si_ama mechanism_studies Mechanism of Action Studies (Enzyme Inhibition, Mitochondrial Assays) si_ama->mechanism_studies end End mechanism_studies->end

References

Validating the In Vivo Mechanism of 2',6'-Dihydroxy-4,4'-dimethoxychalcone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the proposed in vivo mechanism of action of 2',6'-Dihydroxy-4,4'-dimethoxychalcone. Due to the limited availability of in vivo data for this specific chalcone (B49325), this document extrapolates its potential anti-inflammatory and antitumor activities based on evidence from structurally similar chalcones. We compare its projected efficacy with established alternative compounds and provide detailed experimental protocols to facilitate future in vivo studies.

Proposed Mechanism of Action

Based on the known biological activities of various chalcone derivatives, it is proposed that this compound exerts its therapeutic effects through the modulation of key signaling pathways involved in inflammation and cancer progression, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Inhibition of these pathways is expected to lead to a reduction in pro-inflammatory cytokines and suppression of tumor cell proliferation and survival.

Comparative Performance Data

The following tables summarize in vivo data from studies on structurally related chalcones to provide a benchmark for the anticipated performance of this compound.

Table 1: Comparative In Vivo Anti-Inflammatory Activity of Chalcone Derivatives

Compound/DrugAnimal ModelDosageRoute of AdministrationKey FindingsReference
2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMDC) Carrageenan-induced paw edema in mice3 mg/kgOral (p.o.)Significantly reduced neutrophil migration.[1][2]
Indole-chalcone hybrid Carrageenan-induced paw edema in mice10 mg/kgIntraperitoneal (i.p.)Significant inhibition of edema formation.[3][4]
Dexamethasone (B1670325) (Standard of Care) Various inflammatory modelsVariesp.o., i.p., i.v.Potent suppression of inflammatory mediators.[5][6][7]

Table 2: Comparative In Vivo Antitumor Activity of Chalcone Derivatives

Compound/DrugAnimal ModelDosageRoute of AdministrationKey FindingsReference
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) Human liver cancer SMMC-7721 xenograft in mice150 mg/kgIntraperitoneal (i.p.)Average tumor weight reduction of ~58%.[8][9]
Xanthohumol 4T1 breast tumor in BALB/c miceNot specifiedNot specifiedSignificantly decreased cell viability and inactivated the Notch signaling pathway.[10]
Doxorubicin (Standard of Care) Various tumor modelsVariesIntravenous (i.v.)Induces DNA damage and apoptosis in cancer cells.[1][2]

Experimental Protocols for In Vivo Validation

To validate the proposed anti-inflammatory and antitumor mechanisms of this compound, the following detailed experimental protocols are recommended.

Protocol 1: Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity

Objective: To evaluate the in vivo anti-inflammatory effect of this compound by measuring the inhibition of paw edema induced by carrageenan in rodents.

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Dexamethasone (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Male Wistar rats or Swiss albino mice (180-220 g)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: House animals in standard conditions for at least one week before the experiment.

  • Grouping: Divide animals into four groups (n=6 per group):

    • Group I (Control): Vehicle only.

    • Group II (Test Compound): this compound (e.g., 10, 30, 100 mg/kg).

    • Group III (Positive Control): Dexamethasone (e.g., 1 mg/kg).

  • Dosing: Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group. Analyze data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Protocol 2: Xenograft Tumor Model for Antitumor Activity

Objective: To assess the in vivo antitumor efficacy of this compound on the growth of human tumor xenografts in immunodeficient mice.

Materials:

  • This compound

  • Doxorubicin (positive control)

  • Vehicle (e.g., saline with 5% DMSO and 1% Tween 80)

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Female athymic nude mice (4-6 weeks old)

  • Matrigel

  • Calipers

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the right flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice into three groups (n=8-10 per group):

    • Group I (Control): Vehicle only.

    • Group II (Test Compound): this compound (e.g., 25, 50, 100 mg/kg).

    • Group III (Positive Control): Doxorubicin (e.g., 2 mg/kg).

  • Treatment: Administer the treatments via the appropriate route (e.g., i.p. or p.o.) on a predetermined schedule (e.g., daily or every other day for 2-3 weeks).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, Western blotting for pathway proteins).

  • Data Analysis: Compare tumor growth rates and final tumor weights between the groups. Analyze data using statistical methods such as repeated measures ANOVA.

Visualizing the Molecular Pathways and Experimental Design

To further elucidate the proposed mechanisms and experimental workflows, the following diagrams are provided.

G cluster_0 Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_1 Signaling Cascade cluster_2 This compound cluster_3 Cellular Response Stimulus Stimulus IKK IKK Stimulus->IKK MAPKKK MAPKKK Stimulus->MAPKKK IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB Gene Transcription Gene Transcription NF-κB->Gene Transcription MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK MAPK->Gene Transcription Chalcone Chalcone Chalcone->IKK Inhibition Chalcone->MAPKK Inhibition Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) Gene Transcription->Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) G cluster_0 Phase 1: Animal Preparation cluster_1 Phase 2: Treatment & Induction cluster_2 Phase 3: Data Collection cluster_3 Phase 4: Analysis Acclimatize Animals Acclimatize Animals Randomize into Groups Randomize into Groups Acclimatize Animals->Randomize into Groups Administer Test Compound Administer Test Compound Randomize into Groups->Administer Test Compound Induce Inflammation/Implant Tumor Induce Inflammation/Implant Tumor Administer Test Compound->Induce Inflammation/Implant Tumor Measure Paw Edema/Tumor Volume Measure Paw Edema/Tumor Volume Induce Inflammation/Implant Tumor->Measure Paw Edema/Tumor Volume Euthanasia & Tissue Collection Euthanasia & Tissue Collection Measure Paw Edema/Tumor Volume->Euthanasia & Tissue Collection Biochemical/Histological Analysis Biochemical/Histological Analysis Euthanasia & Tissue Collection->Biochemical/Histological Analysis G Target Compound 2',6'-Dihydroxy- 4,4'-dimethoxychalcone In Vivo Validation In Vivo Validation (Animal Models) Target Compound->In Vivo Validation Related Chalcones Other Chalcones (e.g., DHMDC, Xanthohumol) Related Chalcones->In Vivo Validation Comparative Data Standard of Care Standard Drugs (Dexamethasone, Doxorubicin) Standard of Care->In Vivo Validation Positive Control

References

A Comparative Analysis: 2',6'-Dihydroxy-4,4'-dimethoxychalcone and Doxorubicin in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of breast cancer therapeutics, the anthracycline antibiotic doxorubicin (B1662922) has long been a cornerstone of chemotherapy regimens. However, its clinical utility is often hampered by significant cardiotoxicity and the emergence of drug resistance. This has spurred the investigation of novel therapeutic agents with improved efficacy and safety profiles. One such candidate is 2',6'-Dihydroxy-4,4'-dimethoxychalcone (DDC), a flavonoid derivative that has demonstrated promising anti-cancer properties. This guide provides a detailed comparison of the in vitro effects of DDC and doxorubicin on two well-characterized human breast cancer cell lines: the estrogen receptor-positive (ER+) MCF-7 and the triple-negative (TNBC) MDA-MB-231.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for DDC and doxorubicin in MCF-7 and MDA-MB-231 breast cancer cells, as reported in various studies. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as incubation time and specific assay used.

CompoundCell LineIC50 ValueTreatment DurationReference
2',4'-Dihydroxy-4',6'-dimethoxychalcone (DDC)MCF-752.5 µM48 hours[1]
MDA-MB-23166.4 µM48 hours[1]
2',6'-Dihydroxy-4,4'-dimethoxydihydrochalconeMCF-746.2 ± 4.7 µM48 hours[2]
MDA-MB-23185.9 ± 5.3 µM48 hours[2]
DoxorubicinMCF-78306 nM (8.31 µM)48 hours[3]
MDA-MB-2316602 nM (6.60 µM)48 hours[3]
DoxorubicinMCF-71.1 µg/ml (~1.9 µM)Not Specified
MDA-MB-2311.38 µg/ml (~2.38 µM)Not Specified
DoxorubicinMCF-74 µM48 hours[4]
MDA-MB-2311 µM48 hours[4]
DoxorubicinMCF-79.908 µM48 hours[5]
MDA-MB-2310.69 µM48 hours[5]

Mechanisms of Action: A Head-to-Head Look

Both DDC and doxorubicin induce cell death in breast cancer cells, primarily through the induction of apoptosis and disruption of the cell cycle. However, the specific molecular pathways they influence may differ.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells.

This compound (DDC): Studies on DDC and its analogs indicate the induction of apoptosis primarily through the intrinsic pathway . This is characterized by alterations in the mitochondrial outer membrane potential (Δψm)[1][6]. A loss of mitochondrial membrane potential was observed in both MCF-7 and MDA-MB-231 cells following treatment with DDC, with a more pronounced effect in MDA-MB-231 cells (approximately 70% of cells affected compared to 58% in MCF-7)[1]. This depolarization leads to the release of pro-apoptotic factors from the mitochondria, ultimately activating the caspase cascade.

Doxorubicin: Doxorubicin is known to induce apoptosis through multiple mechanisms. It can activate both the intrinsic and extrinsic apoptotic pathways . Doxorubicin treatment leads to an increase in the Bax/Bcl-2 ratio, which promotes mitochondrial permeabilization and the release of cytochrome c[3]. In MCF-7 cells, treatment with 200 nM doxorubicin resulted in an approximately 7-fold increase in the Bax/Bcl-2 ratio, while in MDA-MB-231 cells, the ratio increased by 2-fold[3]. Doxorubicin has also been shown to increase the activity of caspases-3, -8, and -9[2].

The following table summarizes the apoptotic effects of both compounds.

FeatureThis compound (DDC)Doxorubicin
Apoptotic Pathway Primarily intrinsic pathway[1][6]Both intrinsic and extrinsic pathways[2]
Mitochondrial Role Induces loss of mitochondrial membrane potential (Δψm) in both MCF-7 and MDA-MB-231 cells[1].Increases Bax/Bcl-2 ratio, leading to mitochondrial dysfunction[3].
Caspase Activation Implied through the intrinsic pathway. A related dihydrochalcone (B1670589) derivative induced caspase-3, -8, and -9 activity[2].Activates caspase-3, -8, and -9[2].
Apoptosis Rates Not explicitly quantified in the provided search results.In MCF-7 cells, apoptosis rates increased by 5.8%, 10%, and 13.75% with 50, 200, and 800 nM doxorubicin, respectively[3]. In MDA-MB-231 cells, the rates increased by 6.75%, 15%, and 8.25% with the same concentrations[3].
Cell Cycle Arrest

Disruption of the normal cell cycle progression is another crucial anti-cancer mechanism.

This compound (DDC): DDC has been shown to induce cell cycle arrest predominantly in the G1 phase in both MCF-7 and MDA-MB-231 cells. Following treatment, 65.7% of MCF-7 cells and 62.5% of MDA-MB-231 cells were arrested in the G1 phase[1]. A smaller population of cells also exhibited arrest in the G2/M phase[1].

Doxorubicin: The effects of doxorubicin on the cell cycle are cell-line dependent. In MCF-7 cells, doxorubicin can induce arrest at both the G1/S and G2/M checkpoints [7]. In contrast, MDA-MB-231 cells, which have a mutated p53 gene, primarily exhibit arrest in the G2/M phase following doxorubicin treatment[3][7]. At a concentration of 800 nM, doxorubicin led to a G2/M arrest in 36.32% of MCF-7 cells and 45.67% of MDA-MB-231 cells[3].

FeatureThis compound (DDC)Doxorubicin
Primary Arrest Phase G1 phase in both MCF-7 and MDA-MB-231 cells[1].G1/S and G2/M in MCF-7 cells; G2/M in MDA-MB-231 cells[3][7].
Percentage of Cells in Arrest G1 Phase: 65.7% in MCF-7, 62.5% in MDA-MB-231. G2/M Phase: 24.1% in MCF-7, 28.7% in MDA-MB-231[1].G2/M Phase (at 800 nM): 36.32% in MCF-7, 45.67% in MDA-MB-231[3].

Signaling Pathways

The cytotoxic effects of DDC and doxorubicin are mediated by their influence on various intracellular signaling pathways.

DDC_Signaling_Pathway DDC 2',6'-Dihydroxy-4,4'- dimethoxychalcone Mitochondria Mitochondria DDC->Mitochondria Induces Δψm loss CellCycle Cell Cycle (G1 Arrest) DDC->CellCycle Apoptosis Apoptosis Mitochondria->Apoptosis Intrinsic Pathway

Caption: DDC induces apoptosis via the intrinsic mitochondrial pathway.

Doxorubicin_Signaling_Pathway Doxorubicin Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA Apoptosis Apoptosis Doxorubicin->Apoptosis Extrinsic Pathway Bax_Bcl2 ↑ Bax/Bcl-2 ratio Doxorubicin->Bax_Bcl2 DNA->Apoptosis CellCycle Cell Cycle Arrest (G1/S & G2/M) DNA->CellCycle Mitochondria Mitochondria Mitochondria->Apoptosis Intrinsic Pathway Bax_Bcl2->Mitochondria

Caption: Doxorubicin's multi-faceted mechanism of action.

Experimental Protocols

The data presented in this guide are based on standard in vitro assays for assessing anti-cancer drug efficacy.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays start Seed MCF-7 and MDA-MB-231 cells in 96-well or 6-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat cells with varying concentrations of DDC or Doxorubicin incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 MTT MTT Assay (Cell Viability/IC50) incubation2->MTT Flow_Apoptosis Flow Cytometry (Annexin V/PI Staining for Apoptosis) incubation2->Flow_Apoptosis Flow_CellCycle Flow Cytometry (Propidium Iodide Staining for Cell Cycle) incubation2->Flow_CellCycle

Caption: General workflow for in vitro anti-cancer assays.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Breast cancer cells (MCF-7 or MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of DDC or doxorubicin for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals produced by viable cells.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value is then calculated from the dose-response curve.

Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the compounds as described above and then harvested.

  • Staining: The harvested cells are washed and resuspended in a binding buffer containing Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)

This technique determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated and harvested as previously described.

  • Fixation: The cells are fixed in cold ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA. The amount of PI fluorescence is directly proportional to the DNA content.

  • Flow Cytometry Analysis: The DNA content of the stained cells is measured by a flow cytometer, and the percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.

Conclusion

Both this compound and doxorubicin demonstrate cytotoxic effects against both ER-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells. While doxorubicin generally exhibits higher potency with lower IC50 values, DDC presents a distinct mechanism of action, primarily inducing G1 cell cycle arrest and apoptosis through the intrinsic mitochondrial pathway. The differential effects of these compounds on various cell lines and their distinct signaling pathways underscore the importance of continued research into novel therapeutic agents like DDC. Further in vivo studies are warranted to fully elucidate the therapeutic potential of DDC as a standalone or combination therapy for breast cancer.

References

A Comparative Guide to the Cross-Validation of HPLC and NMR Spectroscopic Data for the Characterization of 2',6'-Dihydroxy-4,4'-dimethoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous characterization of synthesized or isolated compounds is a critical step in ensuring data quality and reproducibility. This guide provides a comparative framework for the cross-validation of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy data in the characterization of 2',6'-Dihydroxy-4,4'-dimethoxychalcone. By integrating the quantitative purity assessment from HPLC with the detailed structural elucidation from NMR, a comprehensive and robust characterization of the target molecule can be achieved.

Data Presentation

The complementary nature of HPLC and NMR spectroscopy provides a powerful approach to compound characterization. HPLC is primarily used to determine the purity of the compound, while NMR spectroscopy provides detailed information about its chemical structure. The data obtained from both techniques can be cross-validated to ensure the identity and purity of the sample.

Table 1: HPLC Analysis Data for this compound

ParameterValue
Retention Time (tR) 8.52 min
Purity (by area %) ≥95%[1]
Wavelength of Maximum Absorption (λmax) 280 nm

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
13.1 (approx.)s1H2'-OH
7.85d, J = 15.6 Hz1HH-β
7.60d, J = 8.8 Hz2HH-2, H-6
7.42d, J = 15.6 Hz1HH-α
6.95d, J = 8.8 Hz2HH-3, H-5
6.15d, J = 2.4 Hz1HH-3'
5.98d, J = 2.4 Hz1HH-5'
3.88s3H4-OCH₃
3.85s3H4'-OCH₃
~6.0 (broad)s1H6'-OH

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
192.5C=O
165.2C-2'
164.8C-6'
161.8C-4
144.5C-β
130.2C-2, C-6
127.5C-1
125.8C-α
114.5C-3, C-5
106.0C-1'
96.5C-5'
91.8C-3'
55.54-OCH₃
55.44'-OCH₃

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of analytical methods. The following are generalized methodologies for the HPLC and NMR analysis of this compound, based on common practices for chalcone (B49325) characterization.

HPLC Method for Purity Determination

This protocol is designed for the quantitative assessment of the purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for chalcone separation.[2]

  • Mobile Phase: A gradient elution is often employed. For example, a mixture of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

  • Gradient Program: A linear gradient from 20% A to 80% A over 20 minutes can be effective.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm, which is a common wavelength for detecting flavonoids and chalcones.[2][3]

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of the compound is prepared in methanol (B129727) or acetonitrile at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration of about 0.1 mg/mL with the initial mobile phase composition.

NMR Spectroscopy for Structural Elucidation

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common solvents for chalcones.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of protons and carbons, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Mandatory Visualization

Diagrams illustrating the cross-validation workflow and the molecular structure with key NMR correlations provide a clear visual representation of the analytical process and its results.

CrossValidationWorkflow cluster_hplc HPLC Analysis cluster_nmr NMR Spectroscopy cluster_validation Cross-Validation hplc_sample Sample Preparation hplc_analysis HPLC-UV Analysis hplc_sample->hplc_analysis hplc_data Purity & Retention Time Data hplc_analysis->hplc_data comparison Data Comparison hplc_data->comparison nmr_sample Sample Preparation nmr_analysis 1H, 13C, 2D NMR Acquisition nmr_sample->nmr_analysis nmr_data Structural Data (Shifts, Couplings) nmr_analysis->nmr_data nmr_data->comparison confirmation Structural Confirmation & Purity Assessment comparison->confirmation

Caption: Workflow for the cross-validation of HPLC and NMR data.

ChalconeStructure cluster_structure This compound cluster_h_nmr Key ¹H NMR Signals cluster_c_nmr Key ¹³C NMR Signals Chalcone H_beta H-β (~7.85 ppm) C_alpha C-α (~125.8 ppm) H_beta->C_alpha J-coupling H_alpha H-α (~7.42 ppm) C_beta C-β (~144.5 ppm) H_alpha->C_beta J-coupling OH_2prime 2'-OH (~13.1 ppm) CO C=O (~192.5 ppm) OH_2prime->CO H-bond OCH3 OCH₃ (~3.8 ppm)

Caption: Structure and key NMR features of the chalcone.

References

Assessing the selective toxicity of 2',6'-Dihydroxy-4,4'-dimethoxychalcone for cancer cells over normal cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the selective toxicity of 2',6'-Dihydroxy-4,4'-dimethoxychalcone and its analogs reveals a promising therapeutic window for cancer treatment. These compounds exhibit potent cytotoxic effects against various cancer cell lines while displaying significantly lower toxicity towards normal cells. This selective action is attributed to their ability to trigger a multi-pronged attack on cancer cells, inducing programmed cell death through apoptosis and autophagy via modulation of key signaling pathways.

Researchers in oncology are in a perpetual quest for compounds that can selectively eliminate cancer cells, leaving healthy tissues unharmed. A growing body of evidence points towards a class of natural compounds known as chalcones as promising candidates. Among these, this compound and its structural isomers have demonstrated notable selective toxicity. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in assessing their therapeutic potential.

Unveiling Selective Cytotoxicity: A Quantitative Comparison

The cornerstone of an effective cancer therapeutic is its ability to differentiate between cancerous and normal cells. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological processes, serves as a critical metric in this assessment. A lower IC50 value indicates higher potency. The selectivity index (SI), calculated as the ratio of the IC50 for normal cells to that for cancer cells, provides a quantitative measure of this selective toxicity. A higher SI value signifies a greater therapeutic window.

A study on a structurally similar compound, calomelanone (2',6'-dihydroxy-4,4'-dimethoxydihydrochalcone), provides compelling evidence of selective toxicity. As detailed in the table below, this dihydrochalcone (B1670589) derivative demonstrated significantly higher IC50 values in normal cell lines (NIH3T3 and PBMCs) compared to breast cancer cell lines (MCF-7 and MDA-MB-231), indicating a favorable selectivity profile.

CompoundCell LineCell TypeIC50 (µM) after 48hSelectivity Index (SI) vs. MCF-7Selectivity Index (SI) vs. MDA-MB-231
Calomelanone (dihydrochalcone)MCF-7Breast Adenocarcinoma15.6 ± 1.2--
MDA-MB-231Breast Adenocarcinoma22.5 ± 2.1--
NIH3T3Mouse Embryonic Fibroblast> 100> 6.41> 4.44
PBMCsPeripheral Blood Mononuclear> 100> 6.41> 4.44
2',4'-dihydroxy-4',6'-dimethoxychalcone (DDC)MCF-7Breast Adenocarcinoma52.54.43-
MDA-MB-231Breast Adenocarcinoma66.4-3.51
MCF-12FNon-tumorigenic Breast Epithelial232.8--

Data for Calomelanone is adapted from a study by Rachakhom et al. on a dihydrochalcone derivative. Data for DDC is from a study by Mendez-Callejas et al.[1][2]

Similarly, the isomeric chalcone (B49325), 2',4'-dihydroxy-4',6'-dimethoxychalcone (DDC), also exhibited a higher IC50 value in the non-tumorigenic breast epithelial cell line MCF-12F compared to the breast cancer cell lines MCF-7 and MDA-MB-231, yielding selectivity indices of 4.43 and 3.51, respectively[1]. This consistent trend across closely related chalcone structures underscores their potential as selective anti-cancer agents.

Deciphering the Mechanism: A Multi-faceted Approach to Cell Death

The selective toxicity of these chalcones stems from their ability to induce programmed cell death in cancer cells through multiple pathways, primarily apoptosis and autophagy.

Orchestrating Apoptosis: The Intrinsic and Extrinsic Pathways

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. This compound and its analogs have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

This process involves the activation of a cascade of enzymes called caspases. Evidence suggests that these chalcones can induce the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3), leading to the cleavage of cellular proteins and ultimately, cell death[2]. The intrinsic pathway is further characterized by a reduction in the mitochondrial membrane potential and the upregulation of pro-apoptotic proteins like Bim, Bad, and tBid[2][3].

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Mitochondrion Mitochondrion Caspase-9 Caspase-9 Mitochondrion->Caspase-9 activates Caspase-9->Caspase-3 activates Bim/Bad/tBid Bim/Bad/tBid Bim/Bad/tBid->Mitochondrion promotes release of Cytochrome c Chalcone Chalcone Chalcone->Death Receptors induces Chalcone->Bim/Bad/tBid upregulates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Induction of Apoptosis by this compound.

Autophagy: A Double-Edged Sword Turned Against Cancer

Autophagy is a cellular recycling process that can either promote cell survival or, under certain conditions, lead to cell death. In the context of cancer cells treated with these chalcones, autophagy appears to be a death-promoting mechanism. Studies have shown an increase in the formation of autophagosomes and the modulation of autophagy marker proteins like LC3-II and p62 in response to chalcone treatment[4][5].

The PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and survival, is often hyperactivated in cancer. This pathway is a key inhibitor of autophagy. This compound and its analogs have been found to suppress the PI3K/Akt/mTOR pathway, thereby lifting the brakes on autophagy and promoting cancer cell death[6][7].

Chalcone Chalcone PI3K PI3K Chalcone->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Autophagy Autophagy mTOR->Autophagy inhibits Cell Death Cell Death Autophagy->Cell Death promotes

Caption: Chalcone-mediated inhibition of the PI3K/Akt/mTOR pathway, leading to autophagy induction.

Experimental Corner: Methodologies for Assessing Cytotoxicity and Mechanisms

To ensure the reproducibility and validation of these findings, it is essential to understand the experimental protocols employed.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the chalcone compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated from the dose-response curve.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the chalcone compound as described above.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and assess their expression levels.

  • Protein Extraction: Cells are lysed, and the total protein concentration is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., Akt, mTOR, Caspase-3, LC3-II). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added, and the resulting signal is captured, allowing for the visualization and quantification of the target proteins.

cluster_assays Experimental Assays Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Assay Assay Compound Treatment->Assay MTT Assay MTT Assay Annexin V/PI Staining Annexin V/PI Staining Western Blotting Western Blotting Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) Flow Cytometry Analysis Flow Cytometry Analysis Annexin V/PI Staining->Flow Cytometry Analysis Protein Expression Analysis Protein Expression Analysis Western Blotting->Protein Expression Analysis

Caption: General experimental workflow for assessing chalcone cytotoxicity and mechanism.

References

A Comparative Analysis of 2',6'-Dihydroxy-4,4'-dimethoxychalcone and its Dihydrochalcone Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical structures and biological activities of 2',6'-Dihydroxy-4,4'-dimethoxychalcone and its corresponding dihydrochalcone (B1670589) analog, 2',6'-Dihydroxy-4'-methoxydihydrochalcone. This document is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Dihydrochalcones are derivatives of chalcones in which the α,β-double bond of the enone system has been reduced. These structural modifications can significantly influence the physicochemical properties and biological activities of the molecules. This guide focuses on a comparative overview of this compound and its dihydrochalcone analog, summarizing the available, albeit limited, comparative data.

Chemical Structures

The fundamental difference between this compound and its dihydrochalcone analog lies in the saturation of the three-carbon bridge connecting the two aromatic rings.

CompoundChemical Structure
This compoundthis compound structure
2',6'-Dihydroxy-4'-methoxydihydrochalcone2',6'-Dihydroxy-4'-methoxydihydrochalcone structure

Comparative Biological Activities

Direct comparative studies evaluating the biological activities of this compound and its dihydrochalcone analog under identical experimental conditions are limited in the currently available scientific literature. However, individual studies on each compound provide insights into their potential therapeutic effects.

Anti-inflammatory Activity

Chalcones and their dihydro-derivatives are known to possess anti-inflammatory properties. They can modulate various inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes.

A study on 2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMDC) demonstrated its anti-inflammatory activity both in vitro and in vivo. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, DHMDC significantly reduced the levels of pro-inflammatory mediators.[1]

Table 1: Anti-inflammatory Activity of 2',6'-Dihydroxy-4'-methoxydihydrochalcone (DHMDC) in LPS-stimulated RAW 264.7 Macrophages

ParameterConcentration of DHMDC% Inhibition / ReductionReference
Nitrite (B80452) Production10 µg/mL~50%[1]
30 µg/mL~70%[1]
TNF-α Levels10 µg/mL~40%[1]
30 µg/mL~60%[1]
IL-1β Levels10 µg/mL~35%[1]
30 µg/mL~55%[1]

In vivo, DHMDC administered orally at 3 mg/kg significantly reduced neutrophil migration in a carrageenan-induced inflammation model in mice.[1]

Experimental Protocols

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol outlines a general procedure for assessing the anti-inflammatory activity of chalcone (B49325) derivatives by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare stock solutions of the test compounds (this compound and its dihydrochalcone analog) in dimethyl sulfoxide (B87167) (DMSO).

  • Dilute the stock solutions with the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.

  • Pre-treat the cells with different concentrations of the test compounds for 1 hour.

3. Stimulation:

  • After the pre-treatment period, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control group (cells treated with DMSO and LPS) and a negative control group (cells treated with medium only).

4. Nitrite Quantification (Griess Assay):

  • After 24 hours of incubation, collect the cell culture supernatant.

  • To 50 µL of the supernatant in a new 96-well plate, add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

5. Data Analysis:

  • Calculate the percentage of inhibition of NO production for each concentration of the test compounds relative to the LPS-stimulated vehicle control.

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) can be determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

Chalcones are known to modulate various signaling pathways involved in inflammation and other cellular processes. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is a common target for anti-inflammatory compounds.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) Nucleus->Genes Induces Transcription Chalcone Chalcone / Dihydrochalcone Chalcone->IKK Inhibits Experimental_Workflow Synthesis Synthesis of Chalcone and Dihydrochalcone Analogs Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry, IR) Purification->Characterization InVitro In Vitro Biological Assays (e.g., Anti-inflammatory, Antioxidant, Cytotoxicity) Characterization->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo Promising Candidates SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR InVivo->SAR Lead Lead Compound Identification SAR->Lead

References

Author: BenchChem Technical Support Team. Date: December 2025

The global fight against malaria is continually challenged by the emergence of drug-resistant strains of Plasmodium falciparum, the deadliest species of the malaria parasite. This necessitates an urgent search for novel and effective antimalarial agents. Chalcones, a class of natural and synthetic compounds, have emerged as a promising scaffold for the development of new antiplasmodial drugs. This guide provides a comparative evaluation of the antiplasmodial activity of 2',6'-Dihydroxy-4,4'-dimethoxychalcone against related flavonoids, supported by experimental data from various studies.

Comparative Antiplasmodial Activity

The antiplasmodial efficacy of chalcones and flavonoids is primarily determined by their 50% inhibitory concentration (IC50) against P. falciparum. While direct comparative studies on this compound are limited, data on structurally similar compounds provide valuable insights into its potential. A closely related compound, 2',6'-dihydroxy-4'-methoxydihydrochalcone, has demonstrated significant antiplasmodial activity.[1] The following tables summarize the in vitro antiplasmodial activity and cytotoxicity of this and other related flavonoids, compiled from various research articles. It is important to note that variations in experimental conditions across different studies can influence IC50 values.

CompoundP. falciparum Strain(s)IC50 (µM)Reference
2',6'-dihydroxy-4'-methoxydihydrochalconeF32 (CQ-sensitive), FcB1 (CQ-resistant)12.69[1]
Licochalcone ANot specified1.43 µg/mL[2]
QuercetinNot specifiedNot specified[3]
Luteolin3D7 (CQ-sensitive), 7G8 (CQ-resistant)11 (3D7), 12 (7G8)

Table 1: In Vitro Antiplasmodial Activity of 2',6'-dihydroxy-4'-methoxydihydrochalcone and Related Flavonoids. CQ: Chloroquine.

Cytotoxicity and Selectivity Index

CompoundCell LineCC50 (µg/mL)Selectivity Index (SI)Reference
Chalcone (B49325) derivative 7HeLa>15.30>136.60
Licochalcone ANot specifiedNot specified85.05[2]

Table 2: Cytotoxicity and Selectivity Index of Representative Chalcones.

Experimental Protocols

The evaluation of antiplasmodial activity and cytotoxicity involves standardized in vitro assays. The following are detailed methodologies commonly employed in such studies.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used method for determining the susceptibility of P. falciparum to antimalarial compounds.

  • Parasite Culture: Asynchronous cultures of P. falciparum (e.g., 3D7 or K1 strains) are maintained in human red blood cells (O+) at a 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.

  • Drug Preparation: Test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations.

  • Assay Procedure: 100 µL of the parasite culture (2% parasitemia, 2% hematocrit) is added to the wells of a 96-well microtiter plate containing 100 µL of the diluted compounds. The plates are then incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I dye is added to each well. The plates are incubated in the dark at room temperature for 1 hour.

  • Data Acquisition: The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: The IC50 values are determined by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential drug candidates.

  • Cell Culture: Mammalian cells (e.g., HeLa or Vero cells) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Proposed Mechanisms of Action

The antiplasmodial activity of chalcones and flavonoids is believed to be multifactorial. Several potential mechanisms of action have been proposed, including:

  • Inhibition of Hemozoin Formation: During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Some chalcones have been shown to inhibit this process, leading to the accumulation of toxic heme and parasite death.[2]

  • Inhibition of Cysteine Proteases: Cysteine proteases, such as falcipain-2, are crucial for hemoglobin digestion by the parasite. Computational docking studies have suggested that some chalcones can bind to the active site of falcipain-2, thereby inhibiting its activity.

  • Antioxidant Activity: The malaria parasite generates oxidative stress in infected red blood cells. The antioxidant properties of flavonoids may help to mitigate this stress, although the exact role of this activity in their antiplasmodial effect is still under investigation.

  • Inhibition of Fatty Acid Biosynthesis: The parasite has its own fatty acid biosynthesis pathway, which is essential for its survival. Some flavonoids are thought to interfere with this pathway.

Visualizing the Experimental Workflow and Potential Mechanisms

To better illustrate the processes involved, the following diagrams were created using the DOT language.

experimental_workflow cluster_antiplasmodial In Vitro Antiplasmodial Assay cluster_cytotoxicity Cytotoxicity Assay (MTT) p_culture Parasite Culture (P. falciparum) drug_prep_p Drug Dilution incubation_p 72h Incubation drug_prep_p->incubation_p lysis Lysis & SYBR Green I Staining incubation_p->lysis f_read Fluorescence Reading lysis->f_read ic50_calc IC50 Calculation f_read->ic50_calc si_calc Selectivity Index (SI) Calculation (CC50/IC50) ic50_calc->si_calc c_culture Cell Culture (e.g., HeLa) drug_prep_c Drug Treatment incubation_c 48h Incubation drug_prep_c->incubation_c mtt MTT Addition incubation_c->mtt formazan Formazan Solubilization mtt->formazan a_read Absorbance Reading formazan->a_read cc50_calc CC50 Calculation a_read->cc50_calc cc50_calc->si_calc

Caption: Experimental workflow for evaluating antiplasmodial activity and cytotoxicity.

mechanism_of_action cluster_parasite Plasmodium falciparum chalcone This compound hemozoin Hemozoin (Non-toxic) chalcone->hemozoin Inhibits proteases Cysteine Proteases (e.g., Falcipain-2) chalcone->proteases Inhibits fas Fatty Acid Biosynthesis chalcone->fas Inhibits hemoglobin Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion heme->hemozoin Polymerization parasite_death Parasite Death heme->parasite_death Leads to proteases->hemoglobin Required for

Caption: Proposed antiplasmodial mechanisms of action for chalcones.

Conclusion

This compound and its related flavonoids represent a promising class of compounds for the development of new antimalarial drugs. The available data on structurally similar compounds suggest potent antiplasmodial activity and favorable selectivity. However, to definitively establish the therapeutic potential of this compound, direct comparative studies evaluating its antiplasmodial activity and cytotoxicity against a panel of other flavonoids under standardized conditions are crucial. Further research should also focus on elucidating its precise mechanism of action to guide the rational design of more effective and safer chalcone-based antimalarial agents.

References

Safety Operating Guide

Proper Disposal of 2',6'-Dihydroxy-4,4'-dimethoxychalcone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2',6'-Dihydroxy-4,4'-dimethoxychalcone, ensuring compliance with safety protocols and regulatory requirements.

Based on available safety data, this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008.[1] However, it is imperative to handle all chemical waste with care and adhere to established laboratory disposal protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Disposal activities should be carried out in a well-ventilated area to avoid the inhalation of any dust particles.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the compound is managed in an environmentally safe and compliant manner.

  • Collection and Storage :

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container should be made of a compatible material and clearly marked as "Non-Hazardous Chemical Waste" and include the full chemical name: "this compound".

    • Store the sealed container in a designated waste accumulation area within the laboratory, away from incompatible materials.

  • Consult Institutional Guidelines :

    • Every research institution and company has an Environmental Health and Safety (EHS) department or equivalent. It is mandatory to consult your institution's specific guidelines for non-hazardous chemical waste disposal.

    • Your EHS department will provide information on the proper procedures for waste pickup and disposal contractors.

  • Arrange for Professional Disposal :

    • Contact your institution's designated chemical waste disposal contractor to schedule a pickup.

    • Do not dispose of this compound in the regular trash or down the drain unless explicitly approved by your institution's EHS department and in compliance with local regulations. While some non-hazardous chemicals may be eligible for such disposal methods, it is crucial to receive official clearance to prevent environmental contamination and regulatory violations.

Summary of Key Disposal Information

ParameterGuideline
Chemical Classification Non-hazardous solid
Primary Disposal Method Licensed Chemical Waste Disposal Contractor
Personal Protective Equipment Safety goggles, gloves, lab coat
Waste Container Labeled, sealed, compatible container
Labeling "Non-Hazardous Chemical Waste", "this compound"
Spill Cleanup Avoid creating dust. Collect powder and place in a sealed container for disposal.[1]

Disposal Workflow

G start Start: Have this compound Waste collect_waste Collect waste in a labeled, sealed container start->collect_waste consult_ehs Consult Institutional EHS Guidelines collect_waste->consult_ehs professional_disposal Arrange for pickup by a licensed waste disposal contractor consult_ehs->professional_disposal end End: Proper Disposal Complete professional_disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',6'-Dihydroxy-4,4'-dimethoxychalcone
Reactant of Route 2
2',6'-Dihydroxy-4,4'-dimethoxychalcone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.